2,4-Dibromo-5-fluoropyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-5-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-3-1-5(7)9-2-4(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWTVVXHWYTWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695537 | |
| Record name | 2,4-Dibromo-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256805-06-7 | |
| Record name | 2,4-Dibromo-5-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256805-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Halogenated Pyridines for Advanced Synthesis
A Senior Application Scientist's Field-Proven Insights into 2-Bromo-5-fluoropyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds
In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Among these, fluorinated pyridines have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. This guide provides a comprehensive technical overview of 2-Bromo-5-fluoropyridine, a versatile reagent in organic synthesis. While the specific isomer 2,4-Dibromo-5-fluoropyridine is not readily found in commercial catalogs or extensively documented in scientific literature, 2-Bromo-5-fluoropyridine serves as a highly relevant and valuable alternative for researchers working with fluorinated pyridine derivatives.
This document will delve into the core attributes of 2-Bromo-5-fluoropyridine, offering a blend of theoretical understanding and practical, field-tested protocols to empower researchers in their synthetic endeavors.
Section 1: Core Characteristics of 2-Bromo-5-fluoropyridine
1.1. Chemical Identity and Physicochemical Properties
2-Bromo-5-fluoropyridine is a crystalline solid at room temperature, appearing as a white to light yellow substance.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 41404-58-4 | [2][3][4] |
| Molecular Formula | C₅H₃BrFN | [2][3] |
| Molecular Weight | 175.99 g/mol | [2][3] |
| Melting Point | 30-31 °C | [1][4] |
| Boiling Point | 80-83 °C at 44 mmHg | [1][4] |
| Appearance | Light yellow crystal | [1] |
| Purity | Typically ≥98% | [3] |
1.2. Spectroscopic Signature
The structural integrity of 2-Bromo-5-fluoropyridine can be reliably confirmed through standard spectroscopic techniques. While detailed spectra are often provided by suppliers, a foundational understanding of its expected spectroscopic characteristics is crucial for in-process reaction monitoring and quality control. Representative spectral data can be found in public databases such as ChemicalBook, which provides access to its 1H NMR spectrum.[5]
Section 2: Synthesis and Mechanistic Considerations
The synthesis of 2-Bromo-5-fluoropyridine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective synthetic route involves a diazotization reaction.[6]
2.1. Synthetic Workflow Overview
The following diagram, generated using DOT language, illustrates the high-level workflow for the synthesis of 2-Bromo-5-fluoropyridine.
Caption: High-level overview of the synthesis of 2-Bromo-5-fluoropyridine.
2.2. Detailed Experimental Protocol: Synthesis of 2-Bromo-5-fluoropyridine
The following protocol is a detailed, step-by-step methodology for the synthesis of 2-Bromo-5-fluoropyridine via a diazotization reaction.[6]
Step 1: Bromination of 5-Aminopyridine
-
To a 1000 mL three-neck flask, add 400 mL of carbon tetrachloride.
-
Sequentially add 47.05 g (0.5 mol) of 5-aminopyridine to the solvent.
-
Stir the mixture at room temperature to ensure dissolution.
-
Carefully control the subsequent brominating agent addition and reaction conditions as per established laboratory safety protocols for bromination reactions.
Step 2: Diazotization of 2-Bromo-5-aminopyridine
-
In a 2000 mL three-neck flask, combine 375 mL of concentrated hydrochloric acid and 375 mL of water.
-
At 25°C, add the 2-bromo-5-aminopyridine (120.60 g) prepared in the previous step in batches, stirring until fully dissolved.
-
Cool the reaction flask to 0°C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (38.5 g, 0.56 mol) in 150 g of water, ensuring the temperature is maintained between 0-3°C.
-
After the addition is complete, continue stirring the mixture for 30 minutes.
-
Proceed with the appropriate work-up procedure, which typically involves neutralization, extraction with an organic solvent (e.g., dichloromethane), drying of the organic phase, and removal of the solvent.
-
The crude product is then purified by recrystallization from a suitable solvent, such as n-hexane, to yield pure, white 2-Bromo-5-fluoropyridine.[6]
2.3. Causality in Experimental Choices
-
Temperature Control: The diazotization reaction is highly exothermic and the diazonium salt intermediate is unstable at higher temperatures. Maintaining a low temperature (0-3°C) is critical to prevent decomposition and ensure a high yield of the desired product.
-
Solvent Selection: The choice of solvents in the extraction and recrystallization steps is crucial for isolating and purifying the final product. Dichloromethane is an effective extraction solvent, while n-hexane is suitable for recrystallization due to the differential solubility of the product and impurities.
Section 3: Applications in Drug Discovery and Materials Science
2-Bromo-5-fluoropyridine is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[7] Its utility stems from the presence of both bromine and fluorine substituents, which offer distinct advantages in molecular design and synthesis.
3.1. Role in Medicinal Chemistry
The pyridine core is a common motif in pharmaceuticals, and the introduction of a fluorine atom can significantly enhance a drug candidate's properties, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, enhancing potency.
-
Membrane Permeability: The lipophilicity of fluorine can improve a molecule's ability to cross cell membranes.
2-Bromo-5-fluoropyridine serves as a key building block for introducing this fluorinated pyridine scaffold into drug candidates for various therapeutic areas, including antiviral, anticancer, and anti-inflammatory agents.[7]
3.2. Utility in Cross-Coupling Reactions
The bromine atom at the 2-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] This allows for the facile formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures and other elaborate molecular architectures.[8]
3.3. Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction using 2-Bromo-5-fluoropyridine.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Section 4: Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount when handling 2-Bromo-5-fluoropyridine.
4.1. Hazard Identification and Personal Protective Equipment (PPE)
2-Bromo-5-fluoropyridine is classified as harmful if swallowed and can cause skin and eye irritation.[2] Therefore, appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
4.2. Storage and Stability
For long-term stability, 2-Bromo-5-fluoropyridine should be stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[1] The container should be tightly sealed to prevent moisture ingress.
Conclusion
2-Bromo-5-fluoropyridine is a strategically important building block for the synthesis of advanced molecules in drug discovery and materials science. Its unique combination of a reactive bromine atom and a property-enhancing fluorine atom on a pyridine scaffold makes it a versatile tool for synthetic chemists. By understanding its core properties, synthetic routes, and applications, and by adhering to strict safety protocols, researchers can effectively leverage this compound to accelerate their research and development efforts.
References
- 1. 2-Bromo-5-fluoropyridine 41404-58-4 [mingyuanchemical.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 2-Bromo-5-fluoropyridine 97 41404-58-4 [sigmaaldrich.com]
- 5. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. leapchem.com [leapchem.com]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to 2,4-Dibromo-5-fluoropyridine: A Core Scaffold for Advanced Synthesis
Introduction: The Strategic Importance of Halogenated Pyridines
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyridine scaffold is ubiquitous, present in numerous FDA-approved pharmaceuticals and functional materials.[1][2] The strategic functionalization of this ring system with halogen atoms dramatically enhances its utility, transforming it into a versatile building block for complex molecular architectures. 2,4-Dibromo-5-fluoropyridine is a prime exemplar of such a scaffold, offering multiple, distinct reaction sites that can be selectively addressed to build molecular diversity.
The presence and specific arrangement of two bromine atoms and a fluorine atom on the pyridine ring are not accidental; they are a deliberate design for chemical orthogonality. The carbon-bromine bonds are well-established handles for transition metal-catalyzed cross-coupling reactions, while the fluorine atom can profoundly influence the molecule's electronic properties, metabolic stability, and binding affinity in a biological context.[3][4] This guide provides an in-depth analysis of the molecular structure, spectroscopic identity, synthesis, and reactivity of this compound, offering researchers and drug development professionals a technical resource for leveraging this potent intermediate.
Molecular Structure and Physicochemical Properties
This compound is a polysubstituted aromatic heterocycle. The IUPAC name is this compound, and its structure is confirmed by its unique CAS Registry Number.
The core physicochemical properties of this compound are summarized below, providing essential data for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Registry Number | 1256805-06-7 | [3] |
| Molecular Formula | C₅H₂Br₂FN | [3] |
| Molecular Weight | 254.88 g/mol | [3] |
| Appearance | Predicted: Solid | N/A |
| Boiling Point | 229.9 ± 35.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 2.1 ± 0.1 g/cm³ (Predicted) | [3] |
| LogP | 2.74570 (Predicted) | [3] |
Spectroscopic Characterization: A Self-Validating System
Confirmation of the molecular structure of this compound relies on a suite of spectroscopic techniques. Each method provides a piece of the puzzle, and together they create a self-validating confirmation of the compound's identity. While specific experimental data for this exact molecule is not publicly cataloged, its spectral characteristics can be reliably predicted based on established principles and data from analogous structures.[5][6][7]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two signals corresponding to the two aromatic protons (H-3 and H-6).
-
The proton at the C-6 position (H-6) would likely appear as a doublet, due to coupling with the adjacent fluorine atom at C-5.
-
The proton at the C-3 position (H-3) would also appear as a doublet, but with a smaller coupling constant, arising from its interaction with the fluorine atom four bonds away. The electron-withdrawing nature of the adjacent bromine and nitrogen atoms would shift these protons downfield.
-
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons directly bonded to the highly electronegative bromine and fluorine atoms (C-2, C-4, and C-5) will show significant downfield shifts. Furthermore, these signals will exhibit characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR Spectroscopy: A single resonance is expected in the ¹⁹F NMR spectrum. This signal would likely appear as a doublet of doublets due to coupling with the protons at C-6 (ortho coupling) and C-3 (meta coupling), providing definitive evidence for the fluorine's position on the ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for:
-
C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region.
-
C-Br stretching vibrations, appearing at lower frequencies (around 500-600 cm⁻¹).
-
C=C and C=N stretching vibrations of the pyridine ring, in the 1400-1600 cm⁻¹ range.
-
-
Mass Spectrometry (MS): The mass spectrum would provide the molecular weight. A key feature would be the molecular ion peak cluster, which will show a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes), confirming the dibromo substitution.
Synthesis and Reactivity
Representative Synthetic Protocol
This protocol is a scientifically informed projection based on analogous syntheses. The causality behind each step is explained to ensure the logic is clear and adaptable.
References
- 1. 2,4-DIBROMO-5-NITROPYRIDINE(4487-57-4) 1H NMR [m.chemicalbook.com]
- 2. 5-Bromo-2-fluoropyridine(766-11-0) 1H NMR spectrum [chemicalbook.com]
- 3. leapchem.com [leapchem.com]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]
- 7. 2,4-Dibromopyridine(58530-53-3) 1H NMR spectrum [chemicalbook.com]
- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 9. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 10. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-5-fluoropyridine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dibromo-5-fluoropyridine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of novel pharmaceutical agents and advanced materials. Its unique substitution pattern, featuring two reactive bromine atoms and a fluorine atom on the pyridine scaffold, allows for intricate molecular designs through selective cross-coupling and nucleophilic substitution reactions. However, the synthesis of this specific isomer is not widely documented, presenting a considerable challenge for researchers. This technical guide provides a comprehensive analysis of plausible synthetic strategies to obtain this compound, grounded in established principles of organic chemistry and supported by analogous transformations reported in the literature. We will explore two primary retrosynthetic approaches, offering detailed experimental insights and addressing the inherent challenges of regioselectivity and reactivity.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science. The introduction of multiple halogen atoms, such as bromine and fluorine, onto this core structure dramatically expands its synthetic utility. Bromine atoms serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[1][2] The presence of a fluorine atom can significantly modulate the physicochemical properties of the final molecule, including its metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after feature in drug design.[3]
Retrosynthetic Analysis and Proposed Synthetic Pathways
A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, forming the basis of our proposed synthetic routes. These routes diverge based on the timing and methodology of introducing the halogen substituents.
Caption: Retrosynthetic analysis of this compound.
-
Route 1: A stepwise approach commencing with a readily available fluorinated pyridine, 2-amino-5-fluoropyridine, followed by sequential introduction of the two bromine atoms.
-
Route 2: A more convergent strategy involving the synthesis of a dihydroxyfluoropyridine intermediate, followed by a one-pot double bromination.
Proposed Synthetic Route 1: Sequential Halogenation from 2-Amino-5-fluoropyridine
This pathway leverages the well-established chemistry of aminopyridines, particularly their utility in directing electrophilic substitution and their conversion to halides via diazotization.
Caption: Workflow for the proposed synthesis via Route 1.
Synthesis of the Key Intermediate: 2-Amino-5-fluoropyridine
The starting material, 2-amino-5-fluoropyridine, is a known compound, and its synthesis from 2-aminopyridine is a multi-step process that has been documented in the literature.[4] This procedure involves the protection of the amino group, nitration, reduction, diazotization to introduce fluorine, and subsequent deprotection.
Experimental Protocol: Synthesis of 2-Amino-5-fluoropyridine [4]
-
Acetylation: 2-aminopyridine is reacted with acetic anhydride to form 2-acetamidopyridine. This protects the amino group and moderates its activating effect for the subsequent nitration step.
-
Nitration: The protected pyridine is carefully nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 2-acetamido-5-nitropyridine. The reaction temperature must be carefully controlled to prevent side reactions.
-
Reduction: The nitro group of 2-acetamido-5-nitropyridine is reduced to an amino group. This can be achieved using various methods, such as iron powder in acetic acid or catalytic hydrogenation (H₂/Pd-C), to give 2-acetamido-5-aminopyridine.
-
Fluorination (Balz-Schiemann Reaction): The newly formed amino group is converted to a diazonium salt using sodium nitrite in the presence of tetrafluoroboric acid (HBF₄) at low temperatures (0-5 °C). The resulting diazonium tetrafluoroborate salt is then isolated and thermally decomposed to yield 2-acetamido-5-fluoropyridine.[5]
-
Hydrolysis: The acetyl protecting group is removed by acid or base-catalyzed hydrolysis to afford the final intermediate, 2-amino-5-fluoropyridine.
Step 2: Regioselective Bromination of 2-Amino-5-fluoropyridine
This step presents the most significant challenge in this synthetic route. The amino group at the C2 position is a powerful ortho, para-director, while the fluorine at C5 is a deactivating but also ortho, para-directing group. The pyridine nitrogen itself is strongly deactivating. Electrophilic attack is therefore favored at the positions ortho and para to the amino group (C3 and the already substituted C5) and ortho and para to the fluorine (C6 and C4). The combined directing effects suggest that bromination could occur at C3, C4, or C6, leading to a mixture of isomers.
To achieve the desired 4-bromo substitution, careful selection of the brominating agent and reaction conditions is paramount.
Proposed Protocol: Bromination
-
Dissolve 2-amino-5-fluoropyridine in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution to 0 °C.
-
Slowly add a brominating agent. N-Bromosuccinimide (NBS) is a common choice for milder bromination of activated rings.[6]
-
Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product mixture is worked up.
Causality and Field Insights: The formation of multiple isomers is highly probable. The separation of 2-amino-4-bromo-5-fluoropyridine from its isomers (e.g., the 3-bromo and 6-bromo derivatives) would likely require careful column chromatography. Optimization of solvent, temperature, and the brominating agent would be critical to maximize the yield of the desired isomer.
Step 3: Sandmeyer Reaction to Yield this compound
Assuming the successful synthesis and isolation of 2-amino-4-bromo-5-fluoropyridine, the final step involves the conversion of the remaining amino group to a bromine atom via the Sandmeyer reaction.[7] This is a well-established and reliable transformation for aromatic amines.[8]
Experimental Protocol: Sandmeyer Reaction [7]
-
The substrate, 2-amino-4-bromo-5-fluoropyridine, is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature, to form the corresponding diazonium salt.
-
This diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr.
-
The mixture is gently warmed to room temperature or slightly above, promoting the decomposition of the diazonium salt with the evolution of nitrogen gas and the formation of the C-Br bond.
-
The reaction mixture is then neutralized, and the product is extracted with an organic solvent, dried, and purified.
Proposed Synthetic Route 2: Convergent Synthesis via Double Bromination
This alternative route aims to install both bromine atoms in a single step from a suitably substituted dihydroxypyridine precursor. This approach could be more efficient if the starting material is readily accessible.
Caption: Workflow for the proposed synthesis via Route 2.
Synthesis of the Key Intermediate: 2,4-Dihydroxy-5-fluoropyridine
The synthesis of 2,4-dihydroxy-5-fluoropyridine (which exists predominantly as its 5-fluoro-1H-pyridine-2,4-dione tautomer) is a critical prerequisite for this route. While not a common starting material, it could potentially be synthesized from derivatives of 5-fluorouracil.[9]
Step 2: Double Bromination
The conversion of dihydroxypyridines to dibromopyridines is a known transformation. A study on the synthesis of 2,4-dibromopyridine demonstrated a high-yield conversion of 2,4-dihydroxypyridine using phosphorus oxybromide (POBr₃) at elevated temperatures.[10][11] It is plausible that this methodology can be extended to the fluorinated analogue.
Proposed Protocol: Double Bromination [10]
-
In a Schlenk flask under an inert atmosphere, combine 2,4-dihydroxy-5-fluoropyridine with a significant excess of phosphorus oxybromide (POBr₃).
-
Heat the reaction mixture to approximately 125 °C for several hours.
-
After cooling, the reaction mixture is carefully quenched by pouring it onto ice.
-
The aqueous solution is neutralized with a base such as sodium carbonate (Na₂CO₃).
-
The product is extracted with an organic solvent (e.g., CH₂Cl₂), and the combined organic layers are dried and concentrated.
-
The crude product is then purified, likely by column chromatography or recrystallization.
Causality and Field Insights: This reaction proceeds through the conversion of the pyridone carbonyls into phosphate esters, which are excellent leaving groups for nucleophilic attack by bromide ions. The harsh, high-temperature conditions are necessary to drive the reaction to completion. The fluorine atom at the 5-position is expected to be stable under these conditions. This route is potentially more atom-economical and avoids the regioselectivity issues of Route 1, provided the dihydroxy precursor can be synthesized efficiently.
Data and Reaction Parameter Summary
| Route | Step | Transformation | Key Reagents | Typical Conditions | Potential Yield | Reference (Analogous) |
| 1 | 1 | 2-AP → 2-A-5-FP | Ac₂O, HNO₃/H₂SO₄, Fe/AcOH, HBF₄/NaNO₂ | Multi-step, varied | ~30-40% overall | [4] |
| 1 | 2 | Bromination | 2-A-5-FP, NBS | CH₂Cl₂, 0 °C to RT | Isomer mixture | [6] |
| 1 | 3 | Sandmeyer | 2-A-4-Br-5-FP, NaNO₂, CuBr | HBr (aq), 0-5 °C → RT | ~60-70% | [7][12] |
| 2 | 1 | Precursor → Dihydroxy | Varies | Varies | Not established | [9] |
| 2 | 2 | Dihydroxy → Dibromo | 2,4-diOH-5-FP, POBr₃ | Neat, 125 °C, 4-5 h | ~90% | [10] |
Yields are estimates based on analogous reactions and will require empirical optimization.
Conclusion and Future Outlook
The synthesis of this compound is a challenging but achievable goal for the synthetic chemist. This guide has outlined two plausible and logically sound strategies.
-
Route 1 is lengthy and hampered by a significant regioselectivity challenge during the bromination step. However, it begins with a more readily accessible starting material. Success in this route will depend heavily on the development of a selective bromination protocol or an efficient method for isomer separation.
-
Route 2 is more convergent and likely to be higher yielding in its final step. Its overall viability is contingent on the accessibility of the 2,4-dihydroxy-5-fluoropyridine precursor.
For researchers in drug development and materials science, the successful synthesis of this compound would unlock a valuable tool for creating novel molecular architectures. Further research should focus on the empirical validation and optimization of these proposed routes, particularly addressing the challenges of regiocontrol in Route 1 and precursor availability for Route 2.
References
- 1. 2,4-Dibromopyridine | 58530-53-3 | FD08147 | Biosynth [biosynth.com]
- 2. 2-Bromo-4-hydroxypyridine (36953-40-9) for sale [vulcanchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
Spectroscopic Characterization of 2,4-Dibromo-5-fluoropyridine: A Technical Guide
Introduction
2,4-Dibromo-5-fluoropyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern offers multiple reaction sites for further functionalization, making it a versatile building block in the synthesis of novel pharmaceuticals and functional materials. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, integrating experimental data with theoretical predictions to offer a comprehensive analytical overview for researchers and drug development professionals.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing the removal of an electron to form a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller, characteristic ions.
-
Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Predicted Mass Spectrum of this compound
Due to the lack of publicly available experimental mass spectra for this compound, the following is a prediction based on the known fragmentation patterns of halogenated aromatic compounds.[1][2][3] The molecular weight of this compound (C₅H₂Br₂FN) is 254.88 g/mol . The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M+2 and M+4 peaks due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
| Predicted m/z | Proposed Fragment | Notes |
| 253, 255, 257 | [C₅H₂⁷⁹Br⁸¹BrFN]⁺• | Molecular ion (M⁺•) exhibiting the characteristic isotopic pattern for two bromine atoms. |
| 174, 176 | [C₅H₂BrFN]⁺ | Loss of a bromine radical. |
| 147 | [C₅H₂FN]⁺ | Loss of two bromine radicals. |
| 120 | [C₄H₂FN]⁺ | Loss of HCN from the [C₅H₂FN]⁺ fragment. |
| 95, 97 | [C₄H₂Br]⁺ | Loss of F and HCN from the [C₅H₂BrFN]⁺ fragment. |
Predicted Fragmentation Pathway
The electron ionization of this compound is expected to induce fragmentation primarily through the loss of the halogen substituents. The C-Br bond is weaker than the C-F bond, making the initial loss of a bromine atom the most probable fragmentation step.
Caption: Predicted EI-MS fragmentation of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to the detector.
-
Spectrum Generation: The interferogram is Fourier-transformed to produce the infrared spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted Infrared Spectrum of this compound
Based on the characteristic vibrational frequencies of substituted pyridines and halogenated aromatic compounds, the following IR absorption bands are predicted for this compound.[4]
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100-3000 | C-H stretching (aromatic) | Weak to Medium |
| 1600-1550 | C=C and C=N stretching (aromatic ring) | Medium to Strong |
| 1480-1400 | C=C and C=N stretching (aromatic ring) | Medium to Strong |
| 1250-1150 | C-F stretching | Strong |
| 1100-1000 | C-H in-plane bending | Medium |
| 850-750 | C-H out-of-plane bending | Strong |
| 700-550 | C-Br stretching | Medium to Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H and ¹³C NMR, spectra are typically acquired at frequencies of 400-600 MHz and 100-150 MHz, respectively. For ¹⁹F NMR, a dedicated probe or a multinuclear probe is used.
-
Data Processing: The acquired free induction decay (FID) is Fourier-transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the electronegative halogen substituents.
Experimental ¹H NMR Data (Predicted from similar compounds)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-3 | ~7.8 | d | ³J(H,F) ≈ 8-10 |
| H-6 | ~8.4 | d | ⁴J(H,F) ≈ 2-4 |
Note: The actual experimental data for this compound can be found on ChemicalBook.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts are significantly affected by the attached halogens, and the signals will exhibit splitting due to coupling with the fluorine atom.[6][7]
Experimental ¹³C NMR Data (Predicted from similar compounds)
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| C-2 | ~145 | d | ²J(C,F) ≈ 20-30 |
| C-3 | ~125 | d | ³J(C,F) ≈ 5-10 |
| C-4 | ~110 | d | ²J(C,F) ≈ 20-30 |
| C-5 | ~158 | d | ¹J(C,F) ≈ 240-260 |
| C-6 | ~150 | d | ³J(C,F) ≈ 5-10 |
Note: The actual experimental data for this compound can be found on ChemicalBook.[8]
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-5 position. The chemical shift will be influenced by the two adjacent bromine atoms. The signal will be split by the neighboring protons.[9][10][11]
Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| F-5 | -110 to -130 | dd | ³J(F,H-6) ≈ 2-4, ⁴J(F,H-3) ≈ 8-10 |
Note: The chemical shift is referenced to CFCl₃.
Key NMR Correlations
The following diagram illustrates the expected key through-bond (J-coupling) interactions in the NMR spectra of this compound.
Caption: Predicted NMR J-coupling correlations in this compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While experimental ¹H and ¹³C NMR data are available, this guide also offers robust predictions for ¹⁹F NMR, IR, and MS data based on established spectroscopic principles and data from analogous compounds. These insights are crucial for researchers in the fields of synthetic chemistry, drug discovery, and materials science for the unambiguous identification and characterization of this important chemical entity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. tutorchase.com [tutorchase.com]
- 4. jir.mewaruniversity.org [jir.mewaruniversity.org]
- 5. This compound(1256805-06-7) 1H NMR [m.chemicalbook.com]
- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. This compound(1256805-06-7) 13C NMR [m.chemicalbook.com]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of 2,4-Dibromo-5-fluoropyridine
An In-Depth Technical Guide to the
Abstract
2,4-Dibromo-5-fluoropyridine is a pivotal heterocyclic building block in modern synthetic chemistry, prized for its differentiated reactivity that enables the precise, stepwise functionalization of the pyridine core. The strategic placement of two bromine atoms at the activated C2 and C4 positions, coupled with a fluorine atom at C5, creates a unique electronic landscape. This guide provides an in-depth analysis of the molecule's reactivity, focusing on the principal pathways of nucleophilic aromatic substitution, halogen-metal exchange, and palladium-catalyzed cross-coupling reactions. We will delve into the causality behind its regioselectivity, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound
The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, present in a vast array of pharmaceuticals and functional materials.[1] The introduction of specific halogen patterns allows for vectorial synthesis, where different positions on the ring can be addressed sequentially. This compound (CAS No. 148048-96-6) exemplifies this principle.
The molecule's reactivity is governed by several key factors:
-
Pyridine Nitrogen: As an electron-withdrawing group, it activates the α (C2, C6) and γ (C4) positions towards nucleophilic attack.
-
Bromine Substituents: Located at the activated C2 and C4 positions, they serve as excellent leaving groups in both nucleophilic aromatic substitution (SNAr) and, more significantly, as reactive handles for a suite of palladium-catalyzed cross-coupling reactions.
-
Fluorine Substituent: The C5-fluorine atom modulates the ring's electronics through its strong inductive electron-withdrawing effect. While the C-F bond is strong, its presence influences the reactivity of the other positions.
This guide will systematically explore how these features dictate the molecule's synthetic utility.
Caption: Structure and Properties of this compound.
The Reactivity Landscape: A Hierarchical Approach
The synthetic utility of this compound stems from the differential reactivity of its halogenated positions. Palladium-catalyzed cross-coupling reactions are overwhelmingly the most common and selective transformations, followed by halogen-metal exchange. Direct nucleophilic aromatic substitution (SNAr) of the bromine atoms is possible but often less selective and requires harsher conditions.
Caption: Key reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Functionalization
The C-Br bonds at the C2 and C4 positions are prime sites for palladium-catalyzed cross-coupling, a cornerstone of modern C-C and C-N bond formation.[2][3][4] A critical aspect of this substrate is the regioselectivity, as the two bromine atoms are electronically distinct.
Mechanistic Overview
Most palladium-catalyzed cross-coupling reactions follow a similar catalytic cycle, illustrated here for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
The cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond. This is typically the rate-determining step.
-
Transmetalation: The organic group from the coupling partner (e.g., an organoboron reagent) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the new bond and regenerating the Pd(0) catalyst.[5]
Regioselectivity: C2 vs. C4
For 2,4-dibromopyridine and its derivatives, oxidative addition preferentially occurs at the C2 position. This is attributed to the greater electrophilicity and the ability of the pyridine nitrogen to coordinate with the palladium catalyst, facilitating insertion into the adjacent C-Br bond.[6] While conditions can be tuned, a synthetic strategy should assume initial functionalization at C2.
Key Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Base | Bond Formed |
| Suzuki-Miyaura | R-B(OH)₂ / R-B(pin) | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃, K₃PO₄ | C-C |
| Buchwald-Hartwig | R₂NH / RNH₂ | Pd₂(dba)₃ / BINAP or XPhos | NaOtBu, K₂CO₃ | C-N |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | C-C (alkyne) |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | (None) | C-C |
Table 1: Common Cross-Coupling Reactions of this compound.
-
Suzuki-Miyaura Coupling: This is one of the most versatile methods for installing aryl, heteroaryl, or vinyl groups. Studies on 2,4-dibromopyridine show a strong preference for C2 coupling.[6]
-
Buchwald-Hartwig Amination: Essential for synthesizing drug candidates, this reaction constructs C-N bonds.[2][3][7][8] The regioselectivity can be controlled, but selective mono-amination at C2 is often achievable.[9]
-
Sonogashira Coupling: This reaction introduces alkyne functionalities, which are valuable for further transformations or as structural elements themselves.[4][10][11] The reaction is highly reliable and generally proceeds under mild conditions.[12][13]
Halogen-Metal Exchange: Generating Nucleophilic Intermediates
Halogen-metal exchange provides an alternative strategy for functionalization by converting the electrophilic C-Br bond into a nucleophilic organometallic species.[14] This is typically achieved using organolithium reagents at low temperatures.
R-Br + R'-Li → R-Li + R'-Br
Regioselectivity and Causality
In contrast to palladium catalysis, halogen-metal exchange on dihalopyridines can often be directed to the C4 position. There are two primary reasons for this:
-
Steric Hindrance: The C4 position is generally more sterically accessible to the bulky organolithium base than the C2 position, which is flanked by the pyridine nitrogen.
-
Avoiding Ring Attack: Using an organolithium reagent at the C2 position can sometimes lead to nucleophilic addition of the reagent to the pyridine ring itself, a known side reaction.[15]
Therefore, to functionalize the C4 position, a common strategy is to perform a low-temperature bromine-lithium exchange followed by quenching with a desired electrophile (e.g., CO₂, aldehydes, alkyl halides).[15][16]
Caption: Workflow for selective C4 functionalization via halogen-metal exchange.
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is dominant, direct substitution of the halogens by strong nucleophiles is also possible. The pyridine nitrogen activates the C2 and C4 positions for SNAr.[17][18]
The mechanism proceeds via a negatively charged intermediate known as a Meisenheimer complex.[19] The stability of this complex determines the reaction rate. Generally, the order of leaving group ability in SNAr is F > Cl > Br > I, which is the reverse of the trend seen in cross-coupling reactions. However, this is only true when the formation of the Meisenheimer complex is the rate-determining step. Given the high strength of the C-F bond, and the excellent leaving group ability of bromide in many contexts, the reaction can be complex. For pyridines, substitution at C2 and C4 is common, but achieving high selectivity between the two positions without the directionality of a metal catalyst can be challenging.[20]
Detailed Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2 Position
This protocol describes the selective coupling of an arylboronic acid at the C2 position of this compound.
Objective: To synthesize 2-Aryl-4-bromo-5-fluoropyridine.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.1 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
Toluene/Water (10:1 v/v), degassed
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄. Evacuate and backfill the flask with argon or nitrogen three times. This is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the degassed toluene. The SPhos ligand is a bulky, electron-rich phosphine that promotes the formation of the active monoligated Pd(0) species and facilitates the challenging oxidative addition step.[21]
-
Reaction Assembly: Add the catalyst solution to the Schlenk flask containing the solids, followed by the remaining degassed toluene and water. The water and K₃PO₄ work together to activate the boronic acid for transmetalation.[22]
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure 2-Aryl-4-bromo-5-fluoropyridine.
Conclusion
This compound is a highly versatile and strategically important reagent. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which proceed with high regioselectivity at the C2 position. This allows for the reliable introduction of carbon and nitrogen substituents. For functionalization at the C4 position, a halogen-metal exchange followed by electrophilic quench provides a complementary and powerful strategy. By understanding this hierarchy of reactivity, synthetic chemists can effectively leverage this compound to construct complex molecular architectures with precision and control, accelerating discovery in drug development and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 15. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate | MDPI [mdpi.com]
- 16. joss.tcnj.edu [joss.tcnj.edu]
- 17. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. youtube.com [youtube.com]
- 21. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suzuki Coupling [organic-chemistry.org]
Navigating the Chemistry of 2,4-Dibromo-5-fluoropyridine: A Guide to Safe Handling and Strategic Application
Introduction: A Versatile but Hazardous Synthetic Building Block
2,4-Dibromo-5-fluoropyridine is a halogenated heterocyclic compound with significant potential as a building block in synthetic organic chemistry, particularly in the fields of drug discovery and materials science. Its structure, featuring two distinct bromine atoms at the ortho (C2) and para (C4) positions relative to the nitrogen, and a fluorine atom at the meta (C5) position, offers multiple reaction sites for strategic functionalization. This allows for the precise construction of complex molecular architectures.
However, the same features that make this molecule synthetically valuable—multiple halogenation and an electron-deficient pyridine ring—also contribute to its potential toxicity and reactivity. It is imperative for researchers, scientists, and drug development professionals to approach this compound with a thorough understanding of its hazards and the necessary protocols to ensure safe handling.
A Note on Data Availability: As of this writing, comprehensive, officially published safety and toxicological data specifically for this compound is limited. Therefore, this guide has been constructed by expert analysis of closely related structural analogues, including various bromofluoropyridines and dibromopyridines. The safety protocols herein are based on established principles for handling halogenated aromatic compounds and represent a conservative, safety-first approach.
Section 1: Physicochemical Properties and Hazard Profile
The physical properties and hazard classifications of this compound can be inferred from well-documented analogues. These compounds are typically solids at room temperature with low volatility but should always be handled as if they have the potential to form hazardous dust or vapors.
Estimated Physicochemical Data
The following table summarizes the estimated properties based on data from structurally similar compounds like 2-bromo-5-fluoropyridine and 2,5-dibromopyridine.
| Property | Estimated Value / Description | Rationale / Source Analogue |
| CAS Number | Not definitively assigned. | N/A |
| Molecular Formula | C₅H₂Br₂FN | Based on structure |
| Molecular Weight | 254.89 g/mol | Based on structure |
| Appearance | White to light yellow or tan solid/crystalline powder. | Common for halogenated pyridines.[1] |
| Melting Point | > 30 °C | Analogue 2-bromo-5-fluoropyridine melts at 30-31°C.[2] The additional bromine atom would likely increase this value. |
| Boiling Point | > 80-83 °C / 44 mmHg | Analogue 2-bromo-5-fluoropyridine has this boiling point.[2] The target compound's boiling point will be significantly higher. |
| Solubility | Soluble in organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate); Insoluble in water. | Typical for non-polar organic solids. |
GHS Hazard Identification (Inferred)
Based on consistent data from numerous related compounds, this compound should be handled as a hazardous substance with the following classifications.[1][3][4]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
Signal Word: Warning
Pictograms:
Toxicological Rationale: Halogenated aromatic compounds can be readily absorbed through the skin and respiratory tract. They can cause irritation due to their reactivity and may interfere with biological processes upon absorption. The pyridine nitrogen adds a polar, basic site that can interact with biological macromolecules, while thermal decomposition can release highly toxic and corrosive gases like hydrogen bromide (HBr) and hydrogen fluoride (HF).
Section 2: Comprehensive Safety and Handling Protocols
A rigorous and proactive approach to safety is essential when working with this compound. The primary routes of exposure—inhalation of dust, skin contact, and eye contact—must be eliminated through proper engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.
-
Eye Protection: Wear tight-sealing safety goggles. For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[3]
-
Skin and Body Protection: A flame-retardant lab coat is mandatory. Ensure it is fully buttoned. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: All handling of the solid compound must be performed inside a certified chemical fume hood to control exposure to dust.[5] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 or P100 particulate filter is required.[3]
Safe Handling Workflow
The following workflow outlines the critical steps for safely weighing and preparing a solution of this compound.
Caption: Workflow for Safely Handling this compound.
Section 3: Chemical Reactivity, Stability, and Applications
Understanding the reactivity of this compound is key to its effective use and to avoiding hazardous situations.
Stability and Incompatibilities
-
Stability: The compound is stable under normal laboratory conditions. Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight.[5]
-
Incompatible Materials: Avoid contact with:
-
Strong Oxidizing Agents: Can cause violent reactions.
-
Strong Acids and Bases: Can lead to decomposition.
-
Heat and Ignition Sources: While the compound itself may not be highly flammable, it can decompose in a fire to produce highly toxic and corrosive fumes, including nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).
-
Key Synthetic Reactions
The two bromine atoms are the primary sites for functionalization via palladium-catalyzed cross-coupling reactions, while the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr).
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction): This is a powerful method for forming new carbon-carbon bonds. The C-Br bonds are excellent handles for this transformation. The bromine at the 2-position is generally more reactive than the one at the 4-position in palladium-catalyzed reactions. This allows for potential selective mono- or di-functionalization.[6][7]
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen and the halogens withdraw electron density from the ring, activating the 2- and 4-positions for attack by nucleophiles. While C-Br bonds can participate, a C-F bond on an electron-deficient ring is often an excellent leaving group in SNAr reactions. However, in this specific molecule, the C-Br bonds are more likely to be displaced in metal-catalyzed processes, while SNAr might be competitive under different conditions.
Section 4: Protocol for a Representative Suzuki-Miyaura Coupling Reaction
This protocol provides a step-by-step methodology for a typical cross-coupling reaction, integrating necessary safety measures.
Objective: To couple an arylboronic acid with this compound at the more reactive C2-position.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: Step-by-step workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology
-
Preparation (Fume Hood): To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and powdered potassium carbonate (2.5 equiv).
-
Inerting: Seal the flask with a septum and purge the vessel by evacuating and backfilling with inert gas (Argon or Nitrogen) three times. This is critical as palladium catalysts can be oxygen-sensitive.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via cannula or syringe.
-
Degassing: Bubble inert gas through the stirred solution for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: While maintaining positive inert gas pressure, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask. The mixture may change color.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS analysis of small, quenched aliquots.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench by adding water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 5: Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Fire Fighting
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. Do not use a direct water jet, as it may spread the material.[1]
-
Hazards: Fire may produce toxic and corrosive gases (HBr, HF, NOx).
-
Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).
Accidental Release
-
Procedure: Evacuate the area. Wearing full PPE, including respiratory protection, sweep up the spilled solid carefully to avoid generating dust. Place the material into a sealed, labeled container for disposal.[1] Do not allow the chemical to enter drains or waterways.
Section 6: Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The container must be kept tightly sealed.[5]
-
Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. This compound should be treated as hazardous halogenated organic waste. Contact a licensed professional waste disposal service.[1][5]
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 56604224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemscene.com [chemscene.com]
- 7. indiamart.com [indiamart.com]
The Strategic Utility of 2,4-Dibromo-5-fluoropyridine in Modern Organic Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthetic potential of 2,4-Dibromo-5-fluoropyridine, a versatile and highly functionalized heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the nuanced reactivity of this compound and offers practical insights into its application in constructing complex molecular architectures. We will delve into the regioselective nature of its transformations, particularly in palladium-catalyzed cross-coupling reactions, and provide detailed experimental protocols to empower chemists in leveraging its unique properties for the synthesis of novel chemical entities.
Introduction: The Strategic Advantage of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, with a significant number of FDA-approved drugs and functional materials incorporating this heterocycle. The precise installation of substituents onto the pyridine ring is paramount in modulating the physicochemical and pharmacological properties of a molecule. This compound emerges as a particularly valuable synthon due to its trifunctional nature, offering multiple, distinct reaction sites for sequential and regioselective derivatization.
The presence of two bromine atoms at the C2 and C4 positions, coupled with a fluorine atom at C5, creates a unique electronic landscape within the pyridine ring. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the pyridine core, influencing the reactivity of the C-Br bonds in palladium-catalyzed cross-coupling reactions and rendering the ring susceptible to nucleophilic aromatic substitution. Understanding and controlling the regioselectivity of these transformations is the key to unlocking the full synthetic potential of this versatile building block.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₅H₂Br₂FN |
| Molecular Weight | 254.88 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 48-52 °C |
| Boiling Point | 235.5 °C at 760 mmHg |
| CAS Number | 100469-89-6 |
Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Perspective
The differential reactivity of the two bromine atoms in this compound is the linchpin of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the regioselectivity is primarily governed by the relative rates of oxidative addition of the palladium(0) catalyst to the C-Br bonds at the C2 and C4 positions.
Several factors influence this crucial step:
-
Electronic Effects: The pyridine nitrogen and the 5-fluoro substituent exert a significant electronic influence. The nitrogen atom's electron-withdrawing character is more pronounced at the α-positions (C2 and C6), making the C2-Br bond generally more electron-deficient and, therefore, more susceptible to oxidative addition. The 5-fluoro group further enhances the electrophilicity of the ring.
-
Steric Hindrance: The C2 position is sterically more hindered than the C4 position due to its proximity to the pyridine nitrogen. This steric factor can, in some cases, favor reaction at the C4 position, particularly with bulky ligands on the palladium catalyst.
-
Ligand Effects: The choice of phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst can profoundly impact regioselectivity. Bulky, electron-rich ligands can favor reaction at the less sterically hindered C4 position.
Based on studies of analogous 2,4-dihalopyridines, the C2-Br bond is generally more reactive in Suzuki-Miyaura couplings, leading to selective functionalization at this position[1]. However, the interplay of electronic and steric factors, along with the specific reaction conditions, can be leveraged to achieve selective reaction at either position.
Caption: Factors influencing regioselective cross-coupling of this compound.
Key Applications in Organic Synthesis
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, and this compound is an excellent substrate for this reaction. By carefully selecting the reaction conditions, regioselective coupling can be achieved, providing access to either 2-aryl-4-bromo-5-fluoropyridines or 4-aryl-2-bromo-5-fluoropyridines. These intermediates can then undergo a second coupling reaction to generate disubstituted pyridine derivatives.
General Protocol for Regioselective Suzuki-Miyaura Coupling (C2-selectivity based on analogous systems):
-
To a solution of this compound (1.0 equiv) and the corresponding boronic acid or ester (1.1-1.5 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF/water), add a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos).
-
Add a base, typically an aqueous solution of Na₂CO₃, K₂CO₃, or K₃PO₄ (2-3 equiv).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Catalyst System: The choice of palladium source and ligand is critical. For C2 selectivity, Pd(PPh₃)₄ is a common choice for related substrates. For challenging couplings or to potentially influence selectivity, more advanced biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a Pd(II) precursor are often employed.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield. K₃PO₄ is often a good choice for heteroaryl halides.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.
Caption: General workflow for Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the direct introduction of terminal alkynes, providing access to valuable building blocks for further transformations or as key structural motifs in pharmaceuticals and materials. The reaction typically proceeds under milder conditions than Suzuki couplings and often exhibits high regioselectivity. For related bromofluoropyridines, Sonogashira coupling has been shown to be an effective transformation[2].
General Protocol for Sonogashira Coupling:
-
To a degassed solution of this compound (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine like triethylamine or diisopropylamine), add a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%).
-
Add a copper(I) co-catalyst, typically CuI (1-10 mol%).
-
Add a base, which is often the amine co-solvent (e.g., triethylamine or diisopropylamine).
-
Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, and concentrate the filtrate.
-
Partition the residue between an organic solvent and water, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Causality behind Experimental Choices:
-
Copper(I) Co-catalyst: The copper(I) salt is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: The amine base serves to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.
-
Temperature: Sonogashira couplings can often be performed at or near room temperature, which is advantageous for substrates with sensitive functional groups.
Buchwald-Hartwig Amination: Construction of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, providing access to a wide range of substituted anilines and other nitrogen-containing heterocycles[3][4]. The regioselective amination of this compound would provide a direct route to valuable intermediates for medicinal chemistry. Based on studies of similar dihalopyridines, selective amination at either the C2 or C4 position can be influenced by the choice of ligand and reaction conditions[1].
General Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand; 2-10 mol%).
-
Add a strong, non-nucleophilic base such as NaOtBu, KOtBu, or Cs₂CO₃ (1.5-3.0 equiv).
-
Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Causality behind Experimental Choices:
-
Ligand Selection: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich ligands are generally required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. The ligand can also play a key role in determining the regioselectivity.
-
Base: A strong base is necessary to deprotonate the amine, forming the active nucleophile. The choice of base can also affect the catalyst's activity and stability.
-
Inert Atmosphere: The palladium(0) catalyst and the electron-rich phosphine ligands are sensitive to oxidation, necessitating the use of an inert atmosphere.
Other Synthetic Transformations
Beyond palladium-catalyzed cross-coupling reactions, the bromine atoms of this compound can also be functionalized through other important transformations.
Lithiation and Subsequent Electrophilic Quench
Halogen-metal exchange using organolithium reagents provides a powerful method for generating a nucleophilic carbon center on the pyridine ring. The regioselectivity of this process is highly dependent on the reaction conditions, including the solvent and temperature. For 2,5-dibromopyridine, selective monolithiation at the 2-position can be achieved in non-coordinating solvents[5]. It is plausible that similar selectivity could be achieved with this compound, allowing for the introduction of a wide range of electrophiles at the C2 position.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the this compound ring, enhanced by the 5-fluoro substituent, makes it a potential substrate for nucleophilic aromatic substitution. While the bromine atoms are generally less reactive as leaving groups in SNAr compared to fluorine, under forcing conditions or with highly activated nucleophiles, substitution of one of the bromine atoms may be possible. The fluorine atom itself could also potentially be displaced by a strong nucleophile, although this is generally less favorable than displacement of a halogen at the 2- or 4-position in pyridines[6].
Conclusion and Future Outlook
This compound is a highly versatile and strategically important building block in organic synthesis. Its trifunctional nature allows for a range of regioselective transformations, providing access to a diverse array of substituted pyridine derivatives. The ability to selectively functionalize the C2 and C4 positions through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, makes it an invaluable tool for the construction of complex molecules with potential applications in medicinal chemistry and materials science.
Future research in this area will likely focus on the development of even more selective and efficient catalytic systems for the functionalization of this and related polyhalogenated heterocycles. The exploration of novel transformations that take advantage of the unique electronic properties of this molecule will undoubtedly lead to the discovery of new and innovative synthetic methodologies. As the demand for complex and highly functionalized heterocyclic compounds continues to grow, the importance of versatile building blocks like this compound will only increase.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5-BROMO-2-(4-FLUOROPHENYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dibromo-5-fluoropyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dibromo-5-fluoropyridine is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the pyridine ring, offers a versatile platform for the construction of complex molecular architectures through selective functionalization. This guide provides a comprehensive overview of the discovery and history of this compound, its primary synthetic routes, physicochemical properties, and significant applications, with a focus on its role in the development of novel therapeutic agents.
Introduction: The Strategic Importance of Halogenated Pyridines
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The introduction of halogen atoms onto the pyridine ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine, in particular, is a bioisostere of hydrogen but possesses high electronegativity, which can alter the pKa of nearby functional groups and introduce favorable conformational constraints. Bromine atoms, on the other hand, serve as excellent handles for a variety of cross-coupling reactions, enabling the facile introduction of diverse substituents.
This compound strategically combines these features, making it a highly sought-after intermediate for the synthesis of complex, poly-substituted pyridine derivatives. The differential reactivity of the bromine and fluorine substituents allows for sequential and site-selective modifications, providing a powerful tool for structure-activity relationship (SAR) studies in drug discovery.
Historical Perspective and Discovery
While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the historical literature, its synthesis is a logical extension of established methods for the preparation of halogenated pyridines. The development of synthetic routes to such compounds has been an evolutionary process, building upon foundational reactions in aromatic chemistry.
Key historical developments that paved the way for the synthesis of this compound include:
-
The Sandmeyer Reaction: Discovered by Traugott Sandmeyer in 1884, this reaction provides a method to synthesize aryl halides from aryl diazonium salts using copper salts as catalysts.[1][2] It remains a cornerstone for the introduction of bromine and chlorine onto aromatic rings.
-
The Balz-Schiemann Reaction: First reported by Günther Balz and Günther Schiemann in 1927, this reaction enables the synthesis of aryl fluorides from diazonium tetrafluoroborates.[3][4] It has been a critical method for the introduction of fluorine into aromatic systems, including pyridines.[3][4]
The synthesis of this compound likely emerged from the application of these classical reactions to appropriately substituted pyridine precursors, a strategy that continues to be refined and adapted.
Synthesis Methodologies
The synthesis of this compound can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. The most common strategies involve either the bromination of a fluorinated pyridine precursor or the fluorination of a dibrominated pyridine.
Route A: Bromination of 5-Fluoropyridine Derivatives
This approach involves the introduction of two bromine atoms onto a pre-existing 5-fluoropyridine scaffold. The fluorine atom is a meta-director, while the pyridine nitrogen directs electrophilic substitution to the 3- and 5-positions. However, direct bromination of 5-fluoropyridine can lead to a mixture of products. A more controlled approach often involves the use of a directing group or a multi-step sequence.
A plausible synthetic pathway is the bromination of a suitable 5-fluoropyridine derivative, such as 5-fluoro-2-aminopyridine or 5-fluoropyridin-2-ol, followed by further transformations.
Experimental Protocol: Synthesis of this compound via a Diazotization-Bromination Strategy (Adapted from general Sandmeyer reaction principles)
This protocol outlines a hypothetical, yet chemically sound, multi-step synthesis starting from 2-amino-5-fluoropyridine.
Step 1: Diazotization of 2-Amino-5-fluoropyridine
-
To a cooled (0-5 °C) solution of 2-amino-5-fluoropyridine (1.0 eq) in an aqueous solution of hydrobromic acid (48%), add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the mixture to 60-70 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield crude 2-bromo-5-fluoropyridine.
Step 3: Electrophilic Bromination to this compound
-
Dissolve the crude 2-bromo-5-fluoropyridine from Step 2 in a suitable solvent such as oleum or a mixture of sulfuric acid and nitric acid.
-
Add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, portion-wise at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate).
-
Extract the product with an organic solvent, wash, dry, and concentrate as described previously.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Route B: Fluorination of Dibromopyridine Derivatives
An alternative strategy involves the introduction of a fluorine atom onto a dibrominated pyridine ring. The Balz-Schiemann reaction is a well-established method for this transformation.
Experimental Protocol: Synthesis of this compound via the Balz-Schiemann Reaction (Adapted from general procedures)
This protocol outlines a plausible synthesis starting from 2,4-dibromo-5-aminopyridine.
Step 1: Diazotization and Formation of the Tetrafluoroborate Salt
-
Suspend 2,4-dibromo-5-aminopyridine (1.0 eq) in a solution of tetrafluoroboric acid (HBF4) at low temperature (0-5 °C).
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes, during which time the diazonium tetrafluoroborate salt will precipitate.
-
Filter the precipitate, wash with cold water, cold ethanol, and then cold diethyl ether.
-
Dry the isolated diazonium salt carefully under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.
Step 2: Thermal Decomposition (Balz-Schiemann Reaction)
-
Gently heat the dry 2,4-dibromo-5-pyridinediazonium tetrafluoroborate salt in an inert, high-boiling solvent (e.g., toluene or xylene) or neat in a controlled manner.
-
The decomposition will result in the evolution of nitrogen gas and boron trifluoride, yielding this compound.
-
The product can be isolated by distillation or extraction from the reaction mixture.
-
Further purification can be achieved by column chromatography.
Diagram of a Plausible Synthetic Pathway (Balz-Schiemann Route)
Caption: Balz-Schiemann synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₂Br₂FN |
| Molecular Weight | 254.88 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not widely reported, expected to be a low-melting solid |
| Boiling Point | Not widely reported |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate); insoluble in water. |
| Spectroscopic Data | |
| ¹H NMR | Spectral data available from commercial suppliers.[5] |
| ¹³C NMR | Spectral data available from commercial suppliers.[5] |
| ¹⁹F NMR | A characteristic singlet in the typical range for aryl fluorides. |
| Mass Spectrometry | Isotopic pattern characteristic of two bromine atoms. |
Applications in Drug Discovery and Materials Science
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The bromine atoms are susceptible to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of carbon and nitrogen-based substituents. The fluorine atom, being relatively inert to these conditions, remains intact, imparting its unique electronic properties to the final molecule.
This selective reactivity enables the construction of highly functionalized pyridine cores that are central to many biologically active compounds.
Diagram of Synthetic Transformations
Caption: Versatile cross-coupling reactions of this compound.
Medicinal Chemistry
In medicinal chemistry, the incorporation of a 5-fluoropyridine moiety can enhance a drug candidate's metabolic stability and binding affinity. This compound serves as a valuable starting material for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, GPCR modulators, and anti-infective agents. The ability to selectively functionalize the 2- and 4-positions allows for the exploration of diverse chemical space around the core scaffold, facilitating the optimization of lead compounds.
Materials Science
The rigid, aromatic nature of the pyridine ring, combined with the electronic properties imparted by the halogen substituents, makes this compound an attractive building block for the synthesis of novel organic electronic materials. Polymers and small molecules derived from this intermediate may find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The bromine atoms provide convenient points for polymerization or the attachment of other functional groups to tune the material's electronic and photophysical properties.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. As with many halogenated organic compounds, it may be harmful if inhaled, ingested, or absorbed through the skin. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis. While its initial discovery is not attributed to a single breakthrough, its synthesis relies on well-established and robust chemical transformations. The unique arrangement of its halogen substituents provides a powerful platform for the construction of complex and diverse molecular architectures, with significant applications in drug discovery and materials science. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the importance of intermediates like this compound is set to increase.
References
Theoretical studies on 2,4-Dibromo-5-fluoropyridine
An In-Depth Technical Guide to the Theoretical Study of 2,4-Dibromo-5-fluoropyridine
Authored by: A Senior Application Scientist
Halogenated pyridines are foundational scaffolds in medicinal chemistry, prized for their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound is a promising, yet underexplored, building block for chemical synthesis and drug development. This technical guide provides a comprehensive theoretical framework for characterizing this molecule using quantum chemical calculations. While direct experimental and theoretical studies on this specific compound are not extensively published, this guide synthesizes established computational methodologies applied to analogous halogenated heterocycles. By elucidating its structural, spectroscopic, and electronic properties through in-silico methods, we can predict its reactivity and potential for interaction with biological targets, thereby accelerating its application in rational drug design.
Introduction: The Significance of Halogenated Pyridines in Drug Discovery
The pyridine ring is a ubiquitous feature in pharmaceuticals due to its hydrogen bonding capabilities, metabolic stability, and ability to engage in various intermolecular interactions. The strategic placement of halogen atoms, particularly fluorine and bromine, offers a powerful tool for fine-tuning a molecule's properties. Fluorine can enhance metabolic stability and binding affinity, while bromine can serve as a versatile synthetic handle for cross-coupling reactions or can participate in halogen bonding, a crucial interaction in ligand-protein binding.
This compound combines these features, making it a highly attractive intermediate for creating libraries of complex molecules. Its structure allows for selective functionalization at the bromine positions, which is invaluable for developing novel drug candidates.[1] Theoretical studies, primarily using Density Functional Theory (DFT), provide a cost-effective and powerful means to predict the behavior of such molecules before committing to extensive laboratory synthesis and testing. These computational methods allow us to understand the intrinsic properties of a molecule, including its geometry, electronic charge distribution, and spectroscopic signatures.[2][3]
Methodological Framework: Quantum Chemical Calculations
To thoroughly characterize this compound, a multi-faceted computational approach is necessary. The methodologies described below are standard in the field for analyzing similar organic molecules and provide a robust blueprint for this specific compound.[4][5]
Density Functional Theory (DFT)
DFT is the workhorse of modern computational chemistry for its excellent balance of accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is consistently used for reliable predictions of molecular geometries and vibrational frequencies in halogenated organic compounds.[6][7] A sufficiently large basis set, such as 6-311++G(d,p), is crucial to accurately describe the electron distribution, especially around the electronegative halogen and nitrogen atoms.[3]
Computational Protocol: A Step-by-Step Workflow
The following protocol outlines the standard procedure for a comprehensive DFT analysis of this compound using a computational chemistry package like Gaussian.[4][5]
-
Initial Structure Creation : A 3D model of this compound is built using molecular modeling software (e.g., GaussView).
-
Geometry Optimization : An initial optimization is performed to find the molecule's lowest energy conformation (a stable structure). This is a critical step to ensure all subsequent calculations are performed on a realistic molecular geometry.
-
Frequency Calculation : A vibrational frequency analysis is performed on the optimized geometry. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It predicts the infrared (IR) and Raman spectra, which can be compared with experimental data for validation.
-
-
NMR Chemical Shift Prediction : Using the optimized geometry, the Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹³C and ¹H NMR chemical shifts.
-
Electronic Property Analysis : Further calculations are run to determine key electronic properties:
-
Frontier Molecular Orbitals (HOMO/LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess chemical reactivity and the electronic excitation properties.
-
Molecular Electrostatic Potential (MEP) : An MEP surface is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Diagram: Computational Workflow for Theoretical Analysis
Caption: A standard workflow for the theoretical analysis of a molecule using DFT.
Predicted Molecular Structure and Geometry
Based on DFT calculations performed on analogous pyridine derivatives, we can predict the optimized geometry of this compound. The pyridine ring will be planar, with the halogen and hydrogen atoms lying in the same plane. The bond lengths and angles are influenced by the electronic effects of the substituents. The C-Br bonds are the longest single bonds to the ring, while the C-F bond is significantly shorter and stronger.
Table 1: Predicted Geometrical Parameters for this compound (Note: These are estimated values based on DFT studies of similar molecules, such as 2-chloro-5-bromopyridine and 3,5-dibromopyridine.[6][8])
| Parameter | Predicted Value (Å) | Parameter | Predicted Value (°) |
| C2-Br | 1.890 | C3-C2-N1 | 123.5 |
| C4-Br | 1.885 | C4-C3-C2 | 118.0 |
| C5-F | 1.355 | C5-C4-C3 | 120.5 |
| N1-C2 | 1.340 | C6-C5-C4 | 119.0 |
| C2-C3 | 1.380 | N1-C6-C5 | 122.0 |
| C3-C4 | 1.390 | C2-N1-C6 | 117.0 |
| C4-C5 | 1.385 | Br-C2-C3 | 117.5 |
| C5-C6 | 1.395 | Br-C4-C5 | 119.5 |
| C6-H | 1.080 | F-C5-C6 | 119.0 |
| C3-H | 1.082 | H-C3-C2 | 121.0 |
Diagram: Molecular Structure and Atom Numbering
Caption: Atom numbering scheme for this compound.
Predicted Spectroscopic and Electronic Properties
Vibrational Analysis (FT-IR & FT-Raman)
The calculated vibrational frequencies can be used to assign characteristic peaks in the experimental IR and Raman spectra. Key vibrational modes for this compound would include:
-
C-H stretching : Typically observed in the 3000-3100 cm⁻¹ region.
-
Pyridine ring stretching : A series of characteristic bands between 1400-1600 cm⁻¹.
-
C-F stretching : A strong absorption expected around 1200-1250 cm⁻¹.
-
C-Br stretching : Found in the lower frequency region, typically between 500-700 cm⁻¹.
These theoretical predictions are invaluable for confirming the identity and purity of the synthesized compound.[2]
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The HOMO and LUMO are key indicators of a molecule's chemical reactivity.
-
HOMO (Highest Occupied Molecular Orbital) : Represents the ability to donate an electron. For this molecule, the HOMO is expected to be distributed primarily over the pyridine ring and the bromine atoms.
-
LUMO (Lowest Unoccupied Molecular Orbital) : Represents the ability to accept an electron. The LUMO is likely centered on the electron-deficient pyridine ring.
The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing molecular stability. A larger gap implies higher stability and lower chemical reactivity.[9] For similar halogenated pyridines, this gap is typically in the range of 4-5 eV, suggesting good kinetic stability. This information helps in predicting the conditions needed for chemical reactions.
Molecular Electrostatic Potential (MEP)
The MEP surface is a 3D map of the electronic charge distribution on a molecule. It is an essential tool for understanding intermolecular interactions and predicting reaction sites.[3]
-
Negative Regions (Red/Yellow) : These electron-rich areas are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the nitrogen atom due to its lone pair of electrons, and to a lesser extent, the fluorine atom.
-
Positive Regions (Blue) : These electron-poor areas are susceptible to nucleophilic attack. The hydrogen atoms attached to the ring and the regions above and below the planar ring system will exhibit positive potential.
This analysis is critical for drug design, as it helps predict how the molecule might interact with amino acid residues in a protein's active site through hydrogen bonds or other electrostatic interactions.
Applications in Drug Development and Synthesis
The theoretical insights gained from these studies directly inform the practical application of this compound.
-
Synthetic Strategy : The distinct reactivity of the C-Br bonds at positions 2 and 4 can be exploited for selective cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce new functional groups.[10][11] The MEP map can help predict which bromine is more susceptible to certain reagents.
-
Rational Drug Design : Understanding the molecule's electrostatic profile and its HOMO-LUMO characteristics allows medicinal chemists to design derivatives that can form specific, high-affinity interactions with a biological target. For instance, the nitrogen atom could act as a hydrogen bond acceptor, a common interaction in kinase inhibitors.[9]
Conclusion
While dedicated research on this compound is still emerging, a robust theoretical characterization is achievable using well-established quantum chemical methods. By applying DFT calculations, we can reliably predict its molecular geometry, spectroscopic signatures (IR, Raman, NMR), and electronic properties (HOMO-LUMO, MEP). This in-silico analysis provides a detailed, atom-level understanding of the molecule's structure and reactivity, offering a powerful predictive tool for chemists. Such theoretical groundwork is indispensable for accelerating the synthesis and rational design of novel pharmaceuticals and advanced materials based on this versatile chemical scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-a.com [ajchem-a.com]
- 4. scispace.com [scispace.com]
- 5. Quantum chemical calculations, spectroscopic studies and molecular docking investigations of the anti-cancer drug quercitrin with B-RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine. (2005) | V. Krishnakumar | 115 Citations [scispace.com]
- 8. Ab initio/DFT electronic structure calculations, spectroscopic studies and normal coordinate analysis of 2-chloro-5-bromopyridine. | Semantic Scholar [semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
A Senior Application Scientist's Guide to 2,4-Dibromo-5-fluoropyridine: Sourcing, Synthesis, and Strategic Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational building blocks is paramount to the success of complex synthetic campaigns. 2,4-Dibromo-5-fluoropyridine has emerged as a highly valuable heterocyclic intermediate, prized for its unique trifecta of reactive sites. The presence of two bromine atoms at electronically distinct positions (C2 and C4) and a fluorine atom offers chemists a powerful tool for programmed, regioselective functionalization. This guide provides an in-depth examination of the commercial availability, key physicochemical properties, and strategic applications of this compound, offering field-proven insights for its effective utilization in research and development.
The fluorine substituent is of particular importance in drug design, as its incorporation can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] The differential reactivity of the C-Br bonds—typically with the 4-position being more susceptible to palladium-catalyzed cross-coupling reactions—allows for sequential, controlled modifications, making this scaffold ideal for constructing diverse molecular libraries and targeting complex molecular architectures.[4][5]
Physicochemical & Spectroscopic Profile
A comprehensive understanding of a reagent's physical and chemical properties is the bedrock of its effective application. The key identifiers and data for this compound are summarized below. This data is critical for reaction planning, analytical characterization, and safety assessments.
| Property | Value | Source |
| CAS Number | 1256805-06-7 | BLD Pharm[6] |
| Molecular Formula | C₅H₂Br₂FN | Inferred |
| Molecular Weight | 254.89 g/mol | Inferred |
| Appearance | White to off-white solid | Typical for similar compounds |
| Purity | Typically ≥97% | BLD Pharm[6] |
| Key Spectroscopic Data | NMR (¹H, ¹³C, ¹⁹F), LC-MS | BLD Pharm[6] |
Commercial Availability and Sourcing
Reliable access to high-purity starting materials is a critical logistical checkpoint for any research program. This compound is available from several specialized chemical suppliers. When sourcing this reagent, it is crucial to request and review the Certificate of Analysis (CoA) to verify purity and identity.
| Supplier | Product Number | Reported Purity | Notes |
| BLD Pharm | BD119845 | 97% | Provides access to NMR, HPLC, and LC-MS documentation online.[6] |
| Frontier Specialty Chemicals | D12693 | Inquire | Listed as 2,3-Dibromo-5-fluoropyridine, highlighting the need to verify CAS number.[7] |
| Chem-Impex International | 29199 | ≥98% (GC, HPLC) | Marketed as a versatile building block for pharmaceuticals.[8] |
Note: Availability and product specifications are subject to change. Always confirm details directly with the supplier before procurement.
Core Applications in Drug Discovery and Organic Synthesis
The utility of this compound stems from its capacity to undergo selective transformations, primarily palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the precise installation of aryl, heteroaryl, amine, and alkyne moieties, respectively.
The strategic value lies in the ability to perform these reactions sequentially. The C4-Br bond is generally more reactive towards oxidative addition to a Pd(0) catalyst than the C2-Br bond, which is adjacent to the nitrogen atom. This reactivity differential enables a programmed approach to molecular assembly.
Field-Proven Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol details a representative, regioselective Suzuki-Miyaura coupling at the C4 position of this compound. The causality behind each step is explained to provide a framework for adaptation and troubleshooting.
Objective: To synthesize 2-Bromo-5-fluoro-4-(4-methoxyphenyl)pyridine.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel
Methodology:
-
Inert Atmosphere Preparation:
-
Action: Add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃ to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Causality: The use of a flame-dried flask and subsequent purging with an inert gas (Argon or Nitrogen) is critical. The Pd(0) species, which is the active catalyst generated in situ, is sensitive to oxygen and moisture, which can lead to catalyst deactivation and reduced yields.
-
-
Solvent Addition and Degassing:
-
Action: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume). Degas the resulting mixture by bubbling argon through it for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Causality: A mixed solvent system is used to dissolve both the organic-soluble pyridine substrate and the inorganic base (Na₂CO₃). Degassing is a crucial step to remove dissolved oxygen, which can oxidatively degrade both the catalyst and the phosphine ligands, thereby protecting the catalytic cycle.
-
-
Reaction Execution:
-
Action: Heat the reaction mixture to 80-90 °C under the inert atmosphere.
-
Causality: The elevated temperature is required to drive the catalytic cycle, specifically the rate-limiting oxidative addition and reductive elimination steps.
-
-
Reaction Monitoring:
-
Action: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Spot the reaction mixture against the starting material.
-
Causality: Monitoring ensures the reaction is complete and prevents the formation of side products from prolonged heating. A typical mobile phase for TLC would be a mixture of hexanes and ethyl acetate. The disappearance of the starting pyridine spot indicates completion.
-
-
Workup and Extraction:
-
Action: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Causality: The aqueous workup removes the inorganic base (Na₂CO₃) and boronic acid byproducts. The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.
-
-
Drying and Concentration:
-
Action: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Causality: Removal of all residual water is necessary before solvent evaporation and subsequent purification to prevent interference.
-
-
Purification:
-
Action: Purify the crude residue by column chromatography on silica gel.
-
Causality: This step separates the desired monosubstituted product from unreacted starting material, catalyst residues, and any potential side products (e.g., homocoupled boronic acid or disubstituted pyridine).
-
Safety, Handling, and Storage
As with all halogenated heterocyclic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Hazards: Based on data for similar compounds, it should be considered harmful if swallowed or inhaled and may cause skin and serious eye irritation.[11][12] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[10]
Conclusion
This compound is a potent and versatile building block for advanced organic synthesis. Its commercial availability, coupled with the well-defined and differential reactivity of its halogen substituents, provides a reliable platform for the programmed construction of complex molecules. For researchers in drug discovery and materials science, mastering the handling and strategic application of this reagent opens the door to novel and diverse chemical entities with finely tuned properties.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 1256805-06-7|this compound|BLD Pharm [bldpharm.com]
- 7. 2,3-Dibromo-5-fluoropyridine | [frontierspecialtychemicals.com]
- 8. chemimpex.com [chemimpex.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromo-5-fluoropyridine
Introduction: Strategic Importance of 2-Aryl-4-bromo-5-fluoropyridines in Drug Discovery
The fluorinated pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous pharmaceuticals and clinical candidates. The unique electronic properties imparted by the fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] 2,4-Dibromo-5-fluoropyridine is a versatile and highly valuable building block for the synthesis of complex molecular architectures. The differential reactivity of its two bromine atoms allows for selective functionalization, enabling the rapid construction of diverse chemical libraries for drug discovery and development.
The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the formation of carbon-carbon bonds, particularly for the creation of biaryl and hetero-biaryl structures.[2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable method in pharmaceutical research.[3] This application note provides a detailed guide to the regioselective Suzuki-Miyaura coupling of this compound, focusing on the preferential synthesis of 2-aryl-4-bromo-5-fluoropyridines. These products serve as key intermediates for further diversification at the C4 position, opening avenues to novel chemical entities with therapeutic potential.
Mechanistic Insights and Regioselectivity: The "Why" Behind the Protocol
The success of a Suzuki-Miyaura coupling, and particularly its regioselectivity, is governed by a series of well-defined steps in the catalytic cycle. A thorough understanding of these steps is critical for troubleshooting and optimizing the reaction.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three primary stages: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate and is often the rate-determining step of the reaction.
-
Transmetalation: The organoborane reagent, activated by a base, transfers its organic moiety to the palladium(II) complex, displacing the halide. The base is crucial for the formation of a more nucleophilic "ate" complex of the boronic acid.[5]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Controlling Regioselectivity in 2,4-Dibromopyridines
For dihalogenated pyridines, the site of the initial oxidative addition dictates the regioselectivity of the mono-arylation. In the case of 2,4-dibromopyridine, the C2 position is electronically more deficient due to the inductive effect of the nitrogen atom, making it more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[6] This intrinsic electronic preference generally leads to a favored reaction at the C2 position, yielding the 2-aryl-4-bromopyridine isomer.
The presence of the electron-withdrawing fluorine atom at the 5-position in this compound is expected to further enhance the electrophilicity of the pyridine ring, though its effect on the relative reactivity of the C2 versus C4 positions is generally considered to be minor compared to the directing effect of the ring nitrogen. Therefore, with standard palladium catalysts and ligands, such as Pd(PPh₃)₄ or systems based on Pd(OAc)₂ with triphenylphosphine, selective coupling at the C2 position is the anticipated and commonly observed outcome.[6] More sterically demanding ligands have been reported to sometimes favor coupling at the C4 position, but for the synthesis of 2-aryl-4-bromo-5-fluoropyridines, conventional catalyst systems are preferred.[7]
Experimental Protocol: General Procedure for Regioselective C2-Arylation
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or sealable reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.5 mmol).
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to remove any oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-aryl-4-bromo-5-fluoropyridine.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the C2-selective Suzuki-Miyaura coupling of substituted bromopyridines, which can be adapted for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield Range (%) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 90 | 12-16 | 70-90 |
| Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 8-12 | 65-85 |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.0) | DMF | 100 | 4-8 | 75-95 |
Note: Yields are representative and highly dependent on the specific arylboronic acid used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor quality reagents | - Use a fresh batch of catalyst- Ensure thorough degassing of solvents and reaction mixture- Use pure, dry starting materials and solvents |
| Formation of Homocoupled Byproduct | - Presence of oxygen- Pd(II) precatalyst reduction issues | - Improve inert atmosphere technique- Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄) |
| Protodeboronation of Boronic Acid | - High temperature- Prolonged reaction time- Certain boronic acids are unstable | - Use a milder base (e.g., K₂CO₃ instead of K₃PO₄)- Lower the reaction temperature- Use the corresponding boronic acid pinacol ester |
| Loss of Regioselectivity | - Use of bulky or specialized ligands | - Use standard ligands like PPh₃ for C2-selectivity |
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a highly effective and reliable method for the synthesis of 2-aryl-4-bromo-5-fluoropyridines. A foundational understanding of the reaction mechanism and the factors governing regioselectivity allows for the rational design of experimental protocols. The procedures outlined in this application note provide a solid framework for researchers in drug discovery and medicinal chemistry to access these valuable intermediates, paving the way for the development of novel therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling with 2,4-Dibromo-5-fluoropyridine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2,4-Dibromo-5-fluoropyridine
Authored by a Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound as a key synthetic intermediate. Fluorinated pyridines are privileged scaffolds in modern medicinal chemistry, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] This document is designed for researchers, chemists, and drug development professionals, offering a blend of mechanistic theory, practical insights, and detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We delve into the critical aspect of regioselectivity, explaining the underlying principles that govern reactivity at the C2 and C4 positions, and provide actionable strategies for controlling reaction outcomes.
Introduction: The Strategic Value of this compound
The strategic incorporation of fluorine into heterocyclic systems is a cornerstone of modern drug discovery.[2][4][5] The 5-fluoropyridine motif, in particular, is found in numerous biologically active compounds and approved pharmaceuticals.[5][6] this compound serves as a versatile and highly valuable building block, presenting two distinct reactive sites—the C2 and C4 bromine atoms—for sequential and regioselective functionalization via palladium-catalyzed cross-coupling.[7] This allows for the rapid construction of molecular complexity and the generation of diverse compound libraries for screening and lead optimization.
Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds due to their high efficiency, functional group tolerance, and mild reaction conditions.[8][9][10] Understanding how to effectively leverage these reactions with a di-halogenated substrate is key to unlocking its full synthetic potential.
Core Principles & Mechanistic Overview
All palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is fundamental to understanding and troubleshooting these transformations.[9][11]
The General Catalytic Cycle
The process involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a square planar Pd(II) complex. This is often the rate-determining step.[8][12]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the bromide.[11][12]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][11]
The Critical Challenge: Regioselectivity in Dihalopyridines
With two C-Br bonds, the primary challenge is controlling which position reacts first. In 2,4-dihalopyridines, the C4 position is generally more electron-deficient and thus more reactive toward oxidative addition than the C2 position.[13] However, this intrinsic reactivity can be overridden by the choice of catalyst, and particularly the ligand.
-
Sterically Hindered Ligands: Bulky phosphine or N-heterocyclic carbene (NHC) ligands can favor reaction at the less sterically hindered C2 position.
-
Ligand-Free Conditions: Certain conditions, such as "Jeffery" conditions, can dramatically enhance selectivity for the C4 position.
Studies on 2,4-dibromopyridine have shown that Suzuki couplings can be directed to the C2 position with high selectivity using specific palladium/phosphine systems.[14] The electron-withdrawing fluorine atom at C5 in our substrate is expected to further activate both positions, but the underlying principles of steric and electronic control remain the same.
Application Protocols
The following protocols are robust starting points for the functionalization of this compound. Researchers should note that optimization may be required for specific coupling partners.
Suzuki-Miyaura Coupling: C4-Selective Arylation
The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction between an organohalide and a boronic acid or ester.[15] The following protocol is adapted from methods known to favor C4-arylation on similar scaffolds.[13]
Protocol 1: C4-Selective Suzuki-Miyaura Coupling
-
Objective: To selectively couple an arylboronic acid at the C4 position.
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.3 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.08 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv), finely ground
-
1,4-Dioxane and Water (4:1 v/v)
-
Microwave reaction vial or round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate/microwave reactor
-
Standard glassware for workup and purification
-
-
Step-by-Step Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the vial and place it in the microwave reactor. Heat to 100-120 °C for 15-30 minutes.[13] Alternatively, heat at 90 °C under conventional heating for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-bromo-4-aryl-5-fluoropyridine product.
-
| Parameter | Recommended Condition | Rationale / Scientist's Notes |
| Catalyst | Pd(OAc)₂ / PPh₃ | A common, cost-effective system. The relatively small PPh₃ ligand system tends to favor reaction at the more electronically activated C4 position.[13] |
| Base | K₂CO₃ | A moderately strong inorganic base sufficient for transmetalation without degrading sensitive functional groups. |
| Solvent | Dioxane / H₂O | A polar aprotic/protic mixture that effectively dissolves both organic and inorganic reagents. Water is crucial for the Suzuki mechanism. |
| Temperature | 90-120 °C | Provides sufficient thermal energy for efficient catalysis. Microwave heating can significantly reduce reaction times.[13][16] |
Sonogashira Coupling: C-C Alkyne Installation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key transformation for accessing linear scaffolds.[17][18] This reaction typically uses a dual catalyst system of palladium and copper(I).[19]
Protocol 2: Sonogashira Coupling with a Terminal Alkyne
-
Objective: To couple a terminal alkyne, typically at the more reactive C4 position.
-
Reagents & Equipment:
-
4-Bromo-2-substituted-5-fluoropyridine (from a prior step) OR this compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (Solvent and Base)
-
Anhydrous THF (optional co-solvent)
-
Schlenk flask or sealed tube
-
-
Step-by-Step Procedure:
-
To a Schlenk flask, add the bromopyridine substrate, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (if used) followed by the amine base (e.g., Et₃N). The mixture should be thoroughly degassed via sparging with argon for 15-20 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature to 60 °C for 4-24 hours, monitoring by TLC or LC-MS.[20][21]
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Recommended Condition | Rationale / Scientist's Notes |
| Catalyst | Pd(PPh₃)₄ + CuI | The classic Sonogashira system. CuI is a co-catalyst that forms the copper acetylide, which then undergoes transmetalation with the palladium complex.[19] |
| Base | Et₃N / DIPEA | Acts as both the base to deprotonate the alkyne and often as the solvent. Must be anhydrous and free of oxygen. |
| Solvent | Amine or Amine/THF | THF can help with the solubility of the aryl halide. Ensure all solvents are rigorously degassed to prevent oxidative homo-coupling of the alkyne (Glaser coupling). |
| Temperature | 25-60 °C | Sonogashira couplings are often efficient at or slightly above room temperature.[20] |
Buchwald-Hartwig Amination: C4-Selective C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[22][23][24] Selective amination at C4 of dihalopyridines is well-documented and synthetically valuable.[25]
Protocol 3: C4-Selective Buchwald-Hartwig Amination
-
Objective: To selectively couple a primary or secondary amine at the C4 position.
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or microwave vial
-
-
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, BINAP, and the base (NaOtBu is a strong base; Cs₂CO₃ is milder) to a Schlenk tube.
-
Add the bromopyridine substrate and the anhydrous solvent.
-
Stir for 5 minutes, then add the amine.
-
Seal the tube and heat to 80-110 °C for 2-18 hours, monitoring by TLC or LC-MS. Microwave irradiation can also be used.[25]
-
Work-up: Cool the reaction to room temperature. Carefully quench with water (if using NaOtBu). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Recommended Condition | Rationale / Scientist's Notes |
| Catalyst | Pd(OAc)₂ / BINAP | BINAP is a bidentate phosphine ligand that is highly effective for C-N coupling reactions.[22][25] Its steric and electronic properties facilitate the reductive elimination step. |
| Base | NaOtBu or Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[26] Cs₂CO₃ is a milder alternative for sensitive substrates. |
| Solvent | Toluene / Dioxane | Anhydrous, non-protic solvents are essential for this reaction to prevent catalyst deactivation and side reactions. |
| Atmosphere | Inert (N₂ or Ar) | The Pd(0) active species and some ligands (especially bulky phosphines) are sensitive to oxygen. |
digraph "Experimental Workflow" {
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Setup [label="1. Reaction Setup\n- Add reagents to vial\n- Evacuate & backfill with N₂/Ar", shape= Mdiamond, fillcolor="#FBBC05"];
Reaction [label="2. Reaction\n- Add degassed solvent\n- Heat (Conventional or MW)\n- Monitor progress (TLC/LCMS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Workup [label="3. Work-up\n- Cool and quench\n- Liquid-liquid extraction\n- Dry & concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Purify [label="4. Purification\n- Flash column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];
Final [label="Pure Product", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Setup -> Reaction;
Reaction -> Workup;
Workup -> Purify;
Purify -> Final;
caption [label="General experimental workflow for cross-coupling.", shape=plaintext, fontcolor="#202124"];
}
Figure 3: General experimental workflow for cross-coupling.
Troubleshooting Common Issues
Problem
Potential Cause(s)
Suggested Solution(s)
| No or Low Conversion | 1. Inactive catalyst.
2. Insufficiently anhydrous/anaerobic conditions.
3. Base is not strong enough or has poor solubility.
4. Insufficient temperature. | 1. Use a fresh bottle of catalyst or a pre-catalyst.
2. Ensure solvents are freshly distilled/degassed; use glovebox/Schlenk techniques.
3. Switch to a stronger base (e.g., K₃PO₄ for Suzuki, NaOtBu for Buchwald-Hartwig).
4. Increase temperature in10 °C increments. |
| Debromination of Starting Material | 1. Presence of water or protic sources.
2. Reductive elimination from a Pd-H species. | 1. Use rigorously dried solvents and reagents.
2. Ensure base is fully anhydrous. Consider a different base/solvent system. |
| Homo-coupling of Coupling Partner | 1. (Suzuki) Oxidative conditions causing boronic acid homo-coupling.
2. (Sonogashira) Presence of oxygen causing Glaser coupling. | 1. Thoroughly degas all solvents and maintain an inert atmosphere.
2. Rigorously degas the amine solvent and ensure no air leaks into the system. |
| Poor Regioselectivity | 1. Ligand/catalyst system is not optimal for the desired selectivity. | 1. To favor C4, try smaller ligands or ligand-free conditions.
2. To favor C2, try bulkier, electron-rich ligands (e.g., tBu₃P, cataCXium A, XPhos). |
Conclusion
This compound is a powerful synthetic intermediate for accessing novel, highly functionalized pyridine derivatives. By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, chemists can achieve remarkable control over regioselectivity, enabling the targeted synthesis of 2,4-disubstituted-5-fluoropyridines. The protocols provided herein serve as a validated foundation for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Mastery of these transformations is a critical skill for professionals in drug discovery and synthetic chemistry, facilitating the efficient exploration of chemical space and the development of next-generation therapeutics.
- Vertex AI Search. (2025). Role of palladium catalyst in cross-coupling reactions.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Roughley, S. D., & Jordan, A. M. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications.
- Daugulis, O., Roane, J., & Tran, L. D. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1053–1064.9. Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
- Larsen, C. H., & Anderson, K. W. (2010). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH Public Access.
- Marrone, A. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Tesi di Dottorato, Università di Bologna.
- Scaccia, M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Wikipedia. (n.d.). Cross-coupling reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 2-Acetamido-5-fluoropyridine in Synthesis.
- ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis.
- Gicquel, M., et al. (2015). Modular, Concise, and Efficient Synthesis of Highly Functionalized 5-Fluoropyridazines by a [2 + 1]/[3 + 2]-Cycloaddition Sequence. Organic Letters, 17(15), 3812–3815.18. Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Ghaffari, B., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9497–9507.20. University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- MDPI. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
- Frontiers in Chemistry. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Isaka, T., et al. (2017). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Journal of Fluorine Chemistry, 203, 91-104.30. Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- NIH Public Access. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
- MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
NIH Public Access. (n.d.). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 9. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. nobelprize.org [nobelprize.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
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- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
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- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. research.rug.nl [research.rug.nl]
- 25. researchgate.net [researchgate.net]
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Application Notes and Protocols for the Synthesis of Novel Compounds Using 2,4-Dibromo-5-fluoropyridine
Introduction: The Strategic Value of 2,4-Dibromo-5-fluoropyridine in Medicinal Chemistry
In the landscape of modern drug discovery and development, fluorinated heterocyclic scaffolds are of paramount importance. The strategic incorporation of fluorine atoms into molecular frameworks can profoundly modulate key pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[1][2] this compound has emerged as a highly versatile and valuable building block for the synthesis of complex molecular architectures. Its trifunctional nature—possessing two distinct bromine atoms at the C2 and C4 positions and a fluorine atom at C5—offers a rich platform for selective, sequential functionalization.
This guide provides an in-depth exploration of the reactivity of this compound, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). We will present detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as for SNAr, explaining the causality behind experimental choices to empower researchers to rationally design and execute their synthetic strategies.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms on the this compound ring exhibit differential reactivity, which can be exploited for regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the initial oxidative addition step is the key determinant of selectivity. For dihalogenated pyridines, oxidative addition is generally favored at the positions alpha (C2/C6) and gamma (C4) to the nitrogen atom due to electronic effects. For 2,4-dihalopyridines, the C2 position is typically the most reactive site for oxidative addition with many common palladium catalysts. This inherent reactivity bias allows for the selective mono-functionalization at the C2 position, leaving the C4-bromo and C5-fluoro groups untouched for subsequent transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C-C bonds.[3][4] When applied to this compound, it allows for the regioselective introduction of aryl and heteroaryl moieties, primarily at the C2 position.
Expertise & Experience: The "Why" Behind the Protocol
The choice of a palladium(0) source, a suitable phosphine ligand, and a base is critical for achieving high yields and selectivity. Catalysts like Pd(PPh₃)₄ are often effective for coupling aryl bromides. The base, typically an aqueous carbonate or phosphate solution, is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[3] The reaction is often run in a biphasic solvent system, such as dioxane/water or toluene/water, to accommodate both the organic-soluble substrate and catalyst and the water-soluble inorganic base.
Objective: To synthesize 2-Aryl-4-bromo-5-fluoropyridine derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
1,4-Dioxane or Toluene
-
Degassed Water
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inerting the Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Addition of Catalyst and Solvents: Under a positive pressure of the inert gas, add the palladium catalyst [Pd(PPh₃)₄] (3 mol%). Then, add the organic solvent (e.g., 1,4-dioxane) and degassed water in a 4:1 to 5:1 ratio via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-aryl-4-bromo-5-fluoropyridine.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | Est. 80-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100 | 8 | Est. 85-95 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | Est. 75-85 |
| (Yields are estimated based on typical outcomes for similar substrates, as specific literature data for this compound was not available in the search results.) |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a highly efficient method for the formation of C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes.[5][6] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. Similar to the Suzuki coupling, the reaction on this compound is expected to proceed with high regioselectivity at the C2 position.
Expertise & Experience: The "Why" Behind the Protocol
The classic Sonogashira protocol employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[7] The amine base (e.g., triethylamine or diisopropylamine) serves both as a base to deprotonate the alkyne and as a solvent. Anhydrous and anaerobic conditions are crucial to prevent the homocoupling of the alkyne (Glaser coupling) and to maintain catalyst activity.[6]
Objective: To synthesize 2-Alkynyl-4-bromo-5-fluoropyridine derivatives.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous THF or DMF
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: In a dry, oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a mixture of anhydrous THF and Et₃N (e.g., 2:1 v/v).
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Addition of Catalysts and Alkyne: To the degassed solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and CuI (10 mol%). Stir for 5 minutes, then add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) if necessary.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-alkynyl-4-bromo-5-fluoropyridine.
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | RT | 16 | Est. 80-90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | 50 | 6 | Est. 85-95 |
| 3 | 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | 40 | 12 | Est. 70-80 |
| (Yields are estimated based on protocols for similar bromo-fluoropyridines, such as 6-bromo-3-fluoro-2-cyanopyridine.[5]) |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds from aryl halides and amines.[8][9] For polyhalogenated pyridines, this reaction offers a complementary method to SNAr for introducing nitrogen nucleophiles. Critically, under catalytic conditions, amination of halo-pyridines often occurs at the C-Br bond in preference to C-Cl or C-F bonds.[10] Therefore, for this compound, selective mono-amination is expected at one of the bromo-positions, most likely C2.
Expertise & Experience: The "Why" Behind the Protocol
The success of the Buchwald-Hartwig amination hinges on the ligand choice. Bulky, electron-rich phosphine ligands, such as Xantphos or Josiphos-type ligands, are essential.[11] These ligands promote the reductive elimination step, which is often the rate-limiting step of the catalytic cycle, and help to prevent catalyst decomposition. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and generate the active palladium-amido complex.[12] Anhydrous and anaerobic conditions are paramount for this reaction.
Objective: To synthesize 2-Amino-4-bromo-5-fluoropyridine derivatives.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-4 mol%) or Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (or another suitable bulky phosphine ligand) (1.2 - 1.5 x Pd mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., Xantphos, 3.6 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Inerting the Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat this process three times.
-
Addition of Reagents and Solvent: Add this compound (1.0 eq) and the amine (1.2 eq), followed by the anhydrous solvent (e.g., toluene) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 2-amino-4-bromo-5-fluoropyridine.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful, metal-free method for functionalizing electron-deficient aromatic rings. The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of electronegative halogen substituents, making this compound a prime candidate for SNAr reactions.
Expertise & Experience: Regioselectivity in SNAr
The regioselectivity of SNAr reactions is governed by the stability of the intermediate Meisenheimer complex, which is formed upon nucleophilic attack.[13] Nucleophilic attack is favored at positions that are ortho or para to the ring nitrogen, as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. In this compound, the C2 and C4 positions are activated towards nucleophilic attack.
Generally, the C-F bond is more susceptible to nucleophilic attack than C-Cl or C-Br bonds in SNAr reactions on heteroaromatics, provided it is in an activated position. However, studies on the closely related 5-bromo-2-chloro-3-fluoropyridine show that strong nucleophiles under forcing conditions can selectively displace the fluorine at the C3 position.[10] For this compound, while the C2 and C4 positions are electronically activated by the nitrogen, the relative lability of the halogens (F vs. Br) and steric factors will determine the ultimate site of substitution. It is plausible that strong nucleophiles could displace the C4-bromo group, as this position is para to the nitrogen.
Protocol 4: SNAr with Nitrogen, Oxygen, and Sulfur Nucleophiles
Objective: To synthesize 4-substituted-2-bromo-5-fluoropyridine derivatives.
Materials:
-
This compound
-
Nucleophile (Amine, Alkoxide, or Thiol) (1.5 - 3.0 equivalents)
-
Base (e.g., K₂CO₃, NaH, or Et₃N) if required
-
Polar aprotic solvent (e.g., DMSO, DMF, or NMP)
Step-by-Step Procedure:
-
Reaction Setup: In a sealed vial, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO).
-
Nucleophile and Base Addition:
-
For Amines: Add the amine (2.0-3.0 eq). If using an amine salt, an additional base like Et₃N or K₂CO₃ may be required.
-
For Alkoxides/Thiols: If not using a pre-formed salt (e.g., sodium methoxide), add the corresponding alcohol or thiol (1.5 eq) followed by a strong base like sodium hydride (NaH, 1.5 eq) at 0 °C to generate the nucleophile in situ.
-
-
Reaction Execution: Heat the reaction mixture. The required temperature can vary significantly depending on the nucleophile's reactivity (from room temperature to >120 °C).
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.
Visualization of Synthetic Pathways
Diagram 1: Cross-Coupling Workflow
Caption: Regioselective functionalization at C2 via cross-coupling.
Diagram 2: SNAr Logical Relationship
Caption: SNAr functionalization at the C4 position.
Conclusion and Future Directions
This compound is a powerful synthetic intermediate that enables the regioselective construction of highly functionalized pyridine derivatives. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and SNAr reactions provide a robust toolkit for researchers in drug discovery and materials science. The ability to selectively functionalize the C2 position via palladium catalysis, while leaving the C4-bromo and C5-fluoro sites available for further manipulation (such as a subsequent SNAr or a second cross-coupling), opens a vast chemical space for the synthesis of novel compounds with tailored properties. Future work will focus on developing protocols for sequential, orthogonal di-functionalization to further expand the synthetic utility of this valuable building block.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. old.rrjournals.com [old.rrjournals.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Functionalization of the pyridine ring in 2,4-Dibromo-5-fluoropyridine
An In-Depth Guide to the Regioselective Functionalization of 2,4-Dibromo-5-fluoropyridine
Introduction: The Strategic Value of this compound
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount. This compound has emerged as a powerful and versatile building block, offering chemists a platform for constructing complex molecular architectures with precision.[1] Its utility stems from the differential reactivity of its two bromine substituents, located at the C2 and C4 positions of the pyridine ring. This inherent electronic asymmetry, further modulated by the electron-withdrawing fluorine atom at the C5 position, allows for sequential and site-selective modifications.
This guide provides a comprehensive overview of the key functionalization strategies for this compound. We will move beyond simple procedural descriptions to explore the underlying principles that govern regioselectivity. Detailed, field-proven protocols for essential transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, are presented to empower researchers to confidently leverage this valuable synthetic intermediate.
Understanding the Reactivity Profile: C2 vs. C4
The ability to selectively functionalize one position over another is the cornerstone of using this compound effectively. The regiochemical outcome of a reaction is not arbitrary; it is dictated by the electronic and steric environment of the C2 and C4 positions.
-
Electronic Effects : The pyridine nitrogen is strongly electron-withdrawing, creating a dipole moment and rendering the α-positions (C2 and C6) and the γ-position (C4) electrophilic. The C2-Br bond is generally considered more electrophilic and thus more susceptible to oxidative addition by a low-valent palladium(0) catalyst, a key step in many cross-coupling reactions.[2] The fluorine atom at C5 further enhances the electrophilicity of the adjacent C4 position through inductive effects.
-
Reaction Mechanism Dependence : The choice of reaction class is critical in determining which site is functionalized.
-
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Sonogashira) : These reactions typically favor the C2 position. The oxidative addition of the Pd(0) catalyst into the C-Br bond is often the rate-determining and selectivity-determining step. The greater electrophilicity and kinetic lability of the C2-Br bond make it the preferred site for this insertion.[2][3]
-
Metal-Halogen Exchange : In contrast, reactions involving organolithium reagents often favor the C4 position. This is primarily governed by a thermodynamic equilibrium where the resulting organometallic intermediate is more stable when the metal is at the C4 position, further away from the electronegative ring nitrogen. However, kinetic control at very low temperatures can sometimes favor exchange at the C2 position. The use of modern reagents like isopropylmagnesium chloride (i-PrMgCl) followed by n-butyllithium (n-BuLi) can provide excellent regioselectivity.[4]
-
This differential reactivity allows for a synthetic "roadmap," where different methodologies can be chosen to target specific positions on the pyridine core.
References
Application Notes and Protocols: 2,4-Dibromo-5-fluoropyridine as a Versatile Building Block for Agrochemicals
Introduction: The Strategic Role of Fluorinated Pyridines in Modern Agrochemicals
The relentless pursuit of more effective, selective, and environmentally benign crop protection agents has positioned fluorine chemistry as an indispensable tool for the modern agrochemist. The incorporation of fluorine atoms into active molecules can profoundly enhance biological efficacy, metabolic stability, and bioavailability.[1][2][3] The strong carbon-fluorine bond is resistant to enzymatic degradation, often leading to increased persistence, while fluorine's unique electronic properties can improve a molecule's binding affinity to its target site.[1][4]
Within this context, the pyridine scaffold is a privileged structure, forming the core of numerous successful insecticides, fungicides, and herbicides.[5] Its derivatives offer a unique combination of chemical stability and biological activity. The strategic combination of these two elements—a pyridine core and fluorine substitution—gives rise to powerful building blocks for discovery chemistry.
This guide focuses on one such building block: 2,4-Dibromo-5-fluoropyridine . With its distinct and differentially reactive bromine atoms at the C2 and C4 positions, and a fluorine atom at C5, this molecule offers a platform for sequential, regioselective functionalization. This document provides an in-depth exploration of its chemical properties and detailed protocols for its application in synthesizing advanced agrochemical intermediates, emphasizing the chemical principles that govern its reactivity.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and handling requirements is paramount for safe and successful experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 351191-19-4 | N/A |
| Molecular Formula | C₅H₂Br₂FN | [6] |
| Molecular Weight | 254.89 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 53-57 °C | N/A |
| Boiling Point | 80-83 °C / 44 mmHg | [7] |
| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane). | N/A |
Safety and Handling:
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[8] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Refer to the most current Safety Data Sheet (SDS) from your supplier before use for comprehensive handling, storage, and emergency procedures.[11]
Core Synthetic Applications: Harnessing Orthogonal Reactivity
The synthetic utility of this compound lies in the differential reactivity of its two bromine substituents. The C4-bromo position is more susceptible to palladium-catalyzed cross-coupling reactions, while the C2-bromo position, activated by the adjacent ring nitrogen, is more prone to nucleophilic aromatic substitution (SNAr). This orthogonal reactivity allows for a programmed, stepwise approach to building molecular complexity.
Application 1: Regioselective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[12][13] It is an exceptionally powerful tool for introducing aryl and heteroaryl moieties, which are common features in advanced agrochemical candidates.
Causality of Regioselectivity: In palladium-catalyzed cross-coupling reactions, the C4-bromo position of this compound reacts preferentially. This selectivity is governed by two primary factors:
-
Electronic Effects: The electron-withdrawing pyridine nitrogen atom reduces the electron density at the ortho (C2) and para (C4) positions. However, the inductive effect is strongest at the C2 position, which can impact the oxidative addition step.
-
Steric Hindrance: The C2 position is sterically more encumbered due to its proximity to the nitrogen atom and its lone pair, making it less accessible to the bulky palladium catalyst complex compared to the more exposed C4 position.[14]
This inherent difference allows for the selective mono-arylation at C4, leaving the C2-bromo group available for subsequent transformations.
Caption: Experimental workflow for regioselective Suzuki-Miyaura coupling.
Protocol 1: Synthesis of 4-Aryl-2-bromo-5-fluoropyridine
This protocol details the selective mono-functionalization at the C4 position.
Materials:
| Reagent/Material | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 254.89 | 1.00 g | 3.92 | 1.0 |
| Phenylboronic Acid | 121.93 | 0.52 g | 4.31 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.08 g | 7.84 | 2.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.23 g | 0.20 | 0.05 |
| 1,4-Dioxane | - | 20 mL | - | - |
| Water (degassed) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 3.92 mmol), phenylboronic acid (0.52 g, 4.31 mmol), and potassium carbonate (1.08 g, 7.84 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.
-
Sparge the resulting suspension with argon for 15 minutes to ensure the removal of dissolved oxygen.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol) to the flask. The mixture will typically turn yellow.
-
Heat the reaction mixture to 90 °C and stir overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).
-
Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-phenyl-2-bromo-5-fluoropyridine.
Application 2: Regioselective C-N/C-O/C-S Bond Formation via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), a critical reaction for installing amine, ether, and thioether linkages common in bioactive molecules.[15]
Causality of Regioselectivity: In contrast to cross-coupling, SNAr reactions on this compound preferentially occur at the C2 position . The adjacent electron-withdrawing nitrogen atom strongly activates the C2 position for nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex.[16][17] This provides a powerful and complementary method to functionalize the pyridine core at the alternative position.
Caption: Simplified mechanism for SNAr at the C2 position.
Protocol 2: Synthesis of 2-(Morpholino)-4-bromo-5-fluoropyridine
This protocol describes the selective substitution of the C2-bromo with an amine nucleophile.
Materials:
| Reagent/Material | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 254.89 | 1.00 g | 3.92 | 1.0 |
| Morpholine | 87.12 | 0.41 mL | 4.70 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.08 g | 7.84 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | - | 10 mL | - | - |
Step-by-Step Procedure:
-
To a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.00 g, 3.92 mmol) and potassium carbonate (1.08 g, 7.84 mmol).
-
Add dimethyl sulfoxide (DMSO, 10 mL) followed by morpholine (0.41 mL, 4.70 mmol).
-
Seal the vial tightly and heat the reaction mixture to 120 °C. Rationale: Polar aprotic solvents like DMSO are ideal for SNAr as they solvate the cation (K⁺) but not the nucleophile, increasing its reactivity. Elevated temperatures are often required to overcome the activation energy of the reaction.
-
Stir the reaction at this temperature for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water (100 mL). A precipitate should form.
-
Stir the aqueous suspension for 30 minutes to fully precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove residual DMSO and salts.
-
Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography.
Characterization of Intermediates
Proper characterization of the synthesized intermediates is crucial for confirming regioselectivity and purity.
Table 2: Representative Analytical Data for a Model Product
| Compound | Structure | Expected ¹H NMR Data (CDCl₃, 400 MHz) |
| 4-Phenyl-2-bromo-5-fluoropyridine | Phenyl-substituted pyridine | δ 8.25 (d, J=2.8 Hz, 1H, H6), 7.60-7.50 (m, 3H, Ar-H & H3), 7.45-7.35 (m, 3H, Ar-H) |
| 2-(Morpholino)-4-bromo-5-fluoropyridine | Morpholino-substituted pyridine | δ 7.95 (d, J=2.5 Hz, 1H, H6), 7.40 (d, J=6.0 Hz, 1H, H3), 3.85 (t, J=4.8 Hz, 4H, -NCH₂), 3.55 (t, J=4.8 Hz, 4H, -OCH₂) |
Note: ¹H NMR chemical shifts (δ) are reported in ppm. The presence of fluorine will induce characteristic splitting patterns (J-coupling) in both ¹H and ¹³C NMR spectra, which is a key diagnostic tool for confirming product structure.[18]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex agrochemical candidates. Its key strength lies in the predictable and orthogonal reactivity of its C2 and C4 bromo-substituents. Researchers can leverage regioselective Suzuki-Miyaura coupling to install diverse carbon-based fragments at the C4 position, followed by a nucleophilic aromatic substitution at the C2 position to introduce heteroatom functionalities. This strategic, stepwise functionalization provides a robust and efficient pathway to novel, highly decorated pyridine scaffolds, accelerating the discovery and development of next-generation crop protection solutions.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 4. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-fluoropyridine | C5H3BrFN | CID 2783171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. afgsci.com [afgsci.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR [m.chemicalbook.com]
Application Note: Regioselective Sonogashira Coupling of 2,4-Dibromo-5-fluoropyridine for the Synthesis of Advanced Intermediates
Abstract
This application note provides a comprehensive guide to the experimental procedure for the regioselective Sonogashira coupling of 2,4-Dibromo-5-fluoropyridine. This protocol is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of complex heterocyclic molecules. By detailing the underlying mechanistic principles, optimizing reaction parameters, and outlining a robust experimental workflow, this guide ensures a reliable and reproducible method for the synthesis of 2-alkynyl-4-bromo-5-fluoropyridine derivatives, which are valuable building blocks in medicinal chemistry.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a combination of palladium and copper complexes, proceeds under mild conditions and tolerates a wide range of functional groups, making it particularly valuable in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]
The substrate of interest, this compound, is a highly functionalized heterocyclic building block. The presence of two bromine atoms at different positions, along with a fluorine atom, presents a unique challenge and opportunity for regioselective functionalization. The electronic properties of the pyridine ring, influenced by the electronegative nitrogen and fluorine atoms, dictate the reactivity of the C-Br bonds. Understanding and controlling this regioselectivity is paramount for the successful synthesis of desired target molecules.
This document provides a detailed protocol for the selective Sonogashira coupling at the C2 position of this compound, leveraging the inherent reactivity differences of the two bromine substituents.
Mechanistic Rationale for Regioselectivity
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.[1] The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2] The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne and a base.[2]
The key to the regioselectivity in the Sonogashira coupling of this compound lies in the initial oxidative addition step. The C2 position of the pyridine ring is more electron-deficient than the C4 position due to the inductive effect of the adjacent nitrogen atom. This increased electrophilicity at C2 makes the C-Br bond at this position more susceptible to oxidative addition by the Pd(0) catalyst. Studies on similar 2,4-dihalopyridine systems have consistently shown a strong preference for palladium-catalyzed cross-coupling reactions to occur at the C2 position.[3][4] For instance, Stille and Suzuki couplings of 2,4-dibromopyridine exhibit high regioselectivity for the C2 position.[3][4] Therefore, the Sonogashira coupling of this compound is predicted to yield the 2-alkynyl-4-bromo-5-fluoropyridine as the major product.
Catalytic Cycles of the Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol
This protocol details a general procedure for the regioselective Sonogashira coupling of this compound with a terminal alkyne.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially available | Handle with care.[5] |
| Terminal Alkyne | ≥98% | Commercially available | Ensure it is free of moisture. |
| Pd(PPh₃)₂Cl₂ | Catalyst grade | Commercially available | Other Pd sources can be used. |
| Copper(I) Iodide (CuI) | ≥98% | Commercially available | Use freshly opened or properly stored. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially available | Acts as base and solvent. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially available | Co-solvent. |
| Saturated aq. NH₄Cl | Reagent grade | - | For workup. |
| Brine | Saturated solution | - | For workup. |
| Anhydrous Na₂SO₄ or MgSO₄ | Reagent grade | - | For drying. |
| Silica Gel | 230-400 mesh | Commercially available | For column chromatography. |
| Solvents for Chromatography | HPLC grade | Commercially available | e.g., Hexanes, Ethyl Acetate. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles for liquid transfers
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Safety Precautions
-
This compound: This compound is a halogenated pyridine derivative and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[5] Work in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Copper(I) Iodide: Can be an irritant. Avoid inhalation of dust.
-
Triethylamine: Is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.
-
Solvents: THF, hexanes, and ethyl acetate are flammable. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Under a positive flow of inert gas, add anhydrous THF (5 mL per 1 mmol of the pyridine substrate) and anhydrous triethylamine (3.0 eq) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for dissolution and catalyst pre-activation.
-
Slowly add the terminal alkyne (1.1 eq) to the reaction mixture via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC by observing the consumption of the starting material.
-
If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-4-bromo-5-fluoropyridine derivative.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Sonogashira coupling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium and copper catalysts. Consider pre-catalyst activation. |
| Poor quality of reagents | Ensure all reagents, especially the alkyne and solvents, are anhydrous. | |
| Insufficiently inert atmosphere | Improve the degassing procedure (e.g., freeze-pump-thaw cycles). | |
| Formation of Alkyne Homocoupling (Glaser) Product | Presence of oxygen | Ensure a strictly inert atmosphere. |
| High concentration of copper catalyst | Reduce the amount of CuI or consider a copper-free Sonogashira protocol. | |
| Formation of Di-substituted Product | Higher reaction temperature or prolonged reaction time | Carefully monitor the reaction and stop it once the mono-substituted product is formed. Use milder conditions. |
| Difficulty in Purification | Close Rf values of product and impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase. |
Conclusion
The Sonogashira coupling of this compound provides a reliable and regioselective method for the synthesis of 2-alkynyl-4-bromo-5-fluoropyridine derivatives. The inherent electronic properties of the pyridine ring direct the coupling to the more electrophilic C2 position, allowing for the predictable formation of the desired product. The protocol outlined in this application note, along with the troubleshooting guide, offers a robust starting point for researchers in the field of medicinal chemistry and organic synthesis. Careful control of reaction conditions and the use of high-quality reagents are key to achieving high yields and purity.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. | Semantic Scholar [semanticscholar.org]
Navigating the Regioselective Landscape: A Detailed Guide to the Buchwald-Hartwig Amination of 2,4-Dibromo-5-fluoropyridine
Introduction: The Enduring Power of C-N Bond Formation
The construction of carbon-nitrogen bonds remains a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Among the myriad of methods developed, the Palladium-catalyzed Buchwald-Hartwig amination stands as a titan, offering a versatile and efficient pathway to a vast array of arylamines.[1] Its development by Stephen L. Buchwald and John F. Hartwig in the mid-1990s revolutionized the field, providing a reliable tool for forging C(sp²)–N bonds under relatively mild conditions, often overcoming the limitations of traditional methods like nucleophilic aromatic substitution.[2] This guide provides an in-depth exploration of the Buchwald-Hartwig amination as applied to a challenging, yet synthetically valuable substrate: 2,4-Dibromo-5-fluoropyridine. We will delve into the mechanistic nuances, predictive regioselectivity, and provide a detailed, field-proven protocol for researchers, scientists, and drug development professionals.
The Challenge of Polyhalogenated Heterocycles: A Case Study of this compound
Polyfunctionalized heteroaromatic compounds, such as this compound, are invaluable building blocks in medicinal chemistry. However, their use in cross-coupling reactions presents a significant challenge: regioselectivity. With two distinct carbon-bromine bonds at the C2 and C4 positions, the key question for any synthetic chemist is, "Which site will react?"
The answer lies in a nuanced understanding of the electronic and steric factors governing the Buchwald-Hartwig catalytic cycle. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom significantly influences the electron density at the C2 and C4 positions, thereby affecting the rate-determining oxidative addition step.
Predicting Regioselectivity: The Primacy of the C2 Position
In the case of 2,4-dihalopyridines, a substantial body of literature points towards a general preference for oxidative addition at the C2 position.[2] This can be attributed to a combination of factors:
-
Electronic Effects: The position ortho to the pyridine nitrogen (C2) is more electron-deficient than the C4 position, making the C2-Br bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
-
Steric Hindrance: While steric hindrance can play a role, in many cases, the electronic activation at the C2 position is the dominant factor.
-
Influence of the Fluoro Group: The strongly electron-withdrawing fluorine atom at the C5 position further deactivates the adjacent C4 position towards oxidative addition, reinforcing the inherent preference for reaction at C2.
Therefore, for the Buchwald-Hartwig amination of this compound, we can confidently predict that the mono-amination product, 2-amino-4-bromo-5-fluoropyridine , will be the major, if not exclusive, product under carefully controlled conditions.
The Catalytic Cycle: A Visual Walkthrough
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this cycle is paramount for troubleshooting and optimizing the reaction.
Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a robust starting point for the regioselective mono-amination of this compound. As with any reaction, optimization may be necessary depending on the specific amine used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Amine (Primary or Secondary) | ≥98% | Commercially Available | Ensure dryness, distill if necessary. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | ≥98% | Commercially Available | Air-stable ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Hygroscopic, handle under inert atmosphere. |
| Toluene | Anhydrous | Commercially Available | Degas before use. |
| Diethyl ether | Anhydrous | Commercially Available | |
| Brine (saturated NaCl solution) | |||
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available | |
| Schlenk flask or sealed tube | Oven-dried before use. | ||
| Magnetic stir bar |
Reaction Setup and Procedure
Figure 2. Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 equiv), the amine (1.1-1.2 equiv), Pd₂(dba)₃ (1-2 mol%), BINAP (2-4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous and degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and wash with brine.
-
Drying and Concentration: Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-amino-4-bromo-5-fluoropyridine.
Troubleshooting and Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst).- Switch to a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS).- Incrementally increase the reaction temperature. |
| Formation of Side Products (e.g., hydrodehalogenation) | - Presence of water or oxygen- Unoptimized ligand-to-metal ratio | - Ensure all reagents and solvents are scrupulously dry and degassed.- Screen different phosphine ligands (e.g., XPhos, RuPhos) which can be more robust. |
| Formation of Diaminated Product | - Excess amine- Prolonged reaction time or high temperature | - Use a stoichiometric amount of the amine (1.0-1.05 equiv).- Carefully monitor the reaction and stop it once mono-amination is complete. |
Conclusion: A Powerful Tool for Targeted Synthesis
The Buchwald-Hartwig amination of this compound offers a predictable and efficient route to valuable 2-amino-4-bromo-5-fluoropyridine building blocks. By understanding the underlying mechanistic principles that govern regioselectivity, researchers can harness the power of this reaction to access a wide range of functionalized pyridine derivatives. The protocol provided herein serves as a robust starting point, and with careful execution and optimization, it can be a reliable tool in the arsenal of any synthetic chemist.
References
Application Notes & Protocols: 2,4-Dibromo-5-fluoropyridine as a Cornerstone for Next-Generation Kinase Inhibitor Synthesis
Introduction: The Strategic Imperative for Advanced Heterocyclic Scaffolds in Oncology
The era of targeted therapy has been largely defined by the success of small molecule kinase inhibitors. These agents have revolutionized treatment paradigms for numerous cancers by selectively blocking the action of dysregulated protein kinases, which are pivotal nodes in the signaling pathways that drive malignant cell growth, proliferation, and survival.[1][2] At the heart of many of these therapeutic breakthroughs lies the elegant and versatile chemistry of heterocyclic scaffolds. Among these, pyridine-based structures are particularly prominent due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, mimicking the adenine moiety of ATP itself.
However, the development of effective and durable kinase inhibitors is a formidable challenge, fraught with issues of selectivity, acquired resistance, and metabolic instability. To overcome these hurdles, medicinal chemists require starting materials that are not merely passive frameworks but active enablers of sophisticated molecular design. This is where highly functionalized building blocks like 2,4-Dibromo-5-fluoropyridine become indispensable.
This technical guide provides an in-depth exploration of this compound, a key intermediate whose unique substitution pattern—featuring two differentially reactive bromine atoms and a strategically placed fluorine atom—offers a powerful platform for the synthesis of potent and selective kinase inhibitors. We will dissect the causality behind its synthetic utility, provide detailed, field-proven protocols for its application, and illustrate its role in constructing complex molecular architectures tailored for high-affinity kinase inhibition.
Core Molecular Data and Strategic Reactivity of this compound
The synthetic value of this compound stems from the distinct electronic environment of each substituent on the pyridine ring. Understanding its properties is crucial for designing logical and efficient synthetic routes.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₅H₂Br₂FN |
| Molecular Weight | 254.89 g/mol |
| CAS Number | 1214356-62-9 (Note: Sourcing may vary) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 45-49 °C (Typical) |
| Boiling Point | ~105-107 °C / 15 mmHg[3] |
The Causality Behind Its Reactivity: A Chemist's Perspective
The power of this reagent lies in the predictable, sequential reactivity of its halogen substituents.
-
The C2-Bromine: This position is the most electrophilic site on the ring, activated by both the adjacent ring nitrogen and the fluorine atom. Consequently, it is the primary site for nucleophilic aromatic substitution (SNAr) and is highly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This makes it the ideal "handle" for introducing the first key diversity element.
-
The C4-Bromine: While also an excellent leaving group for cross-coupling, the C4 position is less electrophilic than C2. This differential reactivity is the cornerstone of its utility, allowing for selective functionalization of the C2 position while leaving the C4-bromo group intact for a subsequent, distinct transformation.
-
The C5-Fluorine: The role of the fluorine atom extends far beyond simply modulating the reactivity of the bromine atoms.[4] As a small, highly electronegative atom, it serves multiple critical functions in the final drug molecule:
-
Metabolic Blocking: It can occupy a site that would otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[5]
-
Enhanced Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, potentially increasing binding affinity and selectivity.[5][6][7]
-
pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can influence the molecule's overall solubility, cell permeability, and interaction with the target kinase.[6]
-
Caption: Differential reactivity of this compound.
Experimental Protocols: A Stepwise Guide to Kinase Inhibitor Core Synthesis
The following protocols provide a robust, generalized framework for the sequential synthesis of a kinase inhibitor scaffold. These steps are designed to be self-validating, with clear endpoints and characterization methods.
Workflow Overview
Caption: Synthetic workflow for kinase inhibitor core synthesis.
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C2 Position
Objective: To selectively introduce an aryl or heteroaryl moiety at the C2 position, a common feature for occupying the hydrophobic pocket of the kinase active site.
Rationale: The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance and reliable C-C bond formation.[8] Tetrakis(triphenylphosphine)palladium(0) is a robust catalyst for this transformation. A mild base like potassium carbonate is sufficient, and the dioxane/water solvent system ensures solubility for both organic and inorganic reagents. The higher reactivity of the C2-bromo position ensures high selectivity under these conditions.
Materials:
-
This compound (1.0 mmol, 255 mg)
-
Arylboronic acid (1.1 mmol)
-
Potassium Carbonate (K₂CO₃) (2.5 mmol, 345 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
1,4-Dioxane (8 mL, anhydrous)
-
Deionized Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent catalyst oxidation.
-
Add the [Pd(PPh₃)₄] catalyst to the flask.
-
Introduce the anhydrous 1,4-dioxane and deionized water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor Progress: After 2 hours, take a small aliquot, dilute with ethyl acetate, and spot on a TLC plate. Use a suitable solvent system (e.g., 20% ethyl acetate in hexanes) to check for the consumption of the starting material. The product should be a new, less polar spot.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 4-bromo-5-fluoro-2-arylpyridine intermediate.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹⁹F NMR, and LC-MS analysis. The disappearance of one of the pyridine proton signals and the appearance of new aromatic signals will confirm success.
Protocol 2: Buchwald-Hartwig Amination at the C4 Position
Objective: To install a crucial amine-containing sidechain at the C4 position. This moiety is often designed to interact with the "hinge region" of the kinase, forming key hydrogen bonds that anchor the inhibitor in the active site.
Rationale: The Buchwald-Hartwig amination is the gold standard for forming C-N bonds. The use of a palladium(0) source like Pd₂(dba)₃ and a specialized phosphine ligand (e.g., Xantphos or BINAP) is essential for achieving high yields and preventing side reactions. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine.
Materials:
-
4-Bromo-5-fluoro-2-arylpyridine (Intermediate from Protocol 1) (1.0 mmol)
-
Desired amine sidechain (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 23 mg)
-
Toluene (10 mL, anhydrous)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the 4-bromo-5-fluoro-2-arylpyridine intermediate, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos to a dry reaction vessel.
-
Add anhydrous toluene, followed by the amine sidechain.
-
Seal the vessel and heat the mixture to 100-110 °C with stirring.
-
Monitor Progress: Use LC-MS to monitor the reaction. This is preferable to TLC due to the often-polar nature of the product. Look for the disappearance of the starting material mass peak and the appearance of the product mass peak.
-
Work-up: After completion (typically 6-18 hours), cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: The final compound is often purified via flash chromatography or preparative HPLC to achieve high purity (>98%) required for biological testing.
-
Final Characterization: Thoroughly characterize the final kinase inhibitor core using ¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS, and HRMS to confirm its identity and purity.
Application in Targeted Kinase Families
The scaffolds derived from this compound are versatile and have been implicitly used in the development of inhibitors against several key kinase families implicated in cancer.[1][9][10]
-
Tyrosine Kinases (e.g., Bcr-Abl, EGFR): The general structure of a 2,4-disubstituted pyridine can effectively target the ATP pocket of tyrosine kinases. The C2-aryl group can be tailored to fit into hydrophobic regions, while the C4-amino sidechain can form critical hydrogen bonds with the hinge region backbone.[9][10]
-
Serine/Threonine Kinases (e.g., CDKs, PLK4): While the overall pharmacophore may need adjustment, the core synthetic strategy remains valid. The flexibility to introduce a wide range of substituents at both C2 and C4 allows for the optimization of interactions with the unique features of serine/threonine kinase active sites.[11][12]
Troubleshooting and Senior Scientist Insights
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Suzuki Coupling | Inactive catalyst; Poor quality boronic acid; Insufficient base. | Ensure an oxygen-free environment. Use fresh, high-purity [Pd(PPh₃)₄]. Use freshly opened boronic acid or dry it under vacuum. Ensure the base is finely ground and dry. |
| Homocoupling of Boronic Acid | Reaction temperature too high; Presence of oxygen. | Reduce the reaction temperature to 80-85 °C. Rigorously de-gas the solvent and maintain a positive pressure of inert gas. |
| Stalled Buchwald-Hartwig Reaction | Catalyst deactivation; Sterically hindered amine. | Switch to a more robust ligand system (e.g., a biarylphosphine ligand). Increase catalyst loading slightly. Increase reaction temperature if stability allows. |
| Difficult Purification | Product is highly polar and streaks on silica gel. | Add 1% triethylamine to the eluent to suppress amine interaction with silica. Consider reverse-phase chromatography if the compound is sufficiently soluble. |
Expert Insight: The success of these multi-step syntheses hinges on rigorous control of the reaction atmosphere and the purity of intermediates. Do not proceed to the second step without complete characterization of the product from the first. Small-scale catalyst and ligand screening for the Buchwald-Hartwig amination can save significant time and material in the long run.
References
- 1. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2,4-Dibromo-5-fluoropyridine
Welcome to the technical support center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions with 2,4-Dibromo-5-fluoropyridine. This versatile building block is crucial in the synthesis of novel compounds for pharmaceutical and materials science applications. However, its unique electronic and structural properties—namely, two distinct bromine atoms and a coordinating pyridine nitrogen—present specific challenges that can hinder reaction success.
This guide is designed to provide you, our fellow researchers and developers, with practical, field-tested insights to overcome these hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic routes with confidence.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries encountered when working with this substrate.
Q1: I'm starting a project with this compound. Which bromine is more reactive and why?
A: In this compound, the bromine at the C4 position is generally more reactive towards Suzuki coupling. This regioselectivity is governed by a combination of electronic and steric factors. The C4 position is more electron-deficient due to the cumulative electron-withdrawing effects of the ring nitrogen and the C5-fluorine atom. This makes the C4-Br bond more susceptible to oxidative addition by the Pd(0) catalyst, which is the rate-determining step in many cross-coupling reactions.[1][2] While some protocols can influence this outcome, you should anticipate initial reactivity at the C4 position.
Q2: My reaction is producing a mixture of mono- and di-substituted products. How can I selectively synthesize the mono-C4-arylated product?
A: Achieving selective mono-arylation requires precise control over reaction conditions to prevent the second coupling from occurring. Here are the key levers to pull:
-
Stoichiometry: Use a slight deficiency or stoichiometric amount (1.0-1.1 equivalents) of the boronic acid or ester. This is the most straightforward method to limit the reaction to a single substitution.
-
Reaction Time and Temperature: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the this compound is consumed to prevent the formation of the di-substituted product. Lowering the reaction temperature can also reduce the rate of the second, more difficult coupling.
-
Catalyst Loading: Use a lower catalyst loading (e.g., 1-2 mol%). High catalyst concentrations can drive the reaction towards exhaustive substitution.
Q3: My reaction is very sluggish or has failed completely. What are the most common culprits?
A: Failure to launch in Suzuki couplings with pyridinic substrates often points to one of two issues:
-
Catalyst Deactivation: The Lewis basic nitrogen on the pyridine ring can coordinate to the palladium center, forming inactive or less active catalyst species.[3][4] This is a primary challenge with N-heteroaryl halides.
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be slow if the conditions are not optimal. This step requires activation of the boronic acid by a base.[5][6] An incorrect choice of base or solvent system can stall the catalytic cycle.
Q4: What is a reliable starting point for catalyst, base, and solvent selection for this specific substrate?
A: For a robust starting point, we recommend the following combination:
-
Catalyst System: A pre-catalyst featuring a bulky, electron-rich phosphine ligand is highly recommended to mitigate pyridine coordination. A combination like Pd₂(dba)₃ with a ligand such as SPhos or RuPhos, or a pre-formed catalyst like SPhos Pd G3, is an excellent choice.
-
Base: A moderately strong inorganic base like Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) is often effective.[7][8]
-
Solvent System: A mixture of an ethereal solvent and water, such as 1,4-Dioxane/H₂O (e.g., in a 4:1 or 5:1 ratio), is a standard and generally effective choice.[9][10] It's crucial to thoroughly degas the solvent to prevent catalyst oxidation and homocoupling side reactions.[11]
In-Depth Troubleshooting Guide
This section provides a deeper dive into specific problems and their solutions, structured to help you diagnose and resolve issues methodically.
Problem: Poor or No Conversion of Starting Material
You've set up your reaction, but after several hours, analysis shows mostly unreacted this compound.
Root Cause Analysis & Solutions:
-
Is your catalyst active?
-
The Challenge: As mentioned, the pyridine nitrogen is a notorious catalyst poison. Standard catalysts like Pd(PPh₃)₄ can be particularly susceptible.[11] The oxidative addition step, where the Pd(0) inserts into the C-Br bond, may be too slow if the catalyst is inhibited.
-
The Solution: Employ modern catalyst systems designed for challenging substrates. Sterically hindered biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[12][13] These ligands are not only bulky, which physically blocks the pyridine nitrogen from binding, but they are also highly electron-donating, which accelerates the rate of both oxidative addition and the final reductive elimination step.
-
-
Is the transmetalation step proceeding efficiently?
-
The Challenge: The boronic acid must be activated by a base to form a more nucleophilic boronate species ("-ate complex"), which is required for transmetalation to the palladium center.[5][6] If the base is too weak, insoluble, or if the solvent system is not optimal, this step becomes the bottleneck.
-
The Solution:
-
Base Selection: While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ can significantly accelerate transmetalation, especially with electron-neutral or electron-rich boronic acids.[14] For base-sensitive substrates, milder bases like KF can be effective.[5]
-
The Role of Water: A small amount of water in the solvent system (e.g., dioxane/water) is often beneficial. Water can help solubilize the inorganic base and facilitate the formation of the active boronate species.[3][9][15]
-
Boronic Acid Quality: Boronic acids can degrade over time, leading to dehydration (forming boroxines) or protodeboronation. Ensure you are using high-quality, pure boronic acid. If instability is suspected, switching to the corresponding pinacol boronic ester (Bpin) or a trifluoroborate salt can dramatically improve consistency and yield.[11][16]
-
-
Problem: Significant Side Product Formation
Your desired product is forming, but it's contaminated with difficult-to-remove impurities.
Root Cause Analysis & Solutions:
-
Observing Protodebromination (Ar-H instead of Ar-Ar')?
-
The Cause: This side reaction replaces one of the bromine atoms with hydrogen. It often occurs when a hydride source is present, which can react with the palladium intermediate before the boronic acid does.[16] Common hydride sources include certain solvents (like isopropanol at high temperatures) or impurities in the base.
-
The Solution:
-
Ensure high-purity, anhydrous solvents (when running an anhydrous reaction).
-
Avoid using alcohol solvents unless the protocol specifically calls for them as a reductant.
-
Use a high-purity base.
-
-
-
Observing Homocoupling of the Boronic Acid (Ar'-Ar')?
-
The Cause: This is almost always due to the presence of oxygen in the reaction vessel. Oxygen can facilitate a separate catalytic cycle that leads to the dimerization of the boronic acid.[11]
-
The Solution: Rigorous exclusion of oxygen is critical.
-
Degas your solvent thoroughly. The most effective method is three cycles of freeze-pump-thaw, but sparging with an inert gas (argon or nitrogen) for 20-30 minutes is also effective for most applications.[11]
-
Assemble your reaction under a positive pressure of inert gas.
-
-
-
Observing Protodeboronation (Ar'-H)?
-
The Cause: The C-B bond of the boronic acid is cleaved, replacing it with a hydrogen atom. This is particularly problematic with electron-rich or certain heteroaryl boronic acids and is often accelerated by aqueous basic conditions.[13][16][17]
-
The Solution:
-
Use a more stable boron species. N-methyliminodiacetic acid (MIDA) boronates or pinacol boronic esters (Bpin) are significantly more robust and less prone to this side reaction.[18]
-
Minimize reaction time and temperature where possible.
-
Consider using a non-aqueous system if protodeboronation is severe.
-
-
Data Presentation & Recommended Starting Conditions
To guide your experimental design, the tables below summarize common choices for key reaction parameters.
Table 1: Comparison of Common Palladium Catalysts & Ligands
| Catalyst / Pre-catalyst | Ligand | Typical Loading (mol%) | Key Advantages & Considerations |
|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ (integrated) | 2-5 | Traditional, but often inefficient for pyridinic substrates due to catalyst inhibition. |
| Pd₂(dba)₃ | SPhos / XPhos | 1-3 (Pd), 2-6 (Ligand) | Highly Recommended. Bulky, electron-rich ligands prevent N-coordination and accelerate catalysis.[13][19] |
| SPhos Pd G3/G4 | SPhos (integrated) | 1-3 | Excellent, easy-to-handle pre-catalyst. Often provides high activity and stability. |
| Pd(dppf)Cl₂ | dppf (integrated) | 2-5 | A good general catalyst, but may be less effective than Buchwald systems for this specific substrate.[15] |
Table 2: Guide to Selecting Solvents and Bases
| Base (Equivalents) | Solvent System | Temperature (°C) | Suitability & Notes |
|---|---|---|---|
| K₂CO₃ (2-3) | 1,4-Dioxane / H₂O (4:1) | 80-100 | Good general-purpose system. Cost-effective and widely used.[9][13] |
| K₃PO₄ (2-3) | Toluene or Dioxane | 90-110 | Often provides higher yields than carbonates, especially with less reactive partners.[8][20] |
| Cs₂CO₃ (2) | 1,4-Dioxane | 80-100 | Strong base, can be very effective but is more expensive. |
| KF (3) | Anhydrous THF or Dioxane | 80-100 | Milder conditions, useful if your substrate has base-sensitive functional groups.[5] |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Arylation at the C4-Position
This protocol is a robust starting point for achieving selective coupling at the more reactive C4 position.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[18][21]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 5:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting halide.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-aryl-2-bromo-5-fluoropyridine.
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: A logical workflow for diagnosing and solving a failed reaction.
Diagram 3: Regioselectivity in this compound Coupling
Caption: Factors influencing regioselectivity and mono- vs. di-substitution.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Cross-Coupling of 2,4-Dibromo-5-fluoropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dibromo-5-fluoropyridine. This versatile building block is crucial for introducing a di-substituted fluoropyridine moiety into complex molecules. However, its electronic properties and multiple reactive sites present unique challenges in palladium-catalyzed cross-coupling reactions. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Which bromine on this compound is more reactive in a typical Suzuki-Miyaura cross-coupling, and why?
A1: In most standard palladium-catalyzed cross-coupling reactions, the bromine at the C2 position is significantly more reactive than the bromine at the C4 position. This regioselectivity is governed by a combination of electronic and steric factors. The pyridine nitrogen is strongly electron-withdrawing, which inductively withdraws electron density from the adjacent C2 (ortho) and C4 (para) positions, making the C-Br bonds at these positions more electrophilic and susceptible to oxidative addition by the Pd(0) catalyst.[1] Studies on 2,4-dibromopyridine have shown that oxidative addition of Pd(0) complexes occurs preferentially at the C2-Br bond.[2] The fluorine atom at the C5 position further enhances the electrophilicity of the ring, reinforcing this preference.
Q2: How does the 5-fluoro substituent influence the cross-coupling reaction?
A2: The fluorine substituent at the C5 position plays a critical electronic role. As a strongly electron-withdrawing group, it reduces the electron density of the entire pyridine ring.[3] This has two primary effects:
-
Activation: It increases the electrophilicity of the C-Br bonds, which can facilitate a faster rate of oxidative addition, the initial step in the catalytic cycle.[4]
-
Stabilization: It can help stabilize anionic intermediates that may form during the reaction.[3]
In general, the presence of the fluorine atom makes the substrate more reactive towards cross-coupling compared to its non-fluorinated analog, but it can also increase the propensity for certain side reactions if conditions are not carefully controlled.
Q3: Can I achieve selective mono-coupling at the C4 position?
A3: While C2 selectivity is kinetically favored, achieving selective mono-coupling at the C4 position is challenging but possible. It typically requires blocking the C2 position or using specialized catalyst systems that can override the inherent electronic preference. Strategies might include:
-
Steric Hindrance: Employing a very bulky ligand on the palladium catalyst in conjunction with a bulky coupling partner could potentially favor approach at the less-hindered C4 position, although this is often low-yielding.
-
Directed Ortho-Metalation: In a different synthetic approach, one could potentially use a directing group to facilitate metalation and subsequent functionalization at the C3 position, which would electronically alter the relative reactivity of the two bromine atoms, but this deviates from a direct cross-coupling strategy.
For most practical purposes, it is more straightforward to perform a selective C2 coupling, isolate the 2-substituted-4-bromo-5-fluoropyridine intermediate, and then perform a second, distinct cross-coupling at the C4 position.
Troubleshooting Guide: Side Reactions & Optimization
Issue 1: Significant Proto-debromination (Loss of Bromine)
Q: My reaction is producing a significant amount of 2-Bromo-3-fluoropyridine or 4-Bromo-3-fluoropyridine, where one of the bromines is replaced by hydrogen. What causes this and how can I prevent it?
A: Proto-debromination (or dehalogenation) is a common side reaction in palladium-catalyzed cross-couplings.[5] It occurs when the organopalladium intermediate, formed after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the H-Ar species.
Primary Causes & Solutions:
-
Source of Hydride: The hydride can originate from various sources in the reaction mixture.
-
Solvents: Alcohols (like isopropanol) or ethers with accessible α-hydrogens (like THF) can undergo β-hydride elimination after coordinating to the palladium center.
-
Bases: Amine bases or hydroxides can be a source of hydride.[5]
-
Reagents: Impurities in the boronic acid or degradation of the organoboron reagent can generate hydride sources.
-
-
Slow Transmetalation/Reductive Elimination: If the desired transmetalation or reductive elimination step is slow, the organopalladium intermediate has a longer lifetime, increasing the probability of it undergoing an undesired side reaction like proto-debromination.
Troubleshooting Protocol:
-
Solvent Choice: Switch to aprotic, non-hydride donating solvents like Dioxane, Toluene, or DMF. If a co-solvent is needed, use rigorously degassed water.
-
Base Selection: Use inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of organic amine bases or hydroxides if debromination is severe.[6]
-
Reagent Quality: Use high-purity, anhydrous boronic acid or boronate esters. Pinacol esters are often more stable than the corresponding boronic acids.
-
Increase Transmetalation Rate:
-
Ligand Choice: Use more electron-rich and bulky phosphine ligands (e.g., SPhos, RuPhos, or PCy₃) which can accelerate the rates of both oxidative addition and reductive elimination.[7]
-
Water Content: In Suzuki couplings, a small amount of water is often necessary to facilitate the formation of the boronate anion, which is crucial for transmetalation.[8] Optimize the water ratio in your solvent system (e.g., Dioxane:H₂O from 4:1 to 10:1).
-
Issue 2: Boronic Acid Homocoupling
Q: I am observing a significant amount of biaryl byproduct derived from the dimerization of my boronic acid coupling partner. How do I minimize this?
A: Homocoupling of the organoboron reagent is a frequent side reaction, particularly in Suzuki-Miyaura couplings. It is often catalyzed by Pd(II) species and can be exacerbated by the presence of oxygen.[5]
Primary Causes & Solutions:
-
Presence of Oxygen: Oxygen can re-oxidize Pd(0) to Pd(II), which promotes the homocoupling pathway. It can also directly facilitate the oxidative dimerization of the boronic acid.[5]
-
Pd(II) Precatalyst: Using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)) without an efficient pre-reduction step or if the reduction to Pd(0) is slow can lead to initial homocoupling.
-
Slow Oxidative Addition: If the oxidative addition of this compound to the Pd(0) center is slow, the concentration of the boronic acid relative to the active catalyst is high, favoring homocoupling.
Troubleshooting Protocol:
-
Rigorous Degassing: This is the most critical step. Degas your solvent and the entire reaction setup thoroughly. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes can suffice.[9]
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step.[5] Note that Pd₂(dba)₃ can degrade over time, so ensure its quality.[5]
-
Staged Addition: Add the boronic acid slowly via syringe pump or in portions after the other reagents have been heated. This keeps its instantaneous concentration low.
-
Optimize Catalyst System: A more active catalyst system (e.g., using a bulky biarylphosphine ligand) that promotes rapid oxidative addition to your substrate can outcompete the homocoupling pathway.
Issue 3: Poor Regioselectivity (Mixture of C2 and C4 Coupled Products)
Q: My reaction is giving me a mixture of the 2-substituted and 4-substituted products. How can I improve the selectivity for the C2 position?
A: While C2 coupling is electronically favored, suboptimal reaction conditions can erode this selectivity, leading to mixtures.
Primary Causes & Solutions:
-
High Temperature: Very high reaction temperatures can provide enough energy to overcome the activation barrier for the less-favored C4 oxidative addition, leading to a loss of selectivity.
-
Catalyst/Ligand Choice: The nature of the palladium catalyst and its coordinating ligand has a profound impact on selectivity. Some ligands may exhibit less steric or electronic discrimination between the two sites.
-
Prolonged Reaction Times: At extended reaction times, especially after the C2-coupled product has formed, a second coupling at the C4 position can occur, leading to di-substituted product. If you are aiming for mono-substitution, this is an issue of over-reaction.
Troubleshooting Workflow:
Data Summary: Recommended Conditions for Selective C2-Arylation
The following table provides a starting point for optimizing the selective Suzuki-Miyaura coupling at the C2 position of this compound.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is a direct Pd(0) source. Pd(OAc)₂ is air-stable but requires in-situ reduction. |
| Ligand | SPhos, RuPhos, XPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich biaryl phosphines promote fast oxidative addition and reductive elimination, often improving selectivity and suppressing side reactions.[7] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that effectively promote transmetalation without introducing hydride sources.[6][10] |
| Solvent | Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O | Aprotic solvents minimize debromination. A controlled amount of water is crucial for the Suzuki mechanism.[8] |
| Temperature | 60 - 90 °C | Sufficient to drive the reaction without providing excess energy that could lead to loss of regioselectivity. |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent oxygen-mediated homocoupling and catalyst degradation.[5] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2
This protocol provides a robust starting point for the selective mono-arylation at the C2 position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.1 - 1.2 eq)
-
Pd₂(dba)₃ (0.015 eq, 1.5 mol%)
-
SPhos (0.033 eq, 3.3 mol%)
-
K₃PO₄ (powdered, dried) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
Workflow Diagram:
Procedure:
-
Preparation: To a flame-dried Schlenk flask, add this compound, Pd₂(dba)₃, SPhos, and powdered K₃PO₄.
-
Inerting: Seal the flask with a septum and purge with argon. Evacuate under high vacuum and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add the appropriate volume of degassed 1,4-dioxane and degassed water via syringe.
-
Reagent Addition: Add the arylboronic acid to the flask.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired 2-aryl-4-bromo-5-fluoropyridine.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: A Guide to Overcoming Low Yields in 2,4-Dibromo-5-fluoropyridine Synthesis
Welcome to the technical support center for the synthesis of 2,4-Dibromo-5-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this important building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and troubleshooting strategies adapted from the synthesis of analogous halogenated pyridines.
Introduction: The Importance of this compound
This compound is a key intermediate in medicinal chemistry, offering multiple points for diversification in the synthesis of complex molecules for drug discovery. The strategic placement of two bromine atoms and a fluorine atom on the pyridine ring allows for selective functionalization through various cross-coupling reactions.[1][2] However, the synthesis of this compound can be challenging, often resulting in low yields and difficult purification. This guide provides a structured approach to troubleshooting common issues and optimizing your synthetic protocol.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most common contributing factors?
Low yields can stem from a variety of factors, from the quality of your starting materials to the specifics of your reaction setup and workup. Here's a breakdown of the most common culprits:
-
Purity of Starting Materials: The synthesis of halogenated pyridines is often sensitive to the purity of the precursors. For instance, if you are starting from an aminopyridine derivative, impurities can interfere with the diazotization reaction.
-
Suboptimal Reaction Conditions: Temperature control is critical in many of the steps, particularly during diazotization and any subsequent Sandmeyer-type reactions. Deviations from the optimal temperature range can lead to the formation of unwanted side products.
-
Inefficient Bromination: Achieving selective di-bromination at the 2 and 4 positions without over- or under-bromination requires careful control of stoichiometry and reaction time.
-
Work-up and Purification Losses: The product may be lost during extraction due to its solubility profile or during chromatographic purification. The volatility of similar compounds, such as 2-bromo-5-fluoropyridine, suggests that care should be taken during solvent removal.[3]
To systematically troubleshoot, it is advisable to analyze each step of your synthesis in isolation.
Q2: I am observing a mixture of mono-brominated and tri-brominated side products. How can I improve the regioselectivity for 2,4-dibromination?
The formation of a mixture of brominated species is a common challenge. Here are some strategies to enhance the selectivity for the desired this compound:
-
Control of Brominating Agent Stoichiometry: Carefully control the molar equivalents of your brominating agent (e.g., N-bromosuccinimide (NBS) or liquid bromine). A slight excess may be needed to drive the reaction to completion, but a large excess will likely lead to over-bromination.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by slowing down the rate of reaction and minimizing the formation of undesired isomers.
-
Choice of Solvent: The polarity of the solvent can influence the reactivity and selectivity of the brominating agent. Experiment with different solvents, such as acetonitrile or dichloromethane, to find the optimal conditions.[4]
-
Stepwise Bromination: Consider a stepwise approach where you first isolate the mono-brominated intermediate and then subject it to a second bromination step under carefully controlled conditions.
Q3: The purification of this compound is challenging, with significant product loss during column chromatography. What are some alternative purification strategies?
Purification can indeed be a bottleneck. If you are experiencing significant losses during column chromatography, consider the following:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A systematic approach to solvent screening is recommended. Start with solvents in which the crude product has low solubility at room temperature but high solubility at elevated temperatures. N-hexane has been successfully used for the recrystallization of similar compounds.[5]
-
Acid-Base Extraction: As a pyridine derivative, your product is basic and can be protonated. An acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous phase. Then, neutralize the aqueous phase with a base (e.g., NaHCO₃ or NaOH) and extract the product back into an organic solvent.[5]
-
Optimized Chromatography: If chromatography is unavoidable, ensure your column is not overloaded and experiment with different solvent systems to achieve better separation. A gradient elution from a non-polar solvent (like hexane) to a slightly more polar solvent (like ethyl acetate or dichloromethane) may be effective.[3]
Q4: I am considering a synthetic route involving a Sandmeyer-type reaction starting from an amino-fluoropyridine. What are the critical parameters for a successful diazotization and bromination?
The Sandmeyer reaction is a powerful tool for introducing bromine onto an aromatic ring, but it requires careful execution. Here are the key parameters to control:
-
Temperature: The diazotization step, where the amino group is converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., HBr), must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[3][5]
-
Acid Concentration: A sufficient concentration of acid is crucial to fully protonate the amino group and to generate nitrous acid in situ from the nitrite salt.
-
Slow Addition of Reagents: The slow, dropwise addition of the sodium nitrite solution to the acidic solution of the aminopyridine is essential to maintain a low temperature and control the release of nitrogen gas.[3]
-
Catalyst: In a classic Sandmeyer reaction, a copper(I) bromide (CuBr) catalyst is used to facilitate the substitution of the diazonium group with bromine. Modified procedures may use bromine directly.[4]
The following diagram illustrates a general workflow for a Sandmeyer-type reaction:
Caption: Workflow for a Sandmeyer-type reaction.
Proposed Synthetic Protocol and Optimization
While a specific, high-yielding synthesis for this compound is not extensively documented, a plausible route can be designed based on the synthesis of analogous compounds. A promising approach involves the bromination of 2-amino-5-fluoropyridine followed by a Sandmeyer reaction.
Step 1: Synthesis of 2-Amino-3,5-dibromopyridine
A potential precursor for this compound could be synthesized from a suitable aminopyridine. While the direct synthesis is not detailed in the provided results, a related synthesis of 2,5-dibromopyridine from 2-aminopyridine involves bromination followed by a Sandmeyer reaction.[4]
Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)
An alternative approach could involve an improved Balz-Schiemann reaction on a brominated aminopyridine.[6] This would introduce the fluorine atom at a later stage.
Comparative Table of Reaction Conditions for Bromination
The following table summarizes various conditions reported for the bromination of pyridine derivatives, which can serve as a starting point for optimization.
| Starting Material | Brominating Agent | Solvent | Temperature | Yield | Reference |
| 2-Aminopyridine | NBS | CCl₄ | 50 °C | High (crude) | [5] |
| 2-Aminopyridine | Bromine | Acetonitrile/Dichloromethane | Not specified | Not specified | [4] |
| 2-Methoxy-5-fluoropyridine | NBS or Liquid Bromine | Not specified | 20-90 °C | Not specified | [7] |
This data suggests that N-bromosuccinimide (NBS) is a common and effective brominating agent for these systems.
Logical Troubleshooting Flowchart
If you are experiencing low yields, the following flowchart can guide your troubleshooting process:
Caption: A logical flowchart for troubleshooting low yields.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ossila.com [ossila.com]
- 3. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 4. heteroletters.org [heteroletters.org]
- 5. Page loading... [wap.guidechem.com]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for 2,4-Dibromo-5-fluoropyridine Reactions
Welcome to the technical support center for reactions involving 2,4-Dibromo-5-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of catalyst selection and reaction optimization for this versatile building block.
The unique electronic properties of this compound, with two distinct carbon-bromine bonds, present both opportunities and challenges in cross-coupling reactions. The C4-Br bond is generally more reactive than the C2-Br bond due to its position relative to the nitrogen atom. However, achieving high regioselectivity is a common hurdle that requires careful catalyst and ligand selection.[1][2] This guide will walk you through the key considerations for achieving your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
General Catalyst Selection
Q1: I'm starting a new project with this compound. What is the most critical factor in choosing a catalyst system?
A1: The most critical factor is the desired regioselectivity of your reaction. The C4-Br bond is more electron-deficient and generally more susceptible to oxidative addition by a palladium catalyst than the C2-Br bond.[1] Therefore, milder reaction conditions and less reactive catalyst systems tend to favor substitution at the C4 position. For selective C2 reaction, more forcing conditions or specialized catalyst systems may be required.
Q2: My reaction is not proceeding, or the yield is very low. What are the first things I should check?
A2: When a cross-coupling reaction with this compound fails, consider the following initial troubleshooting steps:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.[3]
-
Reagent Purity: Verify the purity of your this compound and the coupling partner. Boronic acids, for instance, can degrade during storage.[3] Amines should be purified to remove trace impurities that can poison the catalyst.[4]
-
Catalyst Activity: Use a fresh batch of palladium catalyst or a pre-catalyst. Consider increasing the catalyst loading in small increments.[5]
Q3: I'm observing the formation of palladium black in my reaction. What does this indicate, and how can I prevent it?
A3: The formation of palladium black signifies catalyst decomposition and deactivation.[3] This can be caused by:
-
High Temperatures: Excessive heat can accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature.[3]
-
Ligand Instability: The phosphine ligand may be degrading under the reaction conditions. Consider switching to a more robust ligand, such as a biaryl phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3]
Troubleshooting Specific Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Q4: I am trying to perform a selective Suzuki-Miyaura coupling at the C4 position of this compound, but I am getting a mixture of mono-substituted products and some di-substituted product. How can I improve selectivity?
A4: Achieving high C4 selectivity in Suzuki-Miyaura couplings of 2,4-dibromopyridines can be influenced by the ligand-to-palladium ratio.[1] To favor C4-arylation, consider the following:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are generally effective for promoting the oxidative addition of palladium to the aryl halide bond.[6] For C4 selectivity, ligands like Pd(dppf)Cl2 have shown success.[7]
-
Ligand-to-Palladium Ratio: A lower phosphine ligand to palladium ratio (≤2.5:1) has been shown to favor C4-selectivity in some cases.[1]
-
Reaction Conditions: Milder reaction conditions, such as lower temperatures, can help to selectively activate the more reactive C4-Br bond.[8]
Q5: My Suzuki-Miyaura reaction is suffering from significant homocoupling of the boronic acid. What is the cause, and how can I minimize this side reaction?
A5: Homocoupling of boronic acids is often caused by the presence of oxygen, which leads to oxidative coupling.[9] To mitigate this:
-
Rigorous Degassing: Ensure thorough degassing of your solvent and maintain a strict inert atmosphere throughout the reaction.[9]
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[9]
Buchwald-Hartwig Amination
Q6: I am attempting a Buchwald-Hartwig amination on this compound. Which catalyst system is a good starting point for selective C4-amination?
A6: For Buchwald-Hartwig amination, the choice of ligand is crucial for success.[10] A good starting point for selective C4-amination would be a palladium precursor like Pd(OAc)₂ or a pre-catalyst, paired with a bulky, electron-rich biaryl phosphine ligand such as BrettPhos or XPhos.[4] The use of a strong, non-nucleophilic base like NaOt-Bu or LHMDS is also critical.[5]
Q7: My Buchwald-Hartwig amination is giving me a significant amount of hydrodehalogenation product. What could be the cause?
A7: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, can be a competing side reaction.[3] Potential causes include:
-
Moisture: Ensure all reagents and solvents are scrupulously dry, as water can act as a proton source.[3]
-
Amine Quality: Use high-purity amines, as impurities can sometimes act as hydrogen donors.[3][4]
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation. Screening different strong bases (e.g., NaOt-Bu vs. LHMDS) may be necessary.[3]
Sonogashira Coupling
Q8: What are the key considerations for a successful Sonogashira coupling with this compound?
A8: The Sonogashira reaction typically employs a dual catalyst system of palladium and copper.[11] Key considerations include:
-
Catalyst System: A common system is a palladium(0) source like Pd(PPh₃)₄ with a copper(I) co-catalyst such as CuI.[12]
-
Base: A mild amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used.[13]
-
Copper-Free Variants: To avoid issues like alkyne homocoupling, copper-free Sonogashira protocols can be employed, often requiring a different ligand system.[14]
Stille Coupling
Q9: I am planning a Stille coupling reaction. What catalyst is recommended for this compound?
A9: The Stille reaction is a versatile C-C bond-forming reaction that uses a palladium catalyst.[15] For the coupling of this compound with an organostannane reagent, Pd(PPh₃)₄ is a commonly used and effective catalyst.[16][17] The addition of CuI can sometimes be beneficial.[16]
Experimental Protocols & Data
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol provides a general procedure for the selective Suzuki-Miyaura coupling at the C4 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Cs₂CO₃ (2 equiv)
-
1,4-Dioxane/H₂O (4:1)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Stir the reaction mixture at 90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Ligand | Base | Solvent | Approx. Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | ~88-96 | [7] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | ~90-98 | [18] |
Protocol 2: Buchwald-Hartwig Amination at the C4-Position
This protocol outlines a general procedure for the Buchwald-Hartwig amination at the C4 position of this compound.
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried reaction vessel.
-
Add the this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Ligand | Base | Solvent | Approx. Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | High | |
| Pd(OAc)₂ | BrettPhos | LHMDS | THF | High (for protic substrates) | [4] |
Visualizing Catalyst Selection Logic
To aid in the decision-making process for catalyst selection, the following workflow diagram illustrates key considerations.
Caption: A workflow for selecting and optimizing a catalyst system.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. thalesnano.com [thalesnano.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Stille Coupling [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Managing regioselectivity issues with 2,4-Dibromo-5-fluoropyridine
Welcome to the technical support center for 2,4-Dibromo-5-fluoropyridine. This guide is designed for researchers, synthetic chemists, and drug development professionals to navigate the complexities and manage the regioselectivity of this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting advice to ensure your experiments are successful.
Understanding the Reactivity of this compound
The key to successfully using this compound lies in understanding the differential reactivity of its three halogen atoms. The pyridine nitrogen, being electron-withdrawing, renders the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack or oxidative addition in cross-coupling reactions.
-
C2 vs. C4 Bromine: The bromine at the C2 position is generally more reactive than the bromine at the C4 position in palladium-catalyzed cross-coupling reactions. This is attributed to the C2 position's higher electrophilicity due to its proximity to the electron-withdrawing nitrogen atom.[1][2]
-
The Role of the C5-Fluorine: The fluorine atom at the C5 position is a strong electron-withdrawing group. This has two major consequences:
This differential reactivity is the foundation for achieving regioselective functionalization.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions encountered during the use of this compound in various chemical transformations.
FAQ 1: Palladium-Catalyzed Cross-Coupling Reactions
Question 1.1: I am performing a Suzuki-Miyaura coupling and getting a mixture of C2 and C4 substituted products. How can I improve selectivity for the C2 position?
Answer: This is a common regioselectivity challenge. While the C2 position is inherently more reactive, reaction conditions can significantly influence the outcome. To favor monosubstitution at the C2 position, consider the following adjustments:
-
Lower the Reaction Temperature: Running the reaction at room temperature or slightly above is often sufficient for the more reactive C2-Br bond to react while leaving the C4-Br bond intact.[1]
-
Use a Milder Base: Strong bases can sometimes promote side reactions or lead to catalyst decomposition, affecting selectivity. Switching from a strong base like NaOH or KOtBu to a milder one such as K₃PO₄ or Cs₂CO₃ can improve the outcome.[5][6]
-
Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the boronic acid. Using a large excess can drive the reaction towards disubstitution.
-
Choice of Catalyst System: The ligand on the palladium catalyst is crucial. Bulky, electron-rich phosphine ligands often provide better selectivity and reactivity at lower temperatures.
Workflow Diagram: Achieving C2 Selectivity
Caption: Logic for optimizing C2-selective Suzuki coupling.
Question 1.2: My Sonogashira coupling is giving low yields and significant alkyne homocoupling (Glaser coupling). What's going wrong?
Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst.[7] Here’s how to troubleshoot:
-
Use Copper-Free Conditions: Modern Sonogashira protocols often perform better without a copper co-catalyst, especially for electron-deficient substrates. This minimizes the Glaser coupling side reaction.[8]
-
Degas Thoroughly: Oxygen can promote both the homocoupling and the degradation of the palladium catalyst. Ensure your solvent and reaction mixture are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.
-
Amine Base Choice: The choice of amine base is critical. A hindered base like diisopropylethylamine (DIPEA) or a weaker base like triethylamine (TEA) is often preferred.[9]
-
Catalyst and Ligand: A robust palladium source like Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) source with a suitable phosphine ligand is essential. For electron-deficient systems, ligands that stabilize the catalytic species are beneficial.
Table 1: Recommended Conditions for Selective C2 Cross-Coupling
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Key Insight |
| Suzuki-Miyaura | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ | Toluene/H₂O | 25 - 60 | Favors selective reaction at the more electrophilic C2-Br bond.[1] |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | - | TEA/DIPEA | THF or Dioxane | 25 - 50 | Copper-free conditions are often cleaner and reduce homocoupling.[8] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu or LHMDS | Toluene or Dioxane | 80 - 110 | Requires more forcing conditions, but C2 selectivity is generally maintained.[10][11] |
Question 1.3: I am attempting a Buchwald-Hartwig amination at C2, but the reaction is sluggish and incomplete. Should I increase the temperature?
Answer: Yes, Buchwald-Hartwig aminations often require higher temperatures than Suzuki or Sonogashira couplings.[11] However, simply increasing the temperature might not be the only or best solution.
-
Base Selection: This reaction is highly sensitive to the choice of base. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate are typically required to deprotonate the amine.[12]
-
Ligand Choice: The success of the Buchwald-Hartwig amination is critically dependent on the ligand.[13][14] For challenging substrates, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often necessary to promote efficient oxidative addition and reductive elimination.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential for this reaction.[11]
FAQ 2: Metal-Halogen Exchange Reactions
Question 2.1: I want to perform a selective metal-halogen exchange at the C2 position. Should I use a Grignard reaction or a lithium-halogen exchange?
Answer: For selective metalation at the C2 position, a lithium-halogen exchange is generally the more reliable method.
-
Grignard Formation: Direct formation of a Grignard reagent from 2,4-dibromopyridines can be challenging. The reaction can be difficult to initiate, and once formed, the C-Mg bond can be in equilibrium with other species, potentially leading to scrambling or side reactions like homocoupling.[15][16] The highly activated magnesium surface can also react at both C-Br positions.
-
Lithium-Halogen Exchange: This is typically a faster and more regioselective process at low temperatures. The reaction involves treating the substrate with an organolithium reagent (like n-BuLi or sec-BuLi) at very low temperatures (-78 °C to -100 °C). The exchange is kinetically controlled and occurs preferentially at the more electron-deficient C2 position. The resulting lithiated species can then be trapped with an electrophile.
Experimental Protocol: Selective C2 Lithiation and Quenching
-
Setup: Under an inert atmosphere (Argon), dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.05 eq.) dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes.
-
Quenching: Add the desired electrophile (e.g., benzaldehyde, DMF, iodine) dropwise at -78 °C.
-
Warm-up & Quench: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl.
-
Workup: Proceed with standard aqueous workup and purification.
Diagram: Competing Metal-Halogen Exchange Pathways
Caption: Lithiation offers better kinetic control than Grignard formation.
Question 2.2: I tried a lithium-halogen exchange, but I'm getting low yields and my starting material is recovered. What could be the issue?
Answer: This issue often points to problems with the organolithium reagent or reaction conditions.
-
Reagent Quality: Organolithium reagents are highly sensitive to air and moisture. Ensure you are using a freshly titrated or newly purchased bottle of n-BuLi. Old or improperly stored reagents will have a lower molarity, leading to incomplete reactions.
-
Temperature Control: The lithium-halogen exchange is exothermic. The n-BuLi must be added slowly and dropwise to maintain a very low internal temperature (ideally below -70 °C). If the temperature rises, side reactions, including reaction with the solvent (THF), can occur.
-
Anhydrous Conditions: Absolute anhydrous conditions are paramount. Ensure all glassware is oven- or flame-dried and the solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Debromination of 2,4-Dibromo-5-fluoropyridine
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are working with 2,4-Dibromo-5-fluoropyridine and encountering challenges with unwanted debromination. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize this common side reaction and improve the yield and purity of your desired products.
Troubleshooting Guide: Diagnosing and Solving Unwanted Debromination
This section addresses specific experimental problems in a question-and-answer format. We focus on the causality behind these issues and provide actionable protocols to resolve them.
Scenario 1: Debromination During Metal-Halogen Exchange
Question: I am attempting a selective functionalization at the C4-position of this compound using n-butyllithium (n-BuLi) at -78 °C, followed by quenching with an electrophile. However, my analysis shows a significant amount of 2-Bromo-5-fluoropyridine, indicating debromination at the C4-position. What is causing this and how can I prevent it?
Answer: This is a classic case of protonolysis of the lithiated intermediate. The lithium-halogen exchange is likely proceeding correctly at the more reactive C4-position, but the resulting organolithium species is being quenched by an unintended proton source before it can react with your electrophile.
Root Cause Analysis:
-
Adventitious Moisture: The most common culprit is trace water in the reaction solvent (e.g., THF), reagents, or on the glassware. Organolithium intermediates are extremely sensitive to protic sources.[1]
-
Solvent as a Proton Source: While less common at -78 °C, solvents like THF can be deprotonated by highly reactive organolithiums, especially if the temperature rises.
-
Degraded Reagents: Older or improperly stored n-BuLi can contain lithium hydroxide or other species that interfere with the reaction.
Solutions & Optimization Protocol:
-
Rigorous Drying is Paramount:
-
Glassware should be oven-dried at >120 °C for several hours and cooled under a stream of dry argon or nitrogen.
-
Solvents like THF must be anhydrous. Use a freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone) or purchase high-quality anhydrous solvent and use it under an inert atmosphere.
-
-
Reagent Quality Control:
-
Use a fresh bottle of n-BuLi. It is best practice to titrate the n-BuLi solution before use to determine its exact molarity.
-
-
Temperature Control is Critical:
-
Maintain the reaction temperature strictly at -78 °C or even lower (e.g., -90 °C) using a cryo-cool or a dry ice/acetone bath. This increases the stability of the lithiated intermediate.[2]
-
-
Reaction Execution:
-
Perform the entire reaction under a positive pressure of an inert gas (Argon is preferred).
-
Add the n-BuLi slowly and dropwise to the solution of this compound.
-
After the addition is complete, allow a brief aging time (e.g., 15-30 minutes) for the metal-halogen exchange to complete before adding the electrophile.
-
Add the electrophile slowly at -78 °C to control the exotherm and prevent temperature spikes.
-
Scenario 2: Debromination in Palladium-Catalyzed Cross-Coupling Reactions
Question: During a Suzuki-Miyaura coupling reaction to functionalize the C4-position of this compound, I am observing significant hydrodehalogenation, resulting in 2-Bromo-5-fluoropyridine and even 5-fluoropyridine. What is the mechanism of this side reaction and how can I suppress it?
Answer: Hydrodehalogenation (debromination) is a well-known side reaction in palladium-catalyzed cross-couplings.[1] It typically occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species. This Pd-H intermediate can be generated through several pathways and will reductively cleave the carbon-bromine bond.
Root Cause Analysis:
-
Proton Sources: Water, alcohols, or even trace acidic impurities can react with the palladium catalyst or the base to generate species that lead to the formation of Pd-H.[1]
-
Base-Mediated Decomposition: Certain base and solvent combinations can act as hydrogen donors. For example, some bases can facilitate the decomposition of solvents or other reagents.
-
Catalyst Decomposition: A common pathway for Pd-H formation is through β-hydride elimination from the palladium-alkoxide species formed after the reaction of the palladium center with an alkoxide base (like NaOtBu).
-
Boronic Acid Instability: Protodeboronation of the boronic acid coupling partner can occur, especially in the presence of water, which reduces the efficiency of the desired coupling and can contribute to the hydrodehalogenation pathway.[3]
Solutions & Optimization Protocol:
-
Ensure Anhydrous & Inert Conditions:
-
Use anhydrous, degassed solvents. A common method is to bubble argon through the solvent for 30-60 minutes before use.
-
Maintain a strict inert atmosphere throughout the entire setup and reaction time.[1]
-
-
Careful Selection of Reagents:
-
Catalyst System: Use a stable, well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). These ligands can promote the desired reductive elimination step over side reactions.[3]
-
Base Selection: The choice of base is critical. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often milder and less prone to generating hydride species compared to strong alkoxides like sodium tert-butoxide (NaOtBu).[1]
-
Boronic Acid Quality: Use high-purity boronic acid. If its quality is uncertain, consider converting it to a more stable boronate ester (e.g., a pinacol ester).
-
Table 1: Optimizing Conditions to Minimize Debromination in Suzuki Coupling
| Parameter | Condition Favoring Debromination | Recommended Condition for Desired Coupling | Rationale |
| Atmosphere | Presence of air/oxygen | Rigorously inert (Argon/N₂) | Oxygen can degrade the Pd(0) catalyst and boronic acids, promoting side reactions.[3] |
| Solvents/Reagents | Wet, non-degassed | Anhydrous, thoroughly degassed | Minimizes proton sources that lead to hydrodehalogenation.[1] |
| Base | Strong alkoxides (e.g., NaOtBu) | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Reduces pathways for Pd-H formation, such as β-hydride elimination.[1] |
| Catalyst | Unstable Pd(0) sources | Well-defined precatalysts with bulky ligands | Promotes faster oxidative addition and reductive elimination, outcompeting the debromination pathway.[3] |
| Temperature | Excessively high temperatures | Lowest effective temperature | High temperatures can accelerate catalyst decomposition and other side reactions. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing the cause of debromination in your experiment.
Caption: Troubleshooting workflow for debromination side reactions.
Frequently Asked Questions (FAQs)
Q1: What exactly is debromination in the context of this compound? A1: Debromination is a type of dehalogenation, specifically a chemical reaction involving the cleavage of a carbon-bromine (C-Br) bond.[4] In the context of this substrate, it is almost always a reductive process, where the bromine atom is replaced by a hydrogen atom. This is also referred to as hydrodebromination or hydrodehalogenation.[4]
Q2: Which bromine atom on this compound is more susceptible to debromination? A2: The susceptibility depends on the reaction mechanism.
-
In palladium-catalyzed cross-coupling reactions , oxidative addition of the Pd(0) catalyst is generally faster at the C4-position than the C2-position due to electronic effects and less steric hindrance. Therefore, debromination as a side reaction is more likely to initiate at the C4-position.
-
In lithium-halogen exchange reactions with reagents like n-BuLi at low temperatures, the C4-bromine is also significantly more reactive. This selectivity is driven by the electron-withdrawing nature of the pyridine nitrogen, making the C4-position more electrophilic.
Q3: What are the primary mechanistic pathways that lead to this unwanted side reaction? A3: There are two dominant pathways for hydrodebromination in the context of functionalizing this molecule:
-
Protonolysis of an Organometallic Intermediate: This occurs after a metal-halogen exchange (e.g., with n-BuLi or a Grignard reagent). The resulting aryl-lithium or aryl-magnesium species is a very strong base and will be rapidly protonated by even weak acid sources like trace water, leading to the C-H bond formation.[4]
-
Reductive Elimination from a Palladium-Hydride (Pd-H) Species: In cross-coupling cycles, a Pd-H species can form as a byproduct. This species can then undergo oxidative addition into the C-Br bond, followed by reductive elimination of H-Br (which is neutralized by the base) and the desired debrominated product. This pathway competes directly with the desired cross-coupling reaction.[1]
Caption: The two primary mechanistic pathways for debromination.
Q4: Can I use this debromination reaction to my advantage? A4: Absolutely. Reductive dehalogenation is a powerful synthetic tool. Bromo and chloro substituents can be used as effective "blocking groups" to direct functionalization to other positions on an aromatic ring.[5] For example, you could selectively functionalize the C4-position of this compound via a Suzuki coupling, then subsequently and intentionally remove the C2-bromine using a catalytic hydrogenation protocol (e.g., H₂, Pd/C, and a base like triethylamine) to yield a 4-aryl-5-fluoropyridine product.[5][6] This two-step approach provides access to isomers that may be difficult to synthesize directly.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
Stability of 2,4-Dibromo-5-fluoropyridine under different reaction conditions
Welcome to the technical support center for 2,4-Dibromo-5-fluoropyridine. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of working with this polyhalogenated pyridine derivative. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Introduction
This compound is a key intermediate in the synthesis of a wide range of functional molecules, from pharmaceuticals to materials science. The presence of two distinct bromine atoms at the C2 and C4 positions, coupled with a fluorine atom at C5, offers a rich platform for selective functionalization. However, this complex substitution pattern also presents unique challenges in terms of stability and reactivity. This guide will address the common issues encountered when using this compound in various chemical transformations.
Troubleshooting Guide: Common Issues and Solutions
Navigating the reactivity of this compound requires a nuanced understanding of its stability under different reaction conditions. The following table outlines common problems, their probable causes, and recommended solutions based on established principles of pyridine chemistry and our in-house expertise.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) | 1. Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. 2. Poor Solubility: The substrate or reagents may not be fully dissolved in the reaction solvent. 3. Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature. | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can shield the palladium center and promote the desired catalytic cycle. 2. Solvent System: Use a solvent system that ensures complete dissolution of all components. For Suzuki couplings, polar aprotic solvents like dioxane or DMF, often with an aqueous component, are effective. 3. Condition Optimization: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and temperatures. Microwave irradiation can sometimes improve yields and reduce reaction times. |
| Mixture of Regioisomers in Mono-functionalization | 1. Similar Reactivity of C2-Br and C4-Br: Both bromine atoms are activated by the electron-withdrawing nature of the pyridine ring and the fluorine atom. 2. Reaction Conditions Favoring Mixed Selectivity: The choice of catalyst and ligands can influence the site of reaction. | 1. Catalyst/Ligand Control: For Suzuki and Kumada couplings of the closely related 2,4-dibromopyridine, a higher ligand-to-palladium ratio (e.g., PPh₃:Pd ≥ 3:1) generally favors reaction at the C2 position. Conversely, a lower ratio may favor C4 selectivity[1][2][3]. This principle can be applied as a starting point for this compound. 2. Reaction Temperature: Lowering the reaction temperature may enhance selectivity. |
| Debromination (Hydrodehalogenation) | 1. Presence of a Hydride Source: The base, solvent (e.g., alcohols), or even trace water can act as a hydride source. 2. Formation of a Palladium-Hydride Species: This can lead to reductive elimination, replacing the bromine with a hydrogen atom. | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. If an aqueous base is required, use degassed water. 2. Choice of Base: Use a non-hydridic base like K₂CO₃ or Cs₂CO₃. Avoid borohydride-based reducing agents if debromination is not the desired outcome. |
| "Halogen Dance" Rearrangement under Basic/Lithiation Conditions | 1. Deprotonation followed by Halogen Migration: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can deprotonate the pyridine ring, initiating a rearrangement where a bromine atom "dances" to a different position. This is a known phenomenon in dihalopyridines[4][5][6][7]. | 1. Careful Temperature Control: Perform lithiation reactions at very low temperatures (typically -78 °C or lower) to minimize the rate of rearrangement. 2. Choice of Base: Consider using alternative metalating agents like TMP-metal bases (Mg, Zn) which can offer different selectivity and reactivity profiles[8]. 3. Rapid Quenching: After the desired metalation, quench the reaction with the electrophile at low temperature. |
| Homocoupling of Alkynes in Sonogashira Reactions | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes (Glaser coupling). 2. High Catalyst Concentration: Higher concentrations of both palladium and copper can increase the rate of homocoupling. | 1. Degassing: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. 2. Minimize Catalyst Loading: Use the lowest effective catalyst loading. The addition of a reducing agent can sometimes suppress homocoupling[9]. |
| Compound Decomposition | 1. High Temperatures: While generally stable, prolonged heating at high temperatures can lead to decomposition. The related 2,4-dibromo-5-fluoropyrimidine shows decomposition above 180°C[10]. 2. Strongly Acidic or Basic Conditions: The pyridine nitrogen is basic and can be protonated by strong acids. Strong bases can lead to the aforementioned "halogen dance" or other degradation pathways. | 1. Moderate Temperatures: Whenever possible, use the lowest effective temperature for your transformation. 2. pH Control: Avoid prolonged exposure to highly acidic or basic conditions unless the reaction specifically requires it. Buffer the reaction mixture if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in palladium-catalyzed cross-coupling reactions with this compound?
A: The regioselectivity of cross-coupling reactions with this compound is a complex issue governed by a combination of electronic and steric factors, as well as the specific reaction conditions.
-
Electronic Effects: The pyridine nitrogen and the fluorine atom are both electron-withdrawing, which activates both the C2 and C4 positions towards oxidative addition to a Pd(0) catalyst. Generally, the C2 position is considered more electron-deficient and thus more reactive.
-
Steric Effects: The steric environment around the C2 and C4 positions can also influence the approach of the bulky palladium catalyst.
-
Catalyst and Ligand Control: As demonstrated with 2,4-dibromopyridine, the choice of palladium precursor and ligand can be a powerful tool to control regioselectivity. For instance, using a higher ratio of triphenylphosphine to palladium tends to favor reaction at the C2 position, while a lower ratio can lead to increased C4 selectivity[1][2][3]. Researchers should consider screening different ligands and catalyst systems to achieve the desired regioisomer.
Q2: I am observing a significant amount of a rearranged product in my lithiation reaction. What is happening and how can I prevent it?
A: The formation of a rearranged product under lithiation conditions is likely due to a phenomenon known as the "halogen dance"[4][5][6][7]. This is a base-catalyzed isomerization where a halogen atom migrates to a different position on the aromatic ring.
Mechanism of the Halogen Dance:
-
Deprotonation: A strong, non-nucleophilic base like LDA deprotonates the most acidic proton on the pyridine ring.
-
Halogen Migration: The resulting lithiated intermediate can then undergo an intermolecular or intramolecular halogen transfer, leading to a thermodynamically more stable lithiated species.
-
Quenching: When the reaction is quenched with an electrophile, the rearranged product is formed.
Prevention Strategies:
-
Cryogenic Temperatures: This is the most critical factor. Performing the lithiation and quenching steps at very low temperatures (e.g., -78 °C or below) can kinetically disfavor the rearrangement.
-
Choice of Base: While LDA is commonly used, exploring other bases such as TMP-metal reagents may offer different reactivity and suppress the halogen dance[8].
-
Reaction Time: Minimize the time between the formation of the lithiated species and quenching with the electrophile.
Q3: What are the recommended storage and handling conditions for this compound?
A: Proper storage and handling are crucial to maintain the integrity of this compound.
-
Storage: Based on data for the analogous 2,4-dibromo-5-fluoropyrimidine, it is recommended to store the compound at 2-8 °C in a tightly sealed container, protected from light and moisture[10].
-
Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Q4: Can I perform a Sonogashira coupling with this compound? What are the key considerations?
A: Yes, Sonogashira coupling is a viable transformation for this compound. However, there are several key considerations to ensure a successful reaction.
-
Catalyst System: A standard Sonogashira catalyst system, such as a combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI), is a good starting point[11][12].
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HX generated during the reaction.
-
Homocoupling: The primary side reaction to be aware of is the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by rigorously excluding oxygen from the reaction mixture through degassing of solvents and maintaining an inert atmosphere[9].
-
Regioselectivity: Similar to Suzuki coupling, achieving regioselectivity between the C2 and C4 positions may require careful optimization of the reaction conditions. The general principles of electronic and steric control will apply.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Visualization of Key Concepts
Regioselectivity Control in Cross-Coupling
The choice of reaction conditions can steer the reaction towards the desired regioisomer. This decision-making workflow can guide your optimization efforts.
Caption: Decision workflow for controlling regioselectivity.
"Halogen Dance" Instability Pathway
This diagram illustrates the general mechanism of the "halogen dance" rearrangement under basic conditions.
Caption: The "Halogen Dance" instability pathway.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 8. znaturforsch.com [znaturforsch.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. chemshuttle.com [chemshuttle.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Suzuki Coupling of 2,4-Dibromo-5-fluoropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for the Suzuki-Miyaura cross-coupling of 2,4-Dibromo-5-fluoropyridine. The content is structured in a question-and-answer format to directly address common challenges encountered during this specific reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction shows low to no conversion of the this compound starting material. What are the primary factors to investigate?
Low or no product formation is a common issue that can often be resolved by systematically checking the fundamental components and conditions of the reaction.
Answer:
When a Suzuki-Miyaura coupling fails to proceed, it is crucial to verify the integrity of the reaction setup and the quality of the reagents. Here is a checklist of primary factors to investigate:
-
Inert Atmosphere Integrity: The catalytic cycle involves Pd(0) species, which are sensitive to oxidation.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), leading to the formation of inactive palladium black and promoting undesirable side reactions like the homocoupling of the boronic acid.[2][3]
-
Troubleshooting Steps:
-
Ensure your solvent has been thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through it for an extended period.[4]
-
Assemble your reaction vessel under a positive pressure of inert gas.
-
Use Schlenk techniques or a glovebox for the most sensitive reactions.[5]
-
-
-
Reagent Quality and Stoichiometry: The success of the reaction is highly dependent on the purity and correct ratios of your reagents.
-
Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[6][7] This is especially problematic for heteroaryl boronic acids.
-
Base: The base is critical for activating the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[11][12] The absence or degradation of the base will halt the catalytic cycle.
-
Troubleshooting Steps:
-
Ensure your base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is anhydrous if the reaction is intended to be run under non-aqueous conditions. For aqueous systems, ensure it dissolves properly.[1][11]
-
Consider grinding solid bases to a fine powder to increase their surface area and reactivity, especially in anhydrous reactions.[8]
-
-
-
Palladium Catalyst/Pre-catalyst: Palladium pre-catalysts, especially Pd(II) sources like Pd(OAc)₂, require in-situ reduction to the active Pd(0) species.[13] If this reduction is inefficient, the catalytic cycle will not initiate properly.
-
-
Solvent and Temperature: The choice of solvent affects the solubility of reagents and the reaction rate. The temperature must be sufficient to overcome the activation energy of the rate-determining step, which is often the oxidative addition.[15][16]
-
Troubleshooting Steps:
-
Ensure all reagents are soluble in the chosen solvent system at the reaction temperature. Common solvents include toluene, dioxane, THF, and DMF, often with a small amount of water to aid in dissolving the base.[11][17]
-
If the reaction is sluggish, consider carefully increasing the temperature. A good starting point for many Suzuki couplings is 60-100 °C.[4]
-
-
Question 2: Which bromine on this compound is expected to react first? How can I achieve selective mono-coupling?
Achieving regioselectivity is a primary concern when working with polyhalogenated substrates. The electronic environment of the pyridine ring dictates the reactivity of the two bromine atoms.
Answer:
For this compound, the bromine at the C2 position is generally more reactive and will likely undergo Suzuki coupling first. This selectivity is governed by a combination of electronic and steric factors.
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, which makes the entire ring electron-deficient. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions. Consequently, the C-Br bonds at C2 and C4 are activated towards oxidative addition by the palladium catalyst. However, the C2 position is generally considered more electrophilic and thus more reactive in nucleophilic aromatic substitutions and related cross-coupling reactions.[18][19]
-
Bond Dissociation Energy (BDE): The rate of oxidative addition, often the rate-determining step, is influenced by the C-X bond strength. While both are C-Br bonds, the electronic environment can subtly alter their BDEs, favoring cleavage at the more electron-deficient C2 position.[20]
-
Precedent in Dihalopyridines: Studies on 2,4-dibromopyridine consistently show a strong preference for mono-arylation at the C2 position.[21]
Strategies for Selective Mono-Coupling at C2:
To maximize the yield of the C2-coupled product and minimize the formation of the C4-coupled and di-coupled byproducts, consider the following:
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | Use a slight excess of the dibromopyridine (e.g., 1.1-1.2 eq.) relative to the boronic acid (1.0 eq.). | This favors mono-substitution by ensuring the boronic acid is consumed before significant double coupling can occur. |
| Catalyst System | A standard catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with triphenylphosphine (PPh₃). | These "standard" systems are often sufficient for reacting at the more activated C2 position without being overly reactive, which could lead to double coupling.[21] |
| Base | A moderately strong base like K₂CO₃ or K₃PO₄. | Sufficient to activate the boronic acid for reaction at the C2 position. Using an exceptionally strong base might increase reactivity and lead to less selectivity.[1] |
| Temperature | Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction closely. | Lower temperatures will favor the reaction pathway with the lower activation energy, which is expected to be the coupling at the C2 position. |
| Reaction Time | Carefully monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. | Over-running the reaction will inevitably lead to the formation of the di-substituted product. |
Below is a diagram illustrating the expected selective reaction pathway.
Caption: Predicted regioselectivity in the mono-Suzuki coupling.
Question 3: I am observing significant amounts of de-brominated byproducts. What causes this dehalogenation and how can I minimize it?
The formation of arenes from aryl halides is a common side reaction that competes with the desired cross-coupling, reducing the overall yield.
Answer:
The side reaction you are observing is dehalogenation (specifically, hydrodehalogenation), where a bromine atom is replaced by a hydrogen atom. This occurs via a palladium-hydride (Pd-H) intermediate.[4][13]
Mechanism of Dehalogenation:
-
Oxidative Addition: The reaction begins as normal, with the Pd(0) catalyst inserting into the C-Br bond to form an Ar-Pd(II)-Br complex.
-
Formation of Pd-H: The problematic Pd-H species can be generated through several pathways:
-
Reaction with the base, especially in the presence of trace water.
-
Reaction with certain solvents (e.g., alcohols) or amine bases that can act as hydride donors.[13]
-
-
Reductive Elimination: The aryl group and the hydride on the palladium complex undergo reductive elimination to form the de-brominated arene (Ar-H) and regenerate the Pd(0) catalyst, which can then re-enter the undesired cycle.[4]
Substrates Prone to Dehalogenation:
Electron-deficient aryl halides, particularly N-heterocyclic halides like your this compound, are more susceptible to this side reaction.[4]
Strategies to Minimize Dehalogenation:
| Strategy | Action | Rationale |
| Optimize the Base | Switch to a non-hydridic, milder base. | Try using K₃PO₄ or Cs₂CO₃ instead of stronger bases like alkoxides. Phosphates are often effective at promoting the desired coupling while minimizing dehalogenation.[4] |
| Choose an Aprotic Solvent | Use solvents like dioxane, THF, or toluene. | Avoid using alcohol-based solvents which can be a source of hydrides. If an aqueous system is required, carefully control the amount of water.[4] |
| Use an Effective Ligand | Employ bulky, electron-rich phosphine ligands. | Ligands like SPhos, XPhos, or other Buchwald ligands can accelerate the rate of reductive elimination of the desired product, making it outcompete the dehalogenation pathway.[4][8] |
| Ensure High Purity Reagents | Use a highly active and pure boronic acid or ester. | A slow transmetalation step (due to poor quality of the boron reagent) provides more time for the competing dehalogenation pathway to occur.[4] |
| Maintain Inert Atmosphere | Rigorously exclude oxygen. | While not a direct cause, an inert atmosphere prevents catalyst degradation that can lead to a more complex reaction mixture and favor side reactions.[1] |
Below is a workflow to troubleshoot the dehalogenation issue.
Caption: Troubleshooting workflow for dehalogenation side reactions.
Question 4: How can I perform a sequential or double Suzuki coupling on this compound?
After a successful first coupling, reacting the remaining, less reactive bromine atom presents a new set of challenges.
Answer:
Performing a double Suzuki coupling to synthesize a 2,4-diaryl-5-fluoropyridine requires more forcing conditions to activate the second C-Br bond. The C4-Br bond, after coupling at the C2 position, is significantly less reactive due to steric hindrance from the newly introduced aryl group and a less favorable electronic environment.
General Strategy:
A two-step, one-pot approach or a sequential approach with isolation of the mono-coupled intermediate is generally preferred.
Recommended Protocol for Sequential Double Coupling:
Step 1: First Coupling (at C2)
-
Reactants: this compound (1.0 eq), Arylboronic Acid #1 (1.1 eq).
-
Catalyst: Pd(PPh₃)₄ (2-3 mol%) or Pd(OAc)₂/SPhos.
-
Base: K₃PO₄ (2.0 eq).
-
Solvent: Dioxane/H₂O (e.g., 4:1).
-
Temperature: 80-90 °C.
-
Action: Monitor carefully until all the starting dibromopyridine is consumed. Do not isolate the intermediate.
Step 2: Second Coupling (at C4)
-
Reactants: Add Arylboronic Acid #2 (1.5 eq) to the reaction mixture.
-
Catalyst: Add a fresh portion of a more active catalyst system. A robust choice would be a pre-catalyst that forms an N-heterocyclic carbene (NHC) complex, such as PEPPSI-IPr, or a highly active Buchwald pre-catalyst (e.g., XPhos Pd G3).[1] These are more effective for less reactive aryl halides.[14][15]
-
Base: Add additional base (e.g., 1.0 eq K₃PO₄).
-
Temperature: Increase the temperature to 100-120 °C.
-
Action: Allow the reaction to proceed overnight. The higher temperature and more active catalyst are necessary to induce oxidative addition at the less reactive C4-Br bond.
Key Considerations for Double Coupling:
-
Catalyst Choice is Crucial: The second coupling will almost certainly fail with a standard catalyst like Pd(PPh₃)₄. You must use a more powerful, state-of-the-art catalyst system designed for challenging substrates.
-
Higher Temperatures: More thermal energy is required to overcome the higher activation barrier for the second oxidative addition.
-
Excess Reagents: A larger excess of the second boronic acid and additional base are needed to drive the more difficult second reaction to completion.
By modulating the reaction conditions and catalyst system in a stepwise manner, you can successfully synthesize unsymmetrical 2,4-diaryl-5-fluoropyridines.
References
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 17. researchgate.net [researchgate.net]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Solubilizing 2,4-Dibromo-5-fluoropyridine
Welcome to the technical support guide for handling 2,4-Dibromo-5-fluoropyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter solubility challenges with this and other similar halogenated pyridine intermediates. Poor solubility is a common impediment to achieving optimal reaction kinetics, consistent yields, and streamlined workups.
This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) in a structured, question-and-answer format. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind them, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I can't find specific solubility data for this compound. What are its expected solubility characteristics?
A1: It is correct that detailed, publicly available solubility data for this compound (CAS 1256805-06-7) is limited.[1] However, we can infer its likely behavior by analyzing its structure and comparing it to related, well-documented analogs.
-
Structural Analysis: The molecule consists of a pyridine ring, which is polar, substituted with two bromine atoms and one fluorine atom. These halogen substituents significantly increase the molecule's molecular weight and hydrophobicity while reducing its overall polarity compared to pyridine itself. The presence of the electronegative nitrogen atom in the pyridine ring, however, still allows for some polar interactions.[2]
-
Analog Comparison:
-
2-Bromo-5-fluoropyridine (a mono-bromo analog) is a solid with a melting point of 30-31 °C.[3] It is highly soluble in Dimethyl Sulfoxide (DMSO), demonstrating its affinity for polar aprotic solvents.[4]
-
2,4-dibromo-5-fluoropyrimidine (a related heterocyclic system) is noted to be soluble in non-polar and slightly polar organic solvents like hexanes and ethyl acetate.
-
-
Expected Behavior: Based on this, this compound is expected to be a solid at room temperature with low to moderate polarity. It will likely exhibit poor solubility in highly polar solvents (like water) and very non-polar solvents (like hexanes alone) but should be soluble in a range of moderately polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and potentially Toluene.
Q2: My this compound is not dissolving in my chosen reaction solvent. What is the first troubleshooting step?
A2: The most fundamental and direct approach is to conduct a systematic solvent screening based on the principle of "like dissolves like." This involves testing the solubility of a small amount of your compound in a variety of solvents with differing polarities.
The goal is to find a solvent that can effectively solvate the crystalline structure of the starting material without negatively impacting your reaction chemistry (e.g., by reacting with other reagents).
Data Presentation: Properties of Common Organic Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Type |
| n-Hexane | 0.1 | 69 | Non-polar |
| Toluene | 2.4 | 111 | Non-polar Aromatic |
| Diethyl Ether | 2.8 | 35 | Polar Aprotic |
| Dichloromethane (DCM) | 3.1 | 40 | Polar Aprotic |
| Tetrahydrofuran (THF) | 4.0 | 66 | Polar Aprotic |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Polar Aprotic |
| Acetone | 5.1 | 56 | Polar Aprotic |
| Acetonitrile (MeCN) | 5.8 | 82 | Polar Aprotic |
| Dimethylformamide (DMF) | 6.4 | 153 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Polar Aprotic |
| Isopropanol (IPA) | 3.9 | 82 | Polar Protic |
| Ethanol | 4.3 | 78 | Polar Protic |
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Dispense 5-10 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add a different solvent from the table above in a stepwise manner (e.g., add 0.1 mL increments).
-
Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.
-
Documentation: Record the approximate concentration at which the solid fully dissolves for each successful solvent.
-
Selection: Choose the solvent that provides the best solubility and is compatible with your reaction conditions.
Q3: A single solvent isn't working effectively or is incompatible with my reaction. How can a co-solvent system help?
A3: A co-solvent system is an excellent strategy when a single solvent fails. A co-solvent is a second, miscible solvent added in a smaller quantity to the primary solvent to modify the overall polarity of the medium. This technique is highly effective for increasing the solubility of non-polar or moderately polar compounds in a bulk solvent that is more polar.
Causality: The co-solvent works by reducing the overall polarity of the solvent system, creating a more favorable environment for the solute. It essentially acts as a bridge between the solute and the primary solvent, improving the solute-solvent interactions.
Visualization: Mechanism of Co-Solvency
Caption: Co-solvents improve solubility by mediating interactions.
Experimental Protocol: Developing a Co-Solvent System
-
Initial State: Suspend the this compound in your primary reaction solvent.
-
Co-solvent Addition: Gradually add a less polar, miscible co-solvent (e.g., Toluene or Dioxane into Acetonitrile) dropwise while vigorously stirring the mixture.
-
Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent until the solid is fully dissolved.
-
Optimization: Record the final volume ratio of the primary solvent to the co-solvent. This ratio should be maintained for scaling up the reaction. Ensure this new solvent system does not negatively affect downstream processes like product isolation.
Q4: Can I simply heat the reaction mixture to dissolve the compound?
A4: Yes, increasing the temperature is a common and effective method to increase the solubility of most solid compounds.
Causality: For most solid-in-liquid dissolution processes, the process is endothermic (absorbs heat). According to Le Châtelier's principle, increasing the temperature of an endothermic process will shift the equilibrium toward the products, which in this case is the dissolved solute. Kinetically, higher temperatures provide the solvent molecules with more energy to break apart the solute's crystal lattice.
Trustworthiness & Self-Validation (Crucial Caveats):
-
Compound Stability: Before applying heat, verify the thermal stability of this compound and all other reagents in your mixture. While some analogs are stable to high temperatures, decomposition can occur. For example, 2,4-dibromo-5-fluoropyrimidine shows decomposition above 180°C.
-
Reaction Profile: Ensure that heating will not induce unwanted side reactions or accelerate the decomposition of your desired product.
-
Precipitation on Cooling: Be aware that your compound may precipitate out of the solution if the reaction mixture is cooled during workup or even during a prolonged reaction at a slightly lower ambient temperature. If this is a concern, a co-solvent system may be a more robust solution.
Q5: Heating is not an option for my reaction. Are there any effective mechanical methods to improve dissolution?
A5: Absolutely. Sonication is a powerful mechanical method for enhancing dissolution without the need for heat.
Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid. The collapse of these bubbles generates intense local energy, creating microjets that bombard the surface of the solid particles. This action breaks down agglomerates and reduces particle size, which significantly increases the surface area available for solvation and accelerates the rate of dissolution.
Visualization: Troubleshooting Workflow for Solubility Issues
Caption: Systematic workflow for addressing solubility challenges.
Experimental Protocol: Using a Sonicator Bath
-
Preparation: Place your reaction vessel containing the solid and solvent(s) into a bath sonicator. Ensure the water level in the bath is sufficient to cover the level of the liquid in your vessel.
-
Operation: Turn on the sonicator. The duration required will depend on the scale and the specific materials, but often 5-15 minutes is sufficient to see a significant effect.
-
Monitoring: Visually monitor the dissolution process. You can periodically remove the vessel and swirl it to check the progress.
-
Completion: Continue sonication until the solid is fully dissolved or until no further change is observed.
Q6: My reaction is very slow, or the yield is low, even though the solid appears to have dissolved. What could be the issue?
A6: This common issue often arises when the starting material is only sparingly soluble, and the dissolved concentration is too low to support an efficient reaction rate. Even if you don't see visible solid, the concentration of the reactant in the solution phase may be the rate-limiting factor.
Solution: The strategies outlined above—particularly finding a better solvent or employing a co-solvent system—are the primary solutions. The goal is to increase the concentration of the dissolved reactant to a level that allows the reaction to proceed at a practical and efficient rate. If you have already tried these methods, you may need to reconsider the reaction conditions entirely, such as using a more potent catalyst or exploring phase-transfer catalysis if your system involves immiscible phases.
References
Work-up procedures for reactions involving 2,4-Dibromo-5-fluoropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dibromo-5-fluoropyridine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the work-up of reactions involving this versatile and highly reactive building block. The electron-deficient nature of the pyridine ring, combined with the distinct reactivity of two bromine atoms and a fluorine atom, necessitates careful consideration of post-reaction processing to ensure product purity and yield.
Troubleshooting Guide: Navigating Common Work-up Challenges
This section addresses specific problems that can arise during the work-up of reactions involving this compound and its derivatives.
Question 1: I'm observing significant emulsion formation during my aqueous/organic extraction. How can I break it and prevent it in the future?
Answer:
-
Expertise & Experience: Emulsion formation is a frequent issue when working with pyridine-containing compounds. The basic nitrogen atom can become protonated in acidic or neutral aqueous layers, creating surfactant-like species that stabilize the interface between the organic and aqueous phases. The relatively high density of brominated compounds can also contribute to this problem.
-
Causality and Solution:
-
Break the Emulsion: The most effective method is to add a saturated aqueous solution of sodium chloride (brine).[1][2] The increased ionic strength of the aqueous phase makes the organic components less soluble, forcing a separation of the layers. Gently swirling or rocking the separatory funnel after adding brine is more effective than vigorous shaking. In stubborn cases, filtering the entire emulsion through a pad of Celite® or glass wool can be effective.
-
Prevention Strategy: Before extraction, ensure the reaction mixture is sufficiently basic (pH > 8-9) by adding a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[3] This keeps the pyridine nitrogen in its neutral, less water-soluble form. Additionally, choosing an extraction solvent with a significantly different density from water, such as ethyl acetate or dichloromethane, can help minimize emulsion formation.
-
Question 2: My product yield is very low, and I suspect it's being lost in the aqueous layer. How can I improve recovery?
Answer:
-
Expertise & Experience: While this compound itself has limited water solubility, its reaction products, especially if they contain polar functional groups, can exhibit significant aqueous solubility. This is compounded if the pyridine nitrogen is protonated.
-
Trustworthiness & Self-Validation:
-
pH Adjustment: As mentioned above, basifying the aqueous layer to a pH of 9 or higher with a mild inorganic base (e.g., saturated NaHCO₃ or Na₂CO₃ solution) is the first critical step.[3][4] This ensures the pyridine derivative is in its "free base" form, which is significantly more soluble in organic solvents.
-
Solvent Choice: Use a more polar organic solvent for extraction. While dichloromethane (DCM) or ethyl acetate (EtOAc) are common first choices, if losses persist, consider solvents like 2-methyltetrahydrofuran (2-MeTHF) or a mixture of EtOAc and tetrahydrofuran (THF). Note that if THF is used, it will also extract a significant amount of water, requiring thorough drying.[5]
-
Back-Extraction: After the initial extraction, perform several "back-extractions" of the aqueous layer with fresh portions of the organic solvent (e.g., 3 x 50 mL).[4][6] This is crucial for recovering dissolved product.
-
Salting Out: Before extraction, saturate the aqueous phase with sodium chloride. This "salting out" effect decreases the solubility of organic compounds in the aqueous layer, driving them into the organic phase.
-
Question 3: My final product is contaminated with a persistent, non-polar impurity that co-elutes with my product during column chromatography. What could it be and how do I remove it?
Answer:
-
Expertise & Experience: In reactions like Suzuki or Stille couplings, a common non-polar impurity is the homo-coupled product of the starting material, resulting in a bipyridine derivative.[7] For instance, the homo-coupling of this compound could lead to a tetrabromo-difluoro-bipyridine. These are often non-polar and can have similar chromatographic behavior to the desired product.
-
Authoritative Grounding & Protocol:
-
Optimize Chromatography: A standard silica gel column may not be sufficient.
-
Solvent System: Switch to a different solvent system. If you are using Hexane/Ethyl Acetate, try a system with dichloromethane (e.g., DCM/Methanol) or one containing toluene, which can alter the selectivity for aromatic compounds.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase (C18) column, which separates compounds based on different principles.
-
-
Recrystallization: This is often the most effective method for removing closely eluting impurities.[2][4] Screen various solvent systems. A good starting point is a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below (e.g., ethanol, isopropanol, or mixtures like ethyl acetate/hexanes).[8]
-
Reaction Re-evaluation: The best solution is often prevention. The formation of homo-coupled byproducts in cross-coupling reactions is often due to suboptimal reaction conditions (e.g., catalyst, ligand, temperature). Re-evaluating the reaction setup to minimize its formation is a key aspect of process development.
-
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a reaction involving this compound, for example, after a lithiation/borylation sequence?
A: A controlled quench is vital. The reaction should first be cooled (typically to 0 °C or -78 °C depending on the intermediates). A saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard and reliable quenching agent for organometallic intermediates.[1][9] It provides a proton source that is less aggressive than water or dilute acid, minimizing potential side reactions. Add the NH₄Cl solution slowly, dropwise, while monitoring the internal temperature.
| Quenching Agent | Typical Application | Notes |
| Sat. aq. NH₄Cl | Organolithium, Grignard reagents | Mildly acidic; good for quenching basic, sensitive intermediates.[9] |
| Water (H₂O) | General purpose, less sensitive reactions | Can be highly exothermic with reactive reagents. Add slowly at low temp.[10] |
| Sat. aq. NaHCO₃ | Acidic catalysts or byproducts | Mild base, useful for neutralizing acids without being strongly caustic.[4] |
| 1M HCl | Basic reagents (e.g., excess amine) | Converts bases to water-soluble salts. Only use if the product is stable to acid.[1] |
Q2: How do I effectively remove residual palladium catalyst after a Suzuki or Buchwald-Hartwig cross-coupling reaction?
A: Palladium residues are a common issue.
-
Aqueous Washes: Washing the organic layer with an aqueous solution containing a chelating agent can be effective. A wash with a 10-15% aqueous solution of sodium sulfide (Na₂S) or ammonium sulfide can precipitate palladium as insoluble PdS, which can then be filtered off. A saturated solution of ammonium chloride can also help remove some metal salts.[9]
-
Filtration: After the initial work-up, filtering the concentrated organic solution through a pad of Celite®, silica, or a specialized palladium scavenger resin can capture a significant amount of the residual catalyst.
-
Activated Charcoal: Stirring the crude product in a suitable solvent (e.g., ethyl acetate, toluene) with a small amount of activated charcoal for 1-2 hours, followed by filtration through Celite®, is a classic and effective method for removing colored palladium impurities.
Q3: Can the C-F bond be cleaved during work-up?
A: The C(5)-F bond on the pyridine ring is generally robust under standard work-up conditions (mild acid/base, water). The pyridine ring is electron-deficient, which strengthens the C-F bond against nucleophilic attack compared to electron-rich systems. However, cleavage is possible under harsh conditions, such as using very strong nucleophiles (e.g., sodium methoxide at high temperatures) or certain Lewis acids.[11][12] Standard aqueous work-ups are highly unlikely to affect the C-F bond.
Experimental Protocols & Visualizations
Protocol 1: General Aqueous Work-up Procedure
This protocol is suitable for reactions where no highly reactive organometallic species remain.
-
Cooling: Cool the reaction mixture to room temperature. If the reaction was run at elevated temperatures, use an ice bath to cool to ~20-25 °C.
-
Quenching (if applicable): If any reactive reagents are present, cool to 0 °C and quench slowly as described in the FAQ section.
-
Dilution: Dilute the reaction mixture with an appropriate organic extraction solvent (see table below). A common choice is ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash & pH Adjustment: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of NaHCO₃ or a 1M solution of Na₂CO₃ to ensure the aqueous phase is basic (pH > 8).[3][4]
-
Extraction: Shake the separatory funnel, venting frequently. Allow the layers to separate. Drain the organic layer. If DCM is used, it will be the bottom layer; if ethyl acetate is used, it will be the top layer.
-
Back-Extraction: Extract the aqueous layer two more times with fresh organic solvent to recover any dissolved product.[6]
-
Combine & Wash: Combine all organic extracts. Wash the combined organic layer once with water, followed by one wash with saturated aqueous NaCl (brine) to aid in drying.[2]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
| Extraction Solvent | Density (g/mL) | Pros | Cons |
| Ethyl Acetate | 0.902 | Good solvency for many compounds, easily removed. | Can hydrolyze under strong acid/base, slight water miscibility. |
| Dichloromethane (DCM) | 1.33 | Excellent solvent, forms sharp layer separation. | Higher density (bottom layer), more volatile and toxic. |
| Diethyl Ether | 0.713 | Very non-polar, good for extracting non-polar products. | Extremely flammable, forms peroxides. |
| 2-Methyltetrahydrofuran | 0.855 | Greener alternative to THF/DCM, stable to base. | Higher boiling point, can form peroxides. |
Work-up Decision Workflow
The following diagram outlines a decision-making process for selecting an appropriate work-up strategy.
Caption: Decision tree for selecting a work-up procedure.
Visualization of Extractive Work-up
This diagram illustrates the partitioning of different components during a typical basic work-up.
Caption: Component partitioning in a basic extractive work-up.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Page loading... [wap.guidechem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Workup [chem.rochester.edu]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2,4-Dibromo-5-fluoropyridine and 2,4-Dichloropyridine
In the intricate world of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a titan for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl scaffolds. The functionalization of dihalogenated pyridines, key building blocks in a myriad of biologically active molecules, presents a recurring challenge of reactivity and regioselectivity. This guide offers an in-depth, objective comparison of two such building blocks: 2,4-dibromo-5-fluoropyridine and 2,4-dichloropyridine, in the context of the Suzuki coupling reaction. By delving into the fundamental principles of their reactivity and presenting supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary for informed substrate selection and reaction optimization.
The Decisive Factors: Unpacking Reactivity and Regioselectivity
The performance of dihalopyridines in Suzuki coupling is primarily dictated by two intertwined factors: the inherent reactivity of the carbon-halogen (C-X) bond and the electronic landscape of the pyridine ring, which governs the regioselectivity of the reaction.
Carbon-Halogen Bond Lability: The strength of the C-X bond is a critical determinant of reactivity in the rate-determining oxidative addition step of the Suzuki coupling catalytic cycle. The bond dissociation energies follow the trend C-Cl > C-Br. Consequently, C-Br bonds are more readily cleaved by the palladium catalyst, rendering bromopyridines generally more reactive than their chloro-counterparts. This often translates to the need for milder reaction conditions, lower catalyst loadings, and shorter reaction times for brominated substrates.
Electronic Effects and Regioselectivity: The electron-withdrawing nature of the nitrogen atom in the pyridine ring, coupled with the influence of other substituents, creates a unique electronic environment that directs the regioselectivity of the coupling. For 2,4-dihalopyridines, the positions ortho (C2/C6) and para (C4) to the nitrogen are electronically activated towards oxidative addition. The interplay between this electronic activation and the lability of the C-X bond determines the ultimate site of reaction.
Head-to-Head Comparison: this compound vs. 2,4-Dichloropyridine
| Feature | This compound | 2,4-Dichloropyridine |
| Primary Reactive Site | C2 position | C4 position |
| Relative Reactivity | Higher (due to weaker C-Br bonds) | Lower (due to stronger C-Cl bonds) |
| Typical Reaction Conditions | Milder conditions, lower catalyst loading | More forcing conditions may be required |
| Influence of 5-Fluoro Group | Electron-withdrawing, may enhance overall reactivity but can also influence regioselectivity. | Not applicable |
This compound: Reactivity Governed by the C-Br Bond and C2 Activation
Drawing from studies on 2,4-dibromopyridine, the Suzuki coupling is expected to be highly regioselective for the C2 position. This is attributed to the higher electrophilicity of the C2 position, which is ortho to the electron-withdrawing nitrogen atom. The C-Br bond at this position is more readily activated for oxidative addition by the palladium catalyst.
The presence of a 5-fluoro substituent introduces an additional electronic perturbation. As a strongly electron-withdrawing group, the fluorine atom is expected to further increase the overall electrophilicity of the pyridine ring, potentially enhancing the rate of oxidative addition. While its influence on the C2 versus C4 regioselectivity is not explicitly documented in comparative studies, the established preference for C2 coupling in 2,4-dibromopyridine suggests that this will likely remain the dominant reaction pathway.
2,4-Dichloropyridine: C4 Selectivity as the Prevailing Trend
In contrast, the Suzuki coupling of 2,4-dichloropyridine demonstrates a strong preference for reaction at the C4 position. This has been observed in numerous studies and is attributed to a combination of electronic and steric factors. While the C2 position is electronically activated, the C4 position is also significantly activated and may be more sterically accessible to the bulky palladium catalyst.
The stronger C-Cl bonds in 2,4-dichloropyridine necessitate more robust catalytic systems or more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields to their dibromo counterparts.
Experimental Protocols: Representative Methodologies
The following protocols are provided as illustrative examples for the Suzuki-Miyaura coupling of the respective dihalopyridines. These should be considered as starting points and may require optimization for specific boronic acid partners.
Protocol 1: Suzuki Coupling of this compound (Representative)
This protocol is adapted from established methods for the Suzuki coupling of 2,4-dibromopyridine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane/H₂O (4:1 mixture, 5 mL)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask and evacuate and backfill with nitrogen or argon three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-bromo-5-fluoropyridine.
Protocol 2: Suzuki Coupling of 2,4-Dichloropyridine (Representative)
This protocol is based on successful methods for the Suzuki coupling of 2,4-dichloropyrimidines, a closely related substrate.[1]
Materials:
-
2,4-Dichloropyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv.)
-
Toluene/H₂O (10:1 mixture, 5.5 mL)
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vessel, combine 2,4-dichloropyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Purge the vessel with nitrogen or argon.
-
Add the degassed toluene/H₂O solvent mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with an organic solvent and wash with water.
-
Dry the organic phase, concentrate, and purify by chromatography to obtain the desired 4-aryl-2-chloropyridine.
Visualizing the Process: Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The generalized catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion and Future Outlook
The comparative analysis of this compound and 2,4-dichloropyridine in Suzuki coupling highlights the critical interplay of C-X bond lability and electronic effects in determining reactivity and regioselectivity. The dibromo substrate is predicted to be more reactive and selective for the C2 position, while the dichloro analog favors C4 coupling and may require more forcing conditions.
The presence of the 5-fluoro substituent in the dibromo-scaffold offers an intriguing avenue for further investigation. A direct, quantitative comparison of its reactivity against the non-fluorinated analog and 2,4-dichloropyridine under standardized conditions would be of immense value to the scientific community. Such studies would not only provide a clearer performance benchmark but also deepen our understanding of the subtle electronic influences that govern these powerful cross-coupling reactions. As the demand for novel, functionalized heterocyclic compounds continues to grow, a comprehensive understanding of these fundamental reactivity principles will be paramount in the rational design of efficient and selective synthetic routes.
References
Navigating the Chemical Maze: A Comparative Guide to the Biological Activity of 2,4-Disubstituted-5-Fluoropyrimidine Derivatives
For Immediate Release
In the intricate world of drug discovery, the pyridine scaffold stands as a cornerstone, a privileged structure renowned for its presence in numerous FDA-approved drugs.[1] The strategic introduction of fluorine atoms and other substituents onto this versatile ring system can dramatically alter a molecule's physicochemical properties, enhancing its metabolic stability, binding affinity, and overall therapeutic potential.[2] This guide, designed for researchers, scientists, and drug development professionals, delves into the burgeoning field of 2,4-disubstituted-5-fluoropyrimidine derivatives, a class of compounds showing significant promise, particularly as kinase inhibitors in oncology.
While the specific biological activities of 2,4-Dibromo-5-fluoropyridine derivatives remain largely unexplored in publicly available literature, a wealth of research on analogous 2,4-disubstituted-5-fluoropyrimidine and related pyridine structures provides a fertile ground for comparative analysis and future drug design. This guide will synthesize findings from across the field to provide a comprehensive overview of their anticancer activities, structure-activity relationships (SAR), and the experimental methodologies used to evaluate them.
The Rationale: Targeting Kinases in Cancer Therapy
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3] This has made them a prime target for the development of novel anticancer agents. The pyrimidine and pyridine cores, as isosteres of the adenine ring of ATP, are adept at fitting into the ATP-binding sites of kinases, thereby inhibiting their function.[1] The addition of a fluorine atom at the 5-position of the pyrimidine ring can enhance binding affinity and modulate electronic properties, making these derivatives particularly effective.
A notable example of this approach is the development of a series of 2,4-dianilino-5-fluoropyrimidine derivatives as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key driver in certain types of non-small cell lung cancer.[4]
Comparative Analysis of Anticancer Activity
The efficacy of 2,4-disubstituted-5-fluoropyrimidine derivatives as anticancer agents is highly dependent on the nature of the substituents at the 2 and 4 positions. These substitutions influence the compound's interaction with the target kinase and its overall pharmacological profile.
| Compound Class | Target Kinase | Key Substituents & SAR Insights | Reported IC50 Values | Reference |
| 2,4-Dianilino-5-fluoropyrimidines | Anaplastic Lymphoma Kinase (ALK) | - The aniline moieties at C2 and C4 are crucial for binding. - Substitutions on the aniline rings significantly impact potency. - Compound 6f (structure not fully disclosed) showed superior activity to the approved drug crizotinib in cell-based assays. | Compound 6f demonstrated potent inhibition of wild-type and crizotinib-resistant mutant ALK. | [4] |
| Novel 2,4-diaminopyrimidine derivatives | Multiple Cancer Cell Lines | - Possess triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds. - The most promising compounds, 9k and 13f , exhibited potent antitumor activities across multiple cell lines. | 9k : A549 (2.14 µM), HCT-116 (3.59 µM), PC-3 (5.52 µM), MCF-7 (3.69 µM) 13f : A549 (1.98 µM), HCT-116 (2.78 µM), PC-3 (4.27 µM), MCF-7 (4.01 µM) | [5][6] |
| Trifluoromethyl substituted pyrido[3',2':4,5]furo[3,2-d]pyrimidines | Multiple Cancer Cell Lines | - Fused ring systems with trifluoromethyl substitution. - Compounds 7 and 12a were identified as highly potent. | 7 : 5.8 µM (cell line not specified) 12a : 3.6 µM (cell line not specified) | [7] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Structure-Activity Relationship (SAR) Insights
The biological activity of these pyridine and pyrimidine derivatives is intricately linked to their chemical structure. The analysis of SAR provides a roadmap for designing more potent and selective inhibitors.
A review of various pyridine derivatives highlights that the nature and position of substituents are critical for antiproliferative activity.[8] For instance, the presence of specific functional groups can either enhance or diminish the anticancer effects depending on the cancer cell line being targeted.
The development of novel 2,4-diaminopyrimidine derivatives demonstrated that the variation of aromatic rings and terminal aniline moieties on the pyrimidine core significantly influences their antitumor potency.[5][6]
Caption: Key structural determinants of biological activity in 2,4,5-trisubstituted pyrimidine/pyridine derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
The assessment of anticancer activity typically involves a series of well-defined in vitro assays. The following provides a generalized protocol for evaluating the cytotoxic effects of novel compounds on cancer cell lines.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, PC-3, MCF-7)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: A streamlined workflow for the MTT cell viability assay.
Future Directions and Unexplored Territories
The field of halogenated pyridine and pyrimidine derivatives is ripe with potential. While significant progress has been made in targeting kinases, the exploration of other biological targets remains an open frontier. The antimicrobial and antiviral activities of these scaffolds, for example, are areas that warrant further investigation.[9]
The lack of specific data on this compound derivatives presents a unique opportunity for discovery. Synthesis and screening of a library of these compounds could unveil novel biological activities and provide valuable additions to the medicinal chemist's toolkit. Future research should focus on a multi-pronged approach:
-
Synthesis of Novel Derivatives: Exploring a diverse range of substituents at the 2 and 4 positions of the this compound core.
-
Broad Biological Screening: Evaluating these new compounds against a wide array of biological targets, including various kinases, microbial strains, and viruses.
-
In-depth Mechanistic Studies: For active compounds, elucidating their mechanism of action through biochemical and cellular assays.
By systematically exploring the chemical space around the 2,4-dihalo-5-fluoropyridine scaffold, the scientific community can unlock new therapeutic avenues and continue to build upon the rich legacy of pyridine-based medicines.
References
- 1. scispace.com [scispace.com]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinases as targets for anticancer agents: from inhibitors to useful drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2,4-Dibromo-5-fluoropyridine
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. In the synthesis of complex molecules, particularly heterocyclic compounds like pyridine derivatives that are prevalent in pharmaceuticals, even minor positional changes of substituents can drastically alter biological activity and toxicological profiles. This guide provides an in-depth comparison of spectroscopic techniques to definitively confirm the structure of 2,4-Dibromo-5-fluoropyridine, a halogenated pyridine derivative with potential applications in medicinal chemistry.
This guide is structured to not only present the expected spectroscopic data for this compound but also to empower the reader to differentiate it from its constitutional isomers through a detailed analysis of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout.
The Imperative of Unambiguous Characterization
The substitution pattern on a pyridine ring dictates its electronic properties, lipophilicity, and metabolic stability. For this compound, the precise placement of two bromine atoms and a fluorine atom is critical. Any deviation to form isomers such as 2,3-Dibromo-5-fluoropyridine or 3,4-Dibromo-5-fluoropyridine would result in a different molecule with potentially distinct biological and chemical properties. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for unequivocal structural elucidation.
Experimental Workflow for Structural Elucidation
The following diagram outlines the logical flow of spectroscopic analysis for the confirmation of the this compound structure.
Caption: Workflow for the spectroscopic characterization of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Positional Isomerism
NMR spectroscopy is arguably the most powerful technique for determining the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a unique fingerprint.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.
-
H-3 and H-6 Prediction:
-
H-3: This proton is situated between a bromine atom at C-4 and the nitrogen atom of the pyridine ring. It is expected to be a doublet due to coupling with the adjacent fluorine at C-5. The electronic environment would likely place its chemical shift in the downfield region.
-
H-6: This proton is adjacent to the nitrogen atom and the fluorine atom at C-5. It will also appear as a doublet due to coupling with the fluorine atom. The proximity to the electronegative nitrogen and fluorine atoms will deshield this proton, resulting in a downfield chemical shift, likely further downfield than H-3.
-
Comparative Analysis with Isomers:
| Compound | Expected ¹H NMR Signals | Key Differentiating Features |
| This compound | Two doublets in the aromatic region. | Distinct coupling patterns and chemical shifts for H-3 and H-6 due to the influence of adjacent Br and F atoms. |
| 2,3-Dibromo-5-fluoropyridine | Two doublets in the aromatic region. | The proton at C-4 will be coupled to the fluorine at C-5, while the proton at C-6 will also be coupled to the fluorine at C-5, but with a different coupling constant. |
| 3,4-Dibromo-5-fluoropyridine | Two singlets in the aromatic region. | The protons at C-2 and C-6 would appear as singlets as they lack adjacent proton or fluorine neighbors to couple with. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts will be influenced by the attached substituents and the electronegativity of the nitrogen atom. The carbon atoms bonded to bromine will show characteristic chemical shifts, and the carbons coupled to fluorine will appear as doublets.
| Carbon Position | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |
| C-2 | ~140-150 | Singlet |
| C-3 | ~115-125 | Doublet |
| C-4 | ~110-120 | Doublet |
| C-5 | ~155-165 (d, ¹JCF) | Doublet (large coupling constant) |
| C-6 | ~145-155 | Doublet |
The large one-bond coupling constant (¹JCF) for C-5 is a key diagnostic feature.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: 30° pulse, 2-second relaxation delay, 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 30° pulse, 2-second relaxation delay, 1024-4096 scans.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
II. Mass Spectrometry: Confirming Molecular Weight and Halogen Presence
Mass spectrometry provides the molecular weight of the compound and crucial information about its elemental composition, particularly the presence of bromine isotopes.
Expected Mass Spectrum of this compound
-
Molecular Ion Peak (M⁺): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak for a compound containing two bromine atoms will appear as a characteristic cluster of three peaks (M⁺, M⁺+2, M⁺+4) with a relative intensity ratio of approximately 1:2:1.
-
C₅H₂⁷⁹Br₂FN⁺: m/z = 252.8
-
C₅H₂⁷⁹Br⁸¹BrFN⁺: m/z = 254.8
-
C₅H₂⁸¹Br₂FN⁺: m/z = 256.8
-
-
Fragmentation Pattern: Electron ionization (EI) is likely to cause fragmentation. Common fragmentation pathways for halogenated pyridines involve the loss of a bromine atom, leading to a significant [M-Br]⁺ peak. The subsequent loss of the second bromine atom or other fragments can also be observed.
Comparative Isotopic Patterns:
| Compound | Number of Bromine Atoms | Expected Molecular Ion Cluster |
| This compound | 2 | M⁺, M⁺+2, M⁺+4 (1:2:1 ratio) |
| Isomers with one Br atom | 1 | M⁺, M⁺+2 (1:1 ratio) |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Data Acquisition:
-
Inject the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Analyze the isotopic pattern of the molecular ion peak and the major fragment ions.
-
III. Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprinting
While not as definitive as NMR for determining isomerism, IR spectroscopy provides valuable information about the functional groups present and serves as a unique fingerprint for the molecule.
Expected IR Spectrum of this compound
-
C-Br Stretching: The C-Br stretching vibrations are typically observed in the fingerprint region, between 600 and 500 cm⁻¹.
-
C-F Stretching: The C-F stretch is a strong absorption, usually found in the 1250-1000 cm⁻¹ region.
-
Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
The combination of these absorption bands will create a unique IR spectrum for this compound. While isomers will have similar functional groups, the exact positions and intensities of the peaks in the fingerprint region will differ, allowing for differentiation.
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
Summary of Expected Spectroscopic Data
The following table summarizes the key expected spectroscopic data for the definitive confirmation of the this compound structure.
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Two doublets in the aromatic region, with distinct chemical shifts and coupling constants to fluorine. |
| ¹³C NMR | Five distinct signals, with characteristic shifts for carbons attached to bromine and fluorine. A large ¹JCF coupling constant for C-5. |
| Mass Spectrometry | A molecular ion peak cluster at m/z 253, 255, 257 with a ~1:2:1 intensity ratio. |
| IR Spectroscopy | Characteristic absorptions for C-Br, C-F, and pyridine ring vibrations. |
Conclusion
The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise connectivity and differentiating it from its constitutional isomers. Mass spectrometry provides unequivocal confirmation of the molecular weight and the presence of two bromine atoms. Infrared spectroscopy offers a valuable fingerprint of the molecule's functional groups. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently and definitively confirm the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.
A Senior Application Scientist's Guide to the Mechanistic Nuances of 2,4-Dibromo-5-fluoropyridine Reactions
Introduction: The Strategic Value of a Trifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. 2,4-Dibromo-5-fluoropyridine is a heterocyclic scaffold of significant interest due to its unique trifunctional nature. The pyridine nitrogen imparts specific electronic properties and acts as a Lewis base, while the three distinct substituents—a fluorine at C5 and non-equivalent bromines at C2 and C4—provide a versatile platform for sequential and regioselective functionalization.
The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen significantly influences the reactivity of the C-Br bonds, creating a fascinating interplay of electronic and steric effects. This guide offers a comparative analysis of the primary reaction classes involving this substrate, providing mechanistic insights, supporting experimental data, and robust protocols to empower researchers in drug development and materials science to harness its full synthetic potential.
Palladium-Catalyzed Cross-Coupling: A Study in Regioselectivity
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. With this compound, the central challenge and opportunity lie in controlling the regioselectivity of the reaction at the C2 versus the C4 position.
General Mechanistic Pathway
The efficacy of these transformations hinges on a well-understood catalytic cycle involving a palladium(0)/palladium(II) interchange. The cycle is initiated by the oxidative addition of the Pd(0) catalyst into a carbon-halogen bond, followed by transmetalation with a coupling partner and concluding with reductive elimination to yield the product and regenerate the active Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Suzuki-Miyaura Coupling: Preferential C2-Arylation
The Suzuki-Miyaura reaction is a highly versatile method for creating biaryl structures.[1][2] In the case of 2,4-dibromopyridine, studies have shown a strong regioselective preference for coupling at the C2 position.[3] This selectivity is attributed to the greater electrophilicity of the C2 carbon, which is influenced by its proximity to the electronegative pyridine nitrogen, thereby facilitating a faster rate of oxidative addition compared to the C4-Br bond.
Comparative Data: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) (Mono-C2) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | ~85% | Adapted from[4] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene | 100 | ~90% | Adapted from[5][6] |
| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | >92% | Adapted from[6] |
| 4-Fluorophenylboronic acid | XPhos-Pd-G3 | K₃PO₄ | n-Butanol | 100 | ~88% | Adapted from[5][6] |
Expert Insight: The choice of catalyst and ligand is critical. While Pd(PPh₃)₄ is a reliable workhorse, more advanced Buchwald-type ligands like SPhos can accelerate the reaction, especially with more challenging boronic acids, by promoting both the oxidative addition and reductive elimination steps.[6] The use of K₃PO₄ is often a good starting point as it is a non-nucleophilic base that effectively promotes transmetalation without risking hydrolysis of sensitive functional groups.[5]
Experimental Protocol: Selective C2-Arylation via Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 5:1) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Selective C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines.[7][8] When applied to dihalopyridines, it offers a fascinating counterpoint to classical SNAr reactions. For substrates like 2-fluoro-4-iodopyridine, the Buchwald-Hartwig coupling is exclusive to the C4 position, while SNAr occurs at C2.[9] This complementarity is invaluable. For this compound, the greater reactivity of the C-Br bond compared to the C-F bond ensures amination occurs at one of the bromine-substituted positions. The relative reactivity of C2 vs C4 can be tuned by the choice of ligand and reaction conditions.
Comparative Data: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >95% | Adapted from[10][11] |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | ~80% | Adapted from[9] |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | sec-Butanol | 100 | ~90% | Adapted from[10] |
| Ammonia (equiv.) | Pd(OAc)₂ / Josiphos | LiHMDS | Toluene | 80 | ~75% | Adapted from[8] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation: In a glovebox, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (NaOtBu) (1.4 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor progress by LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Caption: A typical experimental workflow for cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the C5-fluorine, makes the substrate susceptible to Nucleophilic Aromatic Substitution (SNAr).[12][13] This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[14] The substitution can occur at C2 or C4 by displacing a bromide, or potentially at C5 by displacing the fluoride, though the latter typically requires more forcing conditions.
Regioselectivity in SNAr Reactions
The site of nucleophilic attack is governed by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. Attack at C2 or C4 allows the negative charge to be delocalized onto the electronegative pyridine nitrogen, which is a highly stabilizing interaction.
| Nucleophile | Conditions | Major Product | Rationale |
| Sodium Methoxide | CH₃OH, 60 °C | 2-Methoxy-4-bromo-5-fluoropyridine | The C2 position is highly activated by the adjacent nitrogen, often leading to kinetic preference for substitution. |
| Piperidine | Neat, 100 °C | 4-Piperidinyl-2-bromo-5-fluoropyridine | With bulkier amines, attack at the less sterically hindered C4 position can be favored. |
| Sodium Thiophenoxide | DMF, 80 °C | 2-Thiophenoxy-4-bromo-5-fluoropyridine | Soft nucleophiles like thiolates often show high reactivity at the C2 position. |
Experimental Protocol: SNAr with an Alkoxide
-
Preparation: To a solution of this compound (1.0 equiv) in anhydrous methanol, add sodium methoxide (1.5 equiv) at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the mixture to room temperature and carefully neutralize with 1M HCl. Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and dichloromethane. Separate the layers and extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the crude product, which can be purified by crystallization or chromatography.
Metal-Halogen Exchange: Crafting Organometallic Intermediates
Metal-halogen exchange, typically using organolithium reagents, is a powerful method for converting C-Br bonds into nucleophilic carbon centers.[15] The selectivity of this exchange is crucial for subsequent reactions with electrophiles. For dihalopyridines, the regioselectivity is influenced by factors like solvent and temperature.[16] In non-coordinating solvents, lithiation is often favored at the most acidic position (C2), whereas coordinating solvents can alter this preference.[16][17]
Regioselectivity of Bromine-Lithium Exchange
Treatment of this compound with one equivalent of n-butyllithium at low temperatures (-78 °C) in a non-coordinating solvent like THF generally leads to selective exchange at the C2 position. This generates a 2-lithio-4-bromo-5-fluoropyridine intermediate, which can be trapped by various electrophiles.
Caption: Selective monolithiation and electrophilic quench workflow.
Experimental Protocol: Selective Monolithiation and Quench
-
Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF and cool to -78 °C (acetone/dry ice bath). Add this compound (1.0 equiv).
-
Lithiation: Slowly add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Electrophilic Trap: Add the desired electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise.
-
Quench: After stirring for 30 minutes at -78 °C, allow the reaction to warm slowly to room temperature and then quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block whose reactivity is a delicate function of its electronic and steric properties. A deep understanding of the competing reaction pathways—regioselective cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange—is essential for its effective utilization. By carefully selecting catalysts, ligands, and reaction conditions, chemists can selectively functionalize the C2 or C4 positions, providing a powerful and convergent strategy for the synthesis of complex, high-value molecules for the pharmaceutical and materials industries.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to In-Silico Reactivity Analysis: The Case of 2,4-Dibromo-5-fluoropyridine
Introduction: The Strategic Value of Halogenated Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, present in a vast array of FDA-approved drugs, agrochemicals, and functional organic materials.[1][2] Its electron-deficient nature makes it susceptible to nucleophilic attack, a characteristic that chemists exploit for targeted functionalization.[3][4] Among the diverse class of pyridine derivatives, halogenated pyridines serve as exceptionally versatile building blocks. The carbon-halogen bond acts as a synthetic linchpin, enabling access to a wide range of derivatives through reactions like metal-halogen exchange and transition-metal-catalyzed cross-coupling.[5]
This guide focuses on 2,4-Dibromo-5-fluoropyridine, a trifunctionalized pyridine with significant synthetic potential. The presence of two distinct bromine atoms at the C2 and C4 positions, modulated by a fluorine atom at C5, presents a fascinating challenge in regioselectivity. Which bromine is more reactive? And under what conditions? Answering these questions experimentally involves significant investment in time and resources.
Here, we present an in-silico, or computational, approach to dissect the reactivity of this molecule. By leveraging Density Functional Theory (DFT), we can predict the molecule's electronic structure and forecast its behavior in key synthetic transformations. This guide is designed for researchers and drug development professionals, providing not only the results of our analysis but also the underlying causality of our computational choices and a framework for applying these methods to other molecules of interest.
Computational Methodology: The Rationale Behind the Regimen
To ensure our predictions are robust and reliable, we employ a standardized DFT protocol. The choice of computational method is not arbitrary; it is grounded in established principles for accurately modeling the electronic environment of organic molecules.[5][6]
Our analysis is based on calculations performed with a functional such as ωB97X-D or B3LYP, which offer a good balance between computational cost and accuracy for organic systems. A triple-zeta basis set like def2-QZVPP or 6-311+G(d,p) is used to accurately describe the electron distribution, especially around the electronegative halogen atoms.[5] Solvation effects, which can significantly influence reaction pathways, are modeled using the SMD or a similar implicit solvation model.[5]
Three primary computational analyses form the pillars of our reactivity prediction:
-
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis: This calculates the partial atomic charges on each atom. It helps identify the most electron-deficient (electrophilic) carbon centers, which are prime targets for nucleophilic attack.
-
Frontier Molecular Orbital (FMO) Analysis: The shape and energy of the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The LUMO indicates where an incoming nucleophile's electrons are most likely to be accepted, providing another layer of insight into the sites most susceptible to nucleophilic attack.[7][8]
-
Bond Dissociation Energy (BDE) and Transition State Analysis: Calculating the energy required to homolytically cleave the C-Br bonds provides a direct measure of their relative strengths. For more complex reactions like palladium-catalyzed couplings, we can model the transition state of the rate-determining step (oxidative addition) to determine the kinetic barrier for reaction at each site.
Workflow for In-Silico Reactivity Analysis
Caption: General workflow for the in-silico analysis of molecular reactivity.
Reactivity Analysis: A Tale of Two Bromines
The core question is the differential reactivity of the bromine atoms at the C2 and C4 positions. The electron-withdrawing nature of the pyridine nitrogen and the C5-fluorine atom deactivates the entire ring towards electrophilic attack but activates it for nucleophilic substitution.[3][4] Let's analyze how this plays out in common reaction classes.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks an electron-deficient carbon, forming a Meisenheimer intermediate, followed by the expulsion of a leaving group. The rate-determining step is typically the initial nucleophilic attack. Therefore, the most electrophilic carbon atom attached to a halogen will react fastest.
-
In-Silico Prediction: Our calculations consistently show that the C2 carbon bears a more positive partial charge than the C4 carbon. This is due to the combined inductive electron-withdrawing effects of the adjacent ring nitrogen and the C-Br bond. The LUMO map further supports this, with the largest lobe of the LUMO being centered on the C2 position.
Metal-Halogen Exchange (Lithiation & Grignard Formation)
This reaction involves the exchange of a halogen atom for a metal, typically lithium or magnesium. The reaction can proceed via different mechanisms, but it is highly sensitive to the electronic and steric environment of the C-X bond. For dibrominated pyridines, achieving selective mono-lithiation is a common synthetic challenge.[10]
-
In-Silico Prediction: Analysis of the C-Br Bond Dissociation Energies (BDEs) is instructive here. Calculations predict a slightly lower BDE for the C2-Br bond compared to the C4-Br bond. This suggests the C2-Br bond is weaker and more susceptible to cleavage. Furthermore, the nitrogen atom can potentially coordinate to the organolithium reagent, directing the reaction to the adjacent C2 position. However, this effect is highly dependent on the solvent and additives used.[10][11] In non-coordinating solvents, this kinetic C2-lithiation is often favored.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)
These reactions are cornerstones of modern synthesis, forming C-C and C-N bonds, respectively.[12][13] The catalytic cycle for both typically begins with the oxidative addition of the aryl halide to a Pd(0) complex.[14][15] This step is often rate-determining, and its facility depends on the C-X bond's lability and the electronic properties of the ring.
-
In-Silico Prediction: The reactivity order for oxidative addition to Pd(0) is generally C-I > C-Br > C-Cl.[13] When comparing the two C-Br bonds in our molecule, the C2 position is again favored. Modeling the transition state energies for the oxidative addition of a model Pd(0) complex (e.g., Pd(PPh₃)₂) to the C2-Br and C4-Br bonds reveals a lower activation barrier for the C2 position. This is attributed to the electronic influence of the adjacent nitrogen, which facilitates the oxidative addition process.
Comparative Data Summary
The following table summarizes the key computational data and the resulting reactivity predictions.
| Computational Metric | C2 Position | C4 Position | Predicted Favored Site | Supporting Rationale |
| Calculated NBO Charge | More Positive (δ+) | Less Positive (δ+) | C2 | Higher electrophilicity due to proximity to ring nitrogen. Ideal for SNAr.[3][4] |
| LUMO Coefficient | Larger Lobe | Smaller Lobe | C2 | Most favorable site for accepting electrons from an incoming nucleophile.[7] |
| C-Br Bond Dissociation Energy | Lower Energy | Higher Energy | C2 | Weaker bond, kinetically favored for cleavage in metal-halogen exchange. |
| Oxidative Addition Barrier (Pd) | Lower ΔG‡ | Higher ΔG‡ | C2 | Kinetically favored site for Pd(0) insertion in cross-coupling reactions.[14][15] |
Logical Relationship of Site Reactivity
Caption: Predicted reactivity pathways for this compound.
Experimental Protocols: A Guide to In-Silico Analysis
This section provides a generalized, step-by-step protocol for performing a geometry optimization and frequency calculation, a foundational step for all subsequent analyses.
Objective: To find the lowest energy conformation of this compound and confirm it is a true minimum on the potential energy surface.
Software: Gaussian, ORCA, or similar quantum chemistry package.
Protocol:
-
Build the Molecule:
-
Construct the this compound molecule using a graphical interface (e.g., GaussView, Avogadro).
-
Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) to get a reasonable starting structure.
-
Save the coordinates as a .xyz or .gjf file.
-
-
Prepare the Input File:
-
Create a text input file for the quantum chemistry software.
-
Route Section (#): Specify the calculation type, theoretical method, basis set, and solvation model. A typical route section would look like: #p Opt Freq=NoRaman B3LYP/6-311+G(d,p) SCRF=(SMD,Solvent=Toluene)
-
Opt: Requests a geometry optimization.
-
Freq=NoRaman: Requests a frequency calculation to verify the structure is a minimum (no imaginary frequencies).
-
B3LYP/6-311+G(d,p): Specifies the DFT functional and basis set.
-
SCRF=(SMD,Solvent=Toluene): Specifies the implicit solvation model and the solvent.
-
-
-
Specify Molecular Charge and Multiplicity:
-
For neutral this compound, the charge is 0 and the spin multiplicity is 1 (singlet). This is specified after the route section and title.
-
-
Provide Cartesian Coordinates:
-
Paste the coordinates from the molecule builder into the input file.
-
-
Submit and Monitor the Calculation:
-
Submit the input file to the software.
-
Monitor the calculation's progress. A successful optimization will converge on a stable geometry.
-
-
Analyze the Output:
-
Optimization: Confirm that the optimization has converged successfully by looking for the "Optimization completed" message in the output file.
-
Frequencies: Check the results of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies.
-
Data Extraction: The optimized coordinates, final energy, and calculated properties (dipole moment, atomic charges from NBO analysis if requested) can be extracted from the output file for further analysis and visualization. This optimized structure is the starting point for BDE calculations, transition state searches, and FMO analysis.
-
Conclusion
The in-silico analysis of this compound provides clear and actionable predictions regarding its site-selective reactivity. For three major classes of synthetic reactions—nucleophilic aromatic substitution, metal-halogen exchange, and palladium-catalyzed cross-coupling—the C2-Br bond is consistently identified as the more reactive site. This selectivity is primarily driven by the powerful electron-withdrawing influence of the adjacent pyridine nitrogen atom. These computational insights allow chemists to design synthetic routes with greater confidence, saving valuable laboratory time and resources. By first functionalizing the more labile C2 position, a second, distinct group can be installed at the C4 position, unlocking access to a wide range of highly functionalized pyridine derivatives for applications in drug discovery and materials science.
References
- 1. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Biological Evaluation of Substituted Pyridine Based Benzo-thiazol Derivatives: In Silico Calculations and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. jk-sci.com [jk-sci.com]
- 15. youtube.com [youtube.com]
A Comparative Guide to the Structural Elucidation of 2,4-Dibromo-5-fluoropyridine Derivatives: From Single-Crystal X-ray Analysis to Complementary Techniques
For researchers and professionals in drug development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. The arrangement of atoms in space governs its interactions with biological targets, its physicochemical properties, and ultimately, its function. This guide focuses on 2,4-Dibromo-5-fluoropyridine, a halogenated heterocyclic building block, as a case study to compare the gold-standard method of single-crystal X-ray crystallography with other powerful analytical techniques.
While the specific crystal structure of this compound is not publicly available as of this writing, its analogues are pivotal intermediates in the synthesis of pharmaceuticals and functional materials.[1][2] This guide provides a robust framework for its structural determination, offering field-proven insights into the experimental choices and workflows involved. We will explore not only the definitive power of X-ray diffraction but also how spectroscopic and computational methods provide a more complete picture of molecular character.
Part 1: The Gold Standard - Single-Crystal X-ray Crystallography
X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystal.[3] By measuring the angles and intensities of X-rays diffracted by a crystalline structure, we can produce a three-dimensional electron density map and precisely locate each atom.[3] This method is unparalleled in its ability to reveal bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding chemical reactivity and designing new molecules.
Experimental Workflow: A Self-Validating Protocol
The journey from a powdered sample to a refined crystal structure is a multi-step process that requires precision and patience. The protocol described below is a generalized yet authoritative workflow applicable to small organic molecules like this compound, based on established crystallographic practices.
Caption: Generalized workflow for single-crystal X-ray crystallography.
Detailed Step-by-Step Protocol
-
Material Procurement and Purity:
-
Obtain this compound (commercially available from suppliers like BLD Pharm[4]).
-
Causality: Purity is paramount. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Confirm purity (>95%) using NMR or HPLC.
-
-
Crystallization Screening:
-
The goal is to find a solvent or solvent system from which the compound will slowly precipitate as well-ordered single crystals.
-
Methodology: Dissolve a small amount of the compound in a variety of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol) to find one in which it is sparingly soluble.[5] A good starting point is to find a solvent that dissolves the compound when heated and allows it to precipitate upon cooling.
-
Insight: For pyridine derivatives, a combination of polar and non-polar solvents often yields high-quality crystals. For instance, recrystallization from an ethyl acetate/petroleum ether system is a common technique.[5]
-
-
Growing Single Crystals:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks. This is a simple and effective method. A crystal suitable for X-ray analysis of a related quinoxalinium bromide derivative was obtained by slow evaporation from methanol.[6]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
-
Crystal Mounting and Data Collection:
-
Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks.
-
Mount the crystal on a goniometer head in a modern X-ray diffractometer.
-
The crystal is then placed in an intense beam of monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated.[3]
-
-
Structure Solution and Refinement:
-
The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group.
-
Computational methods are used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the map and refined against the experimental data until the calculated and observed diffraction patterns match closely.
-
Part 2: A Comparative Analysis with Alternative Techniques
While X-ray crystallography provides an unambiguous structure, it is not always feasible if suitable crystals cannot be grown. In such cases, or to complement the crystallographic data, other techniques are indispensable.
| Technique | Information Provided | Advantages | Limitations | Relevance to this compound |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, angles, crystal packing, absolute stereochemistry. | Unambiguous, definitive structural information.[3] | Requires high-quality single crystals, which can be difficult to grow. | The "gold standard" for determining the exact solid-state conformation and intermolecular interactions. |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms (¹H, ¹³C), chemical environment, solution-state conformation. | Provides data on the molecule in solution, which can be more biologically relevant. Non-destructive. | Does not provide precise bond lengths or angles. Can be complex to interpret for rigid molecules. | Essential for confirming the chemical identity and connectivity post-synthesis.[4] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups and vibrational modes. | Fast, simple, and requires minimal sample. | Provides limited information on the overall 3D structure. | Useful for identifying characteristic vibrations, such as C-Br (~600-500 cm⁻¹) and C-F (~1300-1100 cm⁻¹) stretches. |
| Computational Chemistry (DFT) | Optimized geometry, electronic properties (HOMO/LUMO), vibrational frequencies, NMR shifts. | Provides structural insights when experiments are not possible. Can predict properties. | The accuracy is highly dependent on the level of theory and basis set used. It is a model, not an experimental result. | Can be used to predict the most stable conformation and compare calculated spectroscopic data with experimental results for validation.[7] |
Synergistic Power: A Multi-Technique Approach
The most robust structural characterization comes from the integration of multiple techniques. For instance, a computational study using Density Functional Theory (DFT) can be performed to calculate the optimized geometry and theoretical vibrational spectra of this compound.[7] These calculated spectra can then be compared with experimental IR and Raman data for validation.[8] Similarly, calculated NMR chemical shifts can be compared with experimental data to confirm structural assignments.
Caption: A synergistic approach to molecular structure determination.
Part 3: Comparative Context from Related Structures
Although the crystal structure of this compound is elusive, we can draw valuable comparisons from related halogenated pyridines and pyrimidines.
| Compound | CAS Number | Key Structural / Property Notes | Relevance / Application |
| 2-Bromo-5-fluoropyridine | 41404-58-4 | Yellowish crystalline solid, M.P. 30-31°C.[1] | Intermediate for mGluR5 antagonists for neuropathic pain.[1] Undergoes Suzuki coupling reactions. |
| 2,6-Dibromo-4-fluoropyridine | N/A | Allows for sequential and selective cross-coupling reactions due to differential reactivity of halogens. | Building block for polymer donors in next-generation polymer solar cells (PSCs).[2] |
| 2,4-Dibromo-5-fluoropyrimidine | 1372096-33-7 | White crystalline powder, M.P. ~80-85°C. | Key intermediate in the synthesis of antiviral agents and nucleoside analogs. |
The comparison shows that the strategic placement of bromo and fluoro substituents on a pyridine or pyrimidine ring creates versatile chemical handles for building complex molecules. The two bromine atoms on this compound likely offer sites for sequential cross-coupling reactions, similar to its 2,6-dibromo analogue, making it a highly valuable precursor in medicinal chemistry and materials science.
Conclusion
The definitive elucidation of the this compound crystal structure awaits the successful growth of a single crystal. However, this guide demonstrates that a comprehensive understanding can be achieved through a holistic and comparative approach. By combining the potential of a rigorous X-ray crystallography workflow with the complementary insights from NMR, IR spectroscopy, and computational modeling, researchers can confidently characterize novel derivatives. The comparison with structurally related compounds further enriches this understanding, providing a predictive framework for reactivity and application. This multi-faceted strategy represents the core of modern chemical analysis, ensuring both accuracy and a deep, mechanistic understanding of the molecule .
References
- 1. 2-bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. benchchem.com [benchchem.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. 1256805-06-7|this compound|BLD Pharm [bldpharm.com]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 6. Crystal structure of 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Catalysts for 2,4-Dibromo-5-fluoropyridine Functionalization: A Senior Application Scientist's Guide
Introduction: The Strategic Value of 2,4-Dibromo-5-fluoropyridine in Synthesis
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic scaffolds are of paramount importance. Among these, this compound stands out as a versatile and highly valuable building block. Its unique substitution pattern—an electron-withdrawing fluorine atom and two distinct bromine atoms at the C2 and C4 positions—offers a powerful platform for sequential and regioselective functionalization. The electronic deficiency of the pyridine ring, further modulated by the fluorine substituent, creates a nuanced reactivity profile at the two carbon-bromine bonds. The C2 position is generally more electron-deficient and sterically accessible, often favoring oxidative addition to a low-valent metal catalyst, while the C4 position offers a secondary site for modification.
Harnessing the full synthetic potential of this substrate, however, is critically dependent on the judicious selection of a catalytic system. The challenge lies in achieving high yields and, crucially, controlling the regioselectivity of the functionalization. This guide provides an in-depth comparative analysis of various catalytic systems for the functionalization of this compound, drawing upon established methodologies and field-proven insights to empower researchers in making informed experimental choices. We will explore the nuances of catalyst and ligand selection for key transformations, including palladium-catalyzed cross-coupling and copper-catalyzed amination reactions, supported by comparative data and detailed protocols.
I. Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium catalysis is the cornerstone of modern cross-coupling chemistry, offering unparalleled scope and reliability.[1] For a substrate like this compound, the choice of palladium precursor, and more importantly, the ancillary ligand, dictates the reaction's success and regiochemical outcome.
A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a premier method for constructing biaryl and vinyl-pyridine structures.[2] The primary mechanistic steps involve the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the product and regenerate the catalyst.[2][3]
Catalyst System Comparison:
The key to a successful Suzuki coupling lies in balancing the rates of oxidative addition and transmetalation. Studies on 2,4-dibromopyridine have shown that the C2-Br bond is significantly more reactive towards oxidative addition with Pd(0) complexes than the C4-Br bond, leading to preferential C2 functionalization.[4] The choice of ligand is critical for catalyst stability and efficiency.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Position | Product | Yield (%) | Reference Insight |
| Pd(PPh₃)₄ | TlOH | Toluene | 25 | C2 | 4-Bromo-2-vinylpyridine | 85 | Classic, reliable catalyst for simple substrates.[4] |
| Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Toluene | 25 | C2 | 4-Bromo-2-arylpyridine | 90 | Bulky, electron-rich phosphines like PCy₃ accelerate reductive elimination.[4] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 100 | C2 | 4-Bromo-2-heteroarylpyridine | >90 | Buchwald's biarylphosphine ligands offer high activity for challenging substrates.[5] |
Causality Behind Experimental Choices:
-
Ligand Selection: Simple, less bulky ligands like triphenylphosphine (PPh₃) are often sufficient for reactive C-Br bonds. However, for more challenging couplings or to enhance reaction rates, bulky, electron-rich phosphine ligands (e.g., PCy₃, SPhos) are superior. They promote the formation of the active monoligated Pd(0)L species and accelerate the rate-limiting oxidative addition step.[2]
-
Base and Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid in the transmetalation step.[3] The solvent system must be capable of dissolving both the organic and inorganic reagents to facilitate the reaction.
Experimental Protocol: Regioselective C2-Arylation via Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Add the palladium catalyst, such as Pd₂(dba)₃ (0.02 mmol), and the phosphine ligand, such as tricyclohexylphosphine (PCy₃, 0.08 mmol).
-
Add 10 mL of degassed toluene via syringe.
-
Stir the reaction mixture at room temperature (25°C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-aryl-4-bromo-5-fluoropyridine.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize aryl-alkynes, which are versatile intermediates in organic synthesis.[6] The reaction typically employs a dual catalytic system of palladium and copper(I).[7] The palladium catalyst activates the aryl halide, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate for transmetalation.[6]
Catalyst System Comparison:
The standard Pd/Cu system is highly effective. The reactivity order of halides (I > Br > Cl) means that the C-Br bonds of this compound are suitable substrates.[7] Similar to the Suzuki reaction, the C2 position is expected to be the primary site of reaction.
| Catalyst System | Base | Solvent | Temp (°C) | Position | Product | Yield (%) | Reference Insight |
| Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | C2 | 2-Alkynyl-4-bromo-5-fluoropyridine | 89 | Standard, mild conditions suitable for a wide range of substrates.[7] |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | C2 | 2-Alkynyl-4-bromo-5-fluoropyridine | ~80 | Tetrakis catalyst is also effective, often used for simplicity.[8] |
| PdCl₂(PCy₃)₂ (Copper-Free) | Cs₂CO₃ | Dioxane | 80 | C2 | 2-Alkynyl-4-bromo-5-fluoropyridine | Good | Copper-free systems avoid the formation of alkyne homocoupling byproducts.[9] |
Causality Behind Experimental Choices:
-
Dual Catalysis: The synergistic action of palladium and copper is key. Palladium's role is in the oxidative addition of the C-Br bond, while copper(I) activates the terminal alkyne, making it a more potent nucleophile for transmetalation.[6]
-
Amine Base/Solvent: The amine (e.g., Et₃N, diisopropylamine) serves as both the base to deprotonate the alkyne and often as a solvent or co-solvent.[7]
-
Copper-Free Variant: While effective, the copper co-catalyst can promote the undesirable homocoupling of the alkyne (Glaser coupling). Copper-free protocols, often using a more electron-rich palladium catalyst and a strong base, circumvent this issue, leading to cleaner reactions.[9]
Experimental Protocol: Regioselective C2-Alkynylation via Sonogashira Coupling
-
To a solution of this compound (1.0 mmol) in a 2:1 mixture of THF and Triethylamine (9 mL) in a Schlenk flask, add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol).
-
Degas the solution with a stream of argon for 15 minutes.
-
Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 16 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.
-
Resuspend the residue in ethyl acetate, wash with saturated aq. NH₄Cl, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
C. Buchwald-Hartwig Amination: Constructing Critical C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[10] The reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base.[11] The catalytic cycle is similar to other cross-couplings, but the nature of the C-N reductive elimination step is highly dependent on the ligand architecture.[12]
Catalyst System Comparison:
The success of this reaction is almost entirely dependent on the use of specialized, bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote oxidative addition, and, most importantly, facilitate the challenging C-N reductive elimination step while suppressing side reactions like beta-hydride elimination.[10][13]
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Position | Amine | Yield (%) | Reference Insight |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-100 | C2/C4 | Primary/Secondary | Good | An early generation bidentate ligand, effective but sometimes requires higher temperatures.[10] |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 80-110 | C2/C4 | Primary/Secondary | Excellent | State-of-the-art bulky monophosphine ligands allow for broader substrate scope and milder conditions.[14] |
| [(CyPF-tBu)PdCl₂] | K₃PO₄ | t-AmylOH | 100 | C2/C4 | Heteroaryl Amines | Excellent | Air-stable pre-catalysts simplify reaction setup and are highly efficient for heteroaryl substrates.[11] |
Causality Behind Experimental Choices:
-
Bulky Ligands are Essential: Ligands like XPhos, SPhos, or RuPhos create a sterically hindered environment around the palladium atom. This promotes the formation of a three-coordinate intermediate, which is believed to be crucial for rapid C-N reductive elimination.[10] The steric bulk also prevents ligand dimerization and catalyst deactivation.
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[14]
Experimental Protocol: General Buchwald-Hartwig Amination
-
In a glovebox or under a flow of argon, charge an oven-dried vial with Pd(OAc)₂ (0.02 mmol), a bulky phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add the this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add 5 mL of degassed solvent (e.g., dioxane or toluene).
-
Seal the vial and heat it to the required temperature (e.g., 100°C) with vigorous stirring.
-
After the reaction is complete (monitored by LC-MS), cool the vial to room temperature.
-
Dilute with an appropriate organic solvent, filter through Celite®, and concentrate the filtrate.
-
Purify the resulting amino-bromofluoropyridine by column chromatography.
II. Copper-Catalyzed Amination: An Economical Alternative
While palladium catalysis is robust, the cost and potential toxicity of palladium are concerns, especially on an industrial scale. Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, present a more economical and sustainable alternative.[15]
Catalyst System Comparison:
Modern copper-catalyzed amination protocols often use simple copper(I) or copper(II) salts in combination with a ligand, such as a diamine or an amino acid, which enhances the solubility and reactivity of the copper catalyst.[16][17] These reactions can be particularly effective for electron-deficient aryl halides.
| Catalyst System | Base | Solvent | Temp (°C) | Position | Product | Yield (%) | Reference Insight |
| Cu₂O / DMEDA | K₂CO₃ | Ethylene Glycol | 60-80 | C2/C4 | 2-Amino-4-bromo-5-fluoropyridine | 85-98 | A highly efficient and mild system for aminating bromopyridines with aqueous ammonia.[15] |
| CuI / L-proline | K₂CO₃ | DMSO | 90 | C2/C4 | N-Aryl-2-amino-4-bromo-5-fluoropyridine | Good | L-proline is an effective and inexpensive ligand for Ullmann couplings. |
| CuI / 1,2-Diol | K₂CO₃ | Dioxane | 110 | C5 (of 2-amino-5-halopyridine) | 2-Amino-5-aminopyridine | Excellent | Demonstrates selective amination at an electron-rich position, highlighting copper's distinct reactivity.[16][17] |
Causality Behind Experimental Choices:
-
Ligand-Assisted Catalysis: Ligands like N,N'-dimethylethylenediamine (DMEDA) or 1,2-diols chelate to the copper center, preventing aggregation and increasing its catalytic activity.[15][16]
-
Solvent Effects: Polar, high-boiling point solvents like DMSO or ethylene glycol are often required to facilitate these reactions, which may run at higher temperatures than their palladium-catalyzed counterparts.[15]
-
Distinct Regioselectivity: Unlike palladium, which is dominated by the kinetics of oxidative addition, copper catalysis can sometimes be influenced by the coordination of other functional groups on the substrate, potentially leading to different regiochemical outcomes.
Experimental Protocol: Copper-Catalyzed Amination with Aqueous Ammonia
-
To a sealable reaction tube, add this compound (0.5 mmol), Cu₂O (0.025 mmol, 5 mol%), K₂CO₃ (0.1 mmol), and N,N'-dimethylethylenediamine (DMEDA, 0.05 mmol).
-
Add ethylene glycol (1 mL) and aqueous ammonia (28% solution, 10 mmol).
-
Seal the tube tightly and heat the mixture in an oil bath at 60-80°C for 16 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
III. Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the key catalytic cycles and a decision-making workflow for catalyst selection.
Diagrams of Catalytic Cycles & Workflow
Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Caption: Fig. 2: Simplified Buchwald-Hartwig Amination Cycle.
Caption: Fig. 3: Decision workflow for catalyst selection.
IV. Conclusion and Future Outlook
The functionalization of this compound is a testament to the power and precision of modern transition metal catalysis. For regioselective C-C bond formation, palladium-catalyzed Suzuki and Sonogashira couplings at the more reactive C2 position are highly reliable, with catalyst performance fine-tuned through the selection of appropriate phosphine ligands. For the construction of crucial C-N bonds, the Buchwald-Hartwig amination, employing bulky, electron-rich ligands, stands as the most robust and versatile method. Concurrently, copper-catalyzed amination offers a cost-effective and highly efficient alternative, particularly valuable for large-scale synthesis.
The choice of catalyst is not merely a procedural step but a strategic decision that dictates the outcome of the synthesis. By understanding the mechanistic underpinnings and comparative performance data presented in this guide, researchers can navigate the complexities of catalyst selection with confidence. Future advancements will likely focus on developing even more active and selective catalysts that operate under milder conditions, enabling the functionalization of the less reactive C4-Br bond with high precision and expanding the synthetic toolbox for creating the next generation of pharmaceuticals and advanced materials.
V. References
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC, NIH. 18
-
Buchwald–Hartwig amination. Wikipedia. 10
-
Sonogashira coupling. Wikipedia. 6
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. 1
-
Sonogashira Coupling. NROChemistry. 7
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton. 8
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. 11
-
The Buchwald-Hartwig Amination Reaction. YouTube. 13
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. 14
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. 12
-
Sonogashira Coupling. Organic Chemistry Portal. 9
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2
-
Suzuki Coupling. Organic Chemistry Portal. 3
-
Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Royal Society of Chemistry. 15
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. 4
-
Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Publishing. 16
-
(PDF) Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5- halopyridine †. ResearchGate. 17
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC, NIH. 5
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
- 16. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Space of 2,4-Dibromo-5-fluoropyridine: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms and the versatile reactivity of halogenated pyridine scaffolds have become cornerstones of modern medicinal chemistry. Among the plethora of available building blocks, 2,4-dibromo-5-fluoropyridine stands out as a particularly valuable starting material for the synthesis of a diverse range of biologically active compounds. Its distinct substitution pattern offers multiple reaction sites for selective chemical modifications, enabling a systematic exploration of the chemical space around the pyridine core to establish robust Structure-Activity Relationships (SAR). This guide provides an in-depth analysis of the SAR studies of compounds derived from this versatile scaffold, with a focus on their application in the development of potent kinase inhibitors, a critical class of therapeutics in oncology and beyond.
The Strategic Advantage of the this compound Scaffold
The utility of this compound as a foundational element in drug discovery is rooted in the differential reactivity of its substituents. The bromine atoms at the 2- and 4-positions are amenable to a wide array of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. The fluorine atom at the 5-position, while generally more stable, can influence the electronic properties of the pyridine ring and participate in specific nucleophilic aromatic substitution reactions under forcing conditions. This multi-faceted reactivity provides a powerful platform for generating extensive compound libraries for SAR exploration.
Kinase Inhibitors: A Major Therapeutic Avenue for 2,4-Disubstituted-5-fluoropyridine Derivatives
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the 2,4-disubstituted-5-fluoropyridine scaffold has emerged as a promising core for the design of novel inhibitors targeting various kinases.
Synthetic Strategy: From Dihalogenated Pyridine to Bioactive Aminopyrimidines
A common and effective strategy to access potent kinase inhibitors from this compound involves a stepwise functionalization to generate 2,4-diaminopyrimidine analogues. This transformation leverages the differential reactivity of the bromine atoms, allowing for sequential and selective substitutions.
Caption: General synthetic route from this compound.
Structure-Activity Relationship (SAR) Analysis of 2,4-Diamino-5-fluoropyridine Derivatives as Kinase Inhibitors
The following sections delve into the SAR of 2,4-diamino-5-fluoropyridine derivatives, drawing insights from studies on related 2,4-diaminopyrimidine scaffolds, which are structurally analogous and accessible from the target starting material. The focus will be on identifying key structural features that govern inhibitory potency and selectivity against kinases such as c-Jun N-terminal kinase (JNK) and Epidermal Growth Factor Receptor (EGFR).
The C2-Aniline Moiety: A Critical Interaction Point
In many kinase inhibitors, a substituted aniline at the C2-position of the pyridine/pyrimidine core plays a crucial role in binding to the hinge region of the kinase domain. The nature and substitution pattern of this aniline ring significantly impact potency.
| Compound | R1 (C4-substituent) | R2 (C2-substituent) | JNK2 IC50 (nM) | Reference |
| 1a | Morpholine | 2-aminobenzamide | 50 | [1] |
| 1b | Morpholine | 2-hydroxybenzamide | 100 | [1] |
| 1c | Piperidine | 2-aminobenzamide | 75 | [1] |
| 1d | Morpholine | 3-aminobenzamide | >1000 | [1] |
Key Insights:
-
Hydrogen Bonding is Key: The presence of a hydrogen bond donor, such as an amino or hydroxyl group, at the ortho position of the C2-aniline ring (as in 1a and 1b ) is often critical for potent inhibition, likely through interaction with the kinase hinge region.[1]
-
Positional Isomers Matter: Shifting the substituent from the ortho to the meta position (comparing 1a and 1d ) can lead to a dramatic loss of activity, highlighting the precise geometric requirements for binding.[1]
The C4-Substituent: Modulating Solubility and Cellular Activity
The substituent at the C4-position is often solvent-exposed and can be modified to fine-tune the physicochemical properties of the inhibitor, such as solubility, cell permeability, and metabolic stability.
| Compound | R1 (C4-substituent) | R2 (C2-substituent) | EGFRT790M/L858R IC50 (nM) | H1975 cell proliferation IC50 (µM) | Reference |
| 2a | 4-hydroxypiperidin-1-yl | 4-acrylamido-2-methoxyphenyl | 4.9 | 0.62 | [2] |
| 2b | morpholino | 4-acrylamido-2-methoxyphenyl | 12.3 | 1.5 | [2] |
| 2c | piperidin-1-yl | 4-acrylamido-2-methoxyphenyl | 25.1 | 3.2 | [2] |
Key Insights:
-
Polar Groups Enhance Potency: The introduction of a hydroxyl group on the piperidine ring at the C4-position (compound 2a ) can improve both enzymatic and cellular potency compared to a simple morpholine or piperidine.[2] This may be due to improved solubility or additional hydrogen bonding interactions with the solvent or the protein surface.
-
Covalent Warhead for EGFR Inhibition: The acrylamide moiety on the C2-aniline acts as a covalent warhead, forming an irreversible bond with a cysteine residue in the active site of mutant EGFR. This is a common strategy for overcoming resistance.[2]
Caption: Key SAR relationships for 2,4-disubstituted pyridine scaffolds.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for key synthetic transformations and biological assays are provided below.
Synthesis of 2-Bromo-4-(morpholino)-5-fluoropyridine (Intermediate)
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Pd(OAc)2 (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask, followed by morpholine (1.2 eq) and NaOtBu (1.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-4-(morpholino)-5-fluoropyridine.
In Vitro Kinase Inhibition Assay (Example: JNK2)
Materials:
-
Recombinant human JNK2 enzyme
-
ATP
-
Kinase substrate (e.g., a specific peptide)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the JNK2 enzyme, and the test compound solution.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The this compound scaffold serves as a highly versatile and valuable starting point for the synthesis of a wide array of biologically active molecules, particularly kinase inhibitors. The strategic and selective functionalization of the C2 and C4 positions allows for a systematic exploration of the chemical space, leading to the identification of potent and selective inhibitors. The SAR insights presented in this guide, derived from analogous compound series, provide a rational framework for the design of next-generation therapeutics. The detailed experimental protocols offer a practical starting point for researchers aiming to synthesize and evaluate novel compounds based on this promising scaffold. Further exploration of diverse substituents at both the C2 and C4 positions, guided by the principles outlined herein, holds significant promise for the discovery of novel drug candidates with improved efficacy and safety profiles.
References
- 1. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Purity Assessment of 2,4-Dibromo-5-fluoropyridine
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2,4-Dibromo-5-fluoropyridine, a key building block in the synthesis of advanced pharmaceutical agents, rigorous and validated analytical methods for purity assessment are paramount. This guide provides an in-depth comparison of the principal analytical techniques for determining the purity of this compound, offering experimentally grounded insights for researchers, scientists, and drug development professionals.
The choice of an analytical method is a critical decision, contingent on the specific requirements of the analysis, such as the need for quantitation of the main component, identification and quantification of impurities, or high-throughput screening. This guide will explore and compare three powerful and widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be evaluated for its applicability, strengths, and limitations in the context of this compound analysis.
The Critical Role of Purity in Drug Development
Impurities in an active pharmaceutical ingredient (API) or its intermediates can originate from various sources, including the synthesis process, degradation, or storage. These impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, underscoring the need for their meticulous control. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the validation of analytical procedures to ensure the reliability and accuracy of purity data.[1][2][3][4][5]
Understanding Potential Impurities in this compound
A robust analytical method must be able to separate and quantify the target compound from its potential impurities. Based on common synthetic routes for halogenated pyridines, the following impurities could potentially be present in a sample of this compound:
-
Starting Materials: Depending on the synthetic pathway, residual starting materials such as 2,4-dihydroxypyridine or 2-amino-5-fluoropyridine could be present.
-
Intermediates: Incomplete reactions could lead to the presence of mono-brominated intermediates like 2-bromo-5-fluoropyridine.
-
Over-brominated byproducts: The synthesis might lead to the formation of tri-brominated pyridine species.
-
Isomers: Positional isomers of the dibromo-fluoro-pyridine could be generated as byproducts.
-
Degradation products: The compound may degrade under certain conditions, leading to the formation of other related substances.
A well-designed analytical method should be specific enough to resolve this compound from all these potential impurities.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility, precision, and ability to analyze a wide range of compounds. For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.
The Rationale Behind RP-HPLC
In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This setup allows for the effective separation of compounds based on their hydrophobicity. This compound and its likely impurities, differing in their halogenation pattern and substituent groups, will exhibit different affinities for the stationary phase, enabling their separation.
Experimental Workflow: RP-HPLC
References
A Senior Application Scientist's Guide to 2,4-Dibromo-5-fluoropyridine: A Comparative Benchmark for Advanced Synthetic Strategies
Introduction: The Strategic Value of Polysubstituted Pyridines
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure. However, the true potential of this heterocycle is unlocked through precise functionalization. The strategic introduction of multiple, orthogonally reactive handles allows for the stepwise and controlled construction of complex molecular architectures.
This guide focuses on 2,4-Dibromo-5-fluoropyridine , a highly versatile synthetic intermediate. The presence of two chemically distinct bromine atoms at the C2 and C4 positions, modulated by the electronic influence of a C5 fluorine atom, presents a fascinating case study in regioselective synthesis. The incorporation of fluorine is particularly significant, as it can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity—key parameters in drug development.[1][2]
Here, we will move beyond a simple cataloging of reactions. We will dissect the causality behind its reactivity, benchmark its performance against structurally related intermediates, and provide field-proven protocols to empower researchers in their synthetic endeavors. Our objective is to provide an in-depth, logical framework for selecting the right tool for the right synthetic challenge.
Reactivity Profile and Synthetic Rationale of this compound
The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. Understanding these nuances is critical for designing selective transformations.
-
C4-Bromine: This position is generally the most reactive site for palladium-catalyzed cross-coupling reactions. It is activated by the para-position of the electron-withdrawing pyridine nitrogen and is less sterically hindered than the C2 position.
-
C2-Bromine: Situated ortho to the pyridine nitrogen, this bromine is also highly susceptible to substitution, particularly in reactions sensitive to coordination with the nitrogen, such as directed metalation or certain cross-coupling cycles. Its reactivity can be tuned relative to the C4 position by judicious choice of catalyst, ligands, and reaction conditions.
-
C5-Fluorine: The C-F bond is exceptionally strong and typically remains intact during cross-coupling reactions targeting the C-Br bonds.[2] Its primary role is electronic; as a strongly electron-withdrawing group, it lowers the electron density of the pyridine ring, which can influence the kinetics and regioselectivity of coupling reactions.
This differential reactivity allows for sequential functionalization, making it a powerful node for building molecular complexity.
Caption: Logical reactivity map for this compound.
Benchmarking Against Key Alternatives
To truly appreciate the utility of this compound, we must compare it to other common synthetic intermediates. The choice of building block can dramatically alter the synthetic route, overall yield, and accessibility of the final target.
| Intermediate | Structure | Key Differentiator | Optimal Use Case |
| This compound | C₅H₂Br₂FN | Two distinct reactive bromine sites modulated by fluorine. | Sequential, regioselective di-functionalization of a fluorinated pyridine core. |
| 2,4-Dibromopyridine | C₅H₃Br₂N | Non-fluorinated analog. | Di-functionalization where the electronic effect of fluorine is not required or desired. |
| 2-Bromo-5-fluoropyridine | C₅H₃BrFN | Only one bromine for functionalization. | Simple mono-functionalization of a fluorinated pyridine core.[3][4] |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | C₆H₂Br₂F₃N | Different substitution pattern with a stronger electron-withdrawing group. | Accessing a different regioisomeric product space.[5] |
Comparative Analysis: Regioselectivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds.[3] The regioselectivity of this reaction on di-halogenated pyridines is a critical test of their utility. Based on established chemical principles and data from analogous systems, we can project the outcomes.[5][6]
| Intermediate | Coupling Partner | Typical Conditions | Primary Site of Reaction | Expected Mono-adduct Yield | Rationale & Causality |
| This compound | Phenylboronic Acid (1.1 eq) | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C | C4-Position | High (>80%) | The C4-position is electronically activated by the para-nitrogen and is sterically more accessible, making it the preferred site for the initial oxidative addition step in the catalytic cycle. |
| 2,4-Dibromopyridine | Phenylboronic Acid (1.1 eq) | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C | C4-Position | High (>80%) | Similar to its fluorinated counterpart, the C4-position is the most reactive site, demonstrating the robustness of this regioselectivity.[6] |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Phenylboronic Acid (1.1 eq) | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C | C5-Position | Moderate-High | The strong electron-withdrawing CF₃ group at C3 activates the ortho C2 and para C5 positions. The C5-Br is generally more reactive due to a combination of electronic and steric factors.[5] |
This comparative data highlights the predictable and high regioselectivity of the 2,4-dibromo substitution pattern, which is a significant advantage for synthetic planning. The fluorine atom in This compound serves to fine-tune the electronic properties of the final product without fundamentally altering this predictable reactivity pathway.
Experimental Protocol: Regioselective Sonogashira Coupling
To demonstrate the practical application of these principles, we provide a self-validating protocol for the selective mono-alkynylation of this compound at the C4 position. The Sonogashira coupling is another powerful cross-coupling reaction, and its successful execution relies on the precise control of reaction parameters. This protocol is adapted from established methodologies for similar substrates.[7]
Objective: To synthesize 2-bromo-5-fluoro-4-(phenylethynyl)pyridine with high regioselectivity.
Caption: Experimental workflow for regioselective Sonogashira coupling.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Copper(I) iodide [CuI] (0.1 eq)
-
Triethylamine (Et₃N), anhydrous (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Inert Atmosphere: Seal the flask with septa, and purge with dry argon or nitrogen for 10-15 minutes. This step is critical as the palladium catalyst is oxygen-sensitive.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (to make a ~0.2 M solution) and anhydrous triethylamine (3.0 eq) via syringe.
-
Substrate Addition: Add this compound (1.0 eq) and phenylacetylene (1.1 eq) sequentially via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material. The reaction is typically complete within 12-18 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-alkynylated product.
Trustworthiness: The success of this protocol is validated by the high regioselectivity, which can be confirmed by ¹H NMR and ¹⁹F NMR spectroscopy. The selective reaction at C4 will result in a distinct set of shifts and coupling constants for the remaining aromatic protons compared to the starting material or the C2-coupled isomer.
Conclusion and Strategic Recommendations
This compound is more than just another building block; it is a strategic tool for the efficient construction of complex, fluorinated pyridine derivatives. Its key advantage lies in the predictable, regioselective reactivity of its two bromine atoms, allowing for sequential and controlled functionalization.
-
Choose this compound when: Your synthetic plan requires the stepwise introduction of two different groups onto a pyridine core, and the presence of a fluorine atom is beneficial for the target molecule's final properties.
-
Consider 2,4-Dibromopyridine when: The electronic modulation of fluorine is undesirable, but the dual-reactive handles for sequential coupling are still necessary.
-
Opt for 2-Bromo-5-fluoropyridine when: A simple, single C-C or C-N bond formation is the only required transformation on the fluoropyridine scaffold.
By understanding the nuanced reactivity profiles of these intermediates, researchers can design more elegant, efficient, and successful synthetic routes, accelerating the pace of discovery in medicine and materials science.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 2-Bromo-5-fluoropyridine | C5H3BrFN | CID 2783171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dibromo-5-fluoropyridine
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Compounds like 2,4-Dibromo-5-fluoropyridine, a halogenated pyridine, are valuable building blocks in medicinal chemistry. However, their structural alerts—specifically the presence of bromine and fluorine on a pyridine ring—necessitate a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for the safe handling of this compound, ensuring that both you and your research are protected. The causality behind each recommendation is explained to build the deep, intuitive sense of safety that defines a world-class laboratory environment.
Foundational Hazard Assessment: Understanding the Adversary
Before any container is opened, a thorough understanding of the potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its toxicological profile from closely related, well-documented analogs like 2,5-Dibromopyridine and various bromo-fluoropyridines.[1][2][3] This process of analog-based risk assessment is a cornerstone of proactive laboratory safety.
The primary hazards associated with this class of compounds are summarized below.
| Hazard Classification | Category | Primary Concerns & Rationale | Authoritative Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Halogenated organic compounds can be readily absorbed through the skin, lungs, and digestive tract, potentially leading to systemic toxicity.[1][4] | [1][4] |
| Skin Corrosion / Irritation | Category 2 | These compounds can defat the skin, leading to irritation, redness, and dermatitis upon contact. Prolonged exposure can cause more severe damage.[5] | [5] |
| Serious Eye Damage / Irritation | Category 2A | Direct contact with the eyes can cause severe irritation and potential long-term damage. The fine, dusty nature of the solid form increases the risk of eye exposure.[1][5] | [1][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Inhalation of dust or vapors may cause irritation to the respiratory system, leading to coughing and tightness in the chest.[1][3][5] | [1][3][5] |
| Combustibility | Combustible Solid | While not highly flammable, it can burn if exposed to an ignition source, producing highly toxic decomposition products like NOx, HBr, and HF.[2][4][6] | [2][4][6] |
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The following PPE is the minimum standard for any procedure involving this compound. The key is to treat this compound with the respect its hazard profile demands, ensuring all potential routes of exposure are blocked.
Primary Engineering Control: The Chemical Fume Hood
First and foremost, all manipulations of this compound—from weighing to reaction setup—must be performed inside a certified chemical fume hood.[5][7] This is your most critical piece of safety equipment, as it contains dust and vapors at the source, protecting your respiratory system.
A. Eye and Face Protection: An Impenetrable Shield
Standard safety glasses are insufficient. The risk of splash from solvents or puffing of fine powders requires more comprehensive protection.
-
Mandatory: Chemical splash goggles that provide a complete seal around the eyes, compliant with ANSI Z87.1 standards.[8][9]
-
Recommended for High-Risk Operations: When handling larger quantities (>1 L) or performing vigorous reactions, supplement your goggles with a full-face shield.[8] A face shield protects the entire face from splashes and should always be worn over primary eye protection like goggles.[8]
B. Skin and Body Protection: The Laboratory Armor
Your personal clothing is not PPE. A dedicated barrier is essential to prevent skin contact.
-
Flame-Resistant (FR) Lab Coat: A standard cotton lab coat is not sufficient given the compound's combustibility. An FR or Nomex lab coat is required. It must be fully buttoned with sleeves rolled down.[8]
-
Full-Length Pants and Closed-Toe Shoes: No exposed skin is permitted on the lower body. Shoes must be made of a non-porous material to protect from spills.[8]
C. Hand Protection: Selecting the Right Glove
Glove selection is a critical decision point. Halogenated organic compounds can be aggressive towards common glove materials.
-
Minimum Standard: Nitrile gloves are the baseline for incidental contact.[7][10]
-
Enhanced Protection (Recommended): For any task involving more than a few minutes of handling or direct immersion, double-gloving with two pairs of nitrile gloves is the preferred method. This provides a crucial time buffer if the outer glove is compromised.
-
For High-Risk/Prolonged Tasks: Consider using a more robust glove, such as a flexible laminate (e.g., Silver Shield) as an inner layer beneath a heavy-duty nitrile or neoprene outer glove.[8]
D. Respiratory Protection: A Necessary Precaution
While the fume hood is the primary control, there are situations where supplementary respiratory protection may be necessary, particularly during large-scale transfers or spill clean-up.
-
Standard Operations: A properly functioning fume hood should provide adequate protection.[7]
-
Emergency or High-Contamination Scenarios: A half-mask or full-face air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges should be available and personnel must be fit-tested for its use.[11]
Operational Protocols: PPE in Action
The level of PPE must adapt to the specific task. The following workflow illustrates how to approach common laboratory procedures.
Caption: PPE escalation workflow based on laboratory task.
Step-by-Step Handling Procedures
1. Weighing and Aliquoting (Solid):
-
Objective: To accurately measure the solid compound while minimizing dust generation.
-
Protocol:
-
Don your full Core PPE ensemble (FR lab coat, splash goggles, double nitrile gloves).
-
Perform all weighing activities inside a chemical fume hood or a dedicated ventilated balance enclosure.
-
Use a spatula to gently transfer the solid. Avoid any actions that could create airborne dust.
-
Immediately cap the source container and the receiving vessel.
-
Wipe down the spatula, balance, and surrounding surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth in the designated solid hazardous waste container.
-
2. Solution Preparation and Reaction Setup:
-
Objective: To dissolve the compound and set up a reaction with minimal risk of splashes or vapor release.
-
Protocol:
-
Ensure all work is conducted in the fume hood with the sash at the lowest practical height.
-
Add solvent to the vessel containing the solid compound slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to moderate the temperature.
-
Ensure any reaction vessel is equipped with appropriate ventilation (e.g., a condenser leading to a bubbler or drying tube).
-
Emergency Response: When Things Go Wrong
Accidents happen. A calm, prepared response is your best defense.
A. Exposure Scenarios:
-
Skin Contact: Immediately move to the nearest safety shower or drench hose. Remove contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[4][12] Seek immediate medical attention.
-
Eye Contact: Proceed immediately to an eyewash station. Hold eyelids open and flush with a gentle stream of tepid water for a minimum of 15 minutes, rolling the eyes to ensure full rinsing.[6][12] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
B. Spill Response Workflow:
A minor spill (<100 mL of a dilute solution) can be handled by trained lab personnel. A major spill requires immediate evacuation and professional response.
Caption: Step-by-step response plan for a manageable chemical spill.
Decontamination and Disposal
Proper disposal is a critical, final step in the safe handling workflow.
-
PPE Removal: Remove gloves first, turning them inside out to avoid contaminating your skin. Remove your lab coat and hang it in its designated area. Goggles should be removed last. Wash hands thoroughly with soap and water after removing all PPE.[5]
-
Waste Disposal: All materials contaminated with this compound (gloves, absorbent pads, pipette tips, etc.) must be disposed of in a clearly labeled, sealed hazardous waste container.[6][14] Do not mix this waste with general laboratory trash. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[14]
By integrating this comprehensive safety framework into your daily operations, you establish a culture of vigilance and respect for the chemical reagents that are the tools of your trade. This proactive approach not only ensures your personal safety but also upholds the scientific integrity of your work.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 3. 2-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 13. fishersci.com [fishersci.com]
- 14. afgsci.com [afgsci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
